Tetrahydro-2H-pyran-3-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPVBQTPDYSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673803 | |
| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-58-0 | |
| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Chiral Saturated Heterocycles
An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-amine hydrochloride: Properties, Synthesis, and Applications
In the landscape of modern drug discovery, the strategic incorporation of chiral, saturated heterocyclic scaffolds is a cornerstone of rational molecular design. These motifs, moving beyond the traditional flatlands of aromatic rings, offer access to a three-dimensional chemical space that is crucial for achieving high-affinity and selective interactions with complex biological targets. Among these valuable building blocks, (S)-Tetrahydro-2H-pyran-3-amine hydrochloride emerges as a synthon of significant interest. Its constrained cyclic ether framework, combined with a stereodefined primary amine, provides a unique combination of structural rigidity, hydrogen bonding capability, and a key vector for further chemical elaboration.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride. We will delve into its core chemical and physical properties, provide detailed spectroscopic analysis, outline robust synthetic and resolution protocols with mechanistic insights, and explore its applications as a privileged scaffold in the development of novel therapeutics.
PART 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride is a colorless to pale yellow solid whose properties are summarized below.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2][3] |
| CAS Number | 1071829-81-6 | [4] |
| Melting Point | 198–202°C (with decomposition) | [3] |
| Appearance | Colorless to pale yellow solid | [1] |
| pKa (amine group) | 9.2 ± 0.1 | [3] |
| Solubility (25°C) | 48 mg/mL in Water; 6 mg/mL in Ethanol | [3] |
| Specific Optical Rotation | [α]_D²⁰ = +15.6° (c = 1.0 in H₂O) | [3] |
| LogP (Octanol-Water) | -0.85 ± 0.05 | [3] |
The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine through ion-dipole interactions, a critical attribute for biological assays and potential formulation development.[3] The negative LogP value indicates a moderate degree of hydrophilicity.[3]
Structural and Stereochemical Elucidation
The molecule's structure is defined by a six-membered tetrahydropyran (THP) ring with an amine group at the C3 position.[3] The stereogenic center at C3 is of the (S)-configuration, a feature that imparts distinct physicochemical and biological properties compared to its (R)-enantiomer.[3]
Crystallographic Analysis: Single-crystal X-ray diffraction studies provide definitive proof of the absolute configuration and reveal key intermolecular interactions in the solid state.[3]
-
Crystal System: Monoclinic
-
Space Group: P2₁
-
Unit Cell Parameters: a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5°[3]
-
Key Interactions: The crystal lattice is stabilized by a network of hydrogen bonds. The ammonium group notably forms a bifurcated hydrogen bond with the chloride counter-ion (N-H···Cl, 2.89 Å) and the oxygen atom of an adjacent tetrahydropyran ring (O···H-N, 3.12 Å).[3] This network is fundamental to the compound's crystalline structure and thermodynamic stability.
Caption: Workflow for chiral resolution.
Mechanistic Causality: The success of this resolution hinges on the three-dimensional arrangement of the atoms in the diastereomeric salts. The interaction between the (S)-amine and (R)-mandelic acid allows for more efficient crystal packing and stronger intermolecular forces (e.g., hydrogen bonding) compared to the (R,R) pair. This results in a lower free energy for the crystal lattice of the (S,R) salt, leading to its reduced solubility and preferential crystallization. [5]
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. It is not merely a passive linker but an active contributor to a compound's pharmacological profile, often improving metabolic stability, aqueous solubility, and providing a rigid framework for orienting pharmacophoric elements. [6][7]
Role as a Bioisostere and Scaffold
The THP moiety can serve as a bioisostere for other cyclic systems or acyclic linkers. The ring oxygen can act as a hydrogen bond acceptor, an interaction that is crucial in many ligand-receptor binding events. For example, in the design of HIV protease inhibitors, the cyclic ether oxygens of THP-like structures can form critical hydrogen bonds with aspartate residues in the enzyme's active site, significantly enhancing potency. [8]
Biological Activities
Derivatives of (S)-Tetrahydro-2H-pyran-3-amine have demonstrated a range of biological activities, making this scaffold a versatile starting point for library synthesis.
-
Enzyme Inhibition: The compound has been investigated as a core for developing enzyme inhibitors that can modulate various biochemical pathways. [3]* Anticancer Activity: Preliminary studies indicate that derivatives may exhibit antiproliferative effects. The mechanism is thought to involve the inhibition of specific enzymes critical for cell proliferation or the induction of cell cycle arrest, particularly in the G0/G1 phase. [3]* Monoamine Reuptake Inhibition: More complex analogues, such as (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine, have been identified as potent triple monoamine reuptake inhibitors (TUIs), with potential applications as antidepressants. [9] The pyran ring is a key structural subunit in a vast number of natural products and bioactive molecules, contributing to activities ranging from antimicrobial and antioxidant to anti-inflammatory effects. [10]
PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazard Identification: (S)-Tetrahydro-2H-pyran-3-amine hydrochloride is classified as a hazardous chemical. It is known to cause skin and eye irritation. [7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a laboratory fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. [11]* Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. [7]Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon) to ensure long-term stability. [2][12]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]
Conclusion
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride is more than a simple chiral amine; it is a strategically valuable building block for modern medicinal chemistry. Its well-defined stereochemistry, favorable physicochemical properties, and the versatile reactivity of its primary amine group make it an ideal starting point for constructing complex molecules. The robust and scalable chiral resolution process ensures access to enantiomerically pure material, a critical requirement for developing selective therapeutics. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery, the utility and importance of scaffolds like (S)-Tetrahydro-2H-pyran-3-amine hydrochloride are set to expand, paving the way for the next generation of innovative medicines.
References
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CP Lab Safety. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg. Available at: [Link]
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Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]
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MySkinRecipes. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride. Available at: [Link]
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Nanda, S., et al. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of a wide array of biologically active molecules. Its constrained, non-planar ring system and the presence of a primary amine offer a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and other targeted therapies. Detailed experimental protocols, spectroscopic data, and an exploration of its significance in drug-receptor interactions are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen. The introduction of an amine group at the 3-position, as in Tetrahydro-2H-pyran-3-amine, provides a critical anchor for further chemical modification and a key interaction point with biological targets.[2] This versatile building block exists as two enantiomers, (R)- and (S)-Tetrahydro-2H-pyran-3-amine, the stereochemistry of which is often crucial for biological activity. The hydrochloride salt form enhances aqueous solubility, making it amenable to a variety of experimental conditions.[2][3]
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₅H₁₂ClNO, and its molecular weight is 137.61 g/mol .[4][5] The molecule consists of a saturated six-membered ring containing one oxygen atom (the tetrahydropyran ring) with an amino group attached to the carbon at the 3-position. The presence of a chiral center at C3 gives rise to the (R) and (S) enantiomers.
Stereochemistry and Conformation
The stereochemistry at the C3 position significantly influences the biological activity of molecules derived from this scaffold. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The amine substituent can exist in either an axial or equatorial position, and the preferred conformation will depend on the other substituents on the ring and the surrounding chemical environment.
Physicochemical Data
A summary of the key physicochemical properties of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride is presented in the table below.[2]
| Property | Value | Method |
| Molecular Formula | C₅H₁₂ClNO | - |
| Molecular Weight | 137.61 g/mol | - |
| Appearance | Colorless to pale yellow solid | Visual Inspection |
| Melting Point | 198–202 °C (decomposition) | Differential Scanning Calorimetry |
| Solubility (25 °C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | Shake-flask method |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration |
| LogP (Octanol-water) | -0.85 ± 0.05 | - |
| Optical Rotation [α]D²⁰ | +15.6° (c = 1.0 in H₂O) | Polarimetry |
Synthesis of this compound
The enantioselective synthesis of this compound is a critical aspect of its application in drug development. Several synthetic strategies have been developed to access the individual enantiomers in high purity.
Synthetic Strategies Overview
A variety of methods can be employed for the synthesis of the chiral amine. These include:
-
Chiral Resolution: This classical approach involves the separation of a racemic mixture of the amine using a chiral resolving agent, such as (R)-Mandelic acid, to form diastereomeric salts that can be separated by crystallization.[2]
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the amine group or the tetrahydropyran ring.
-
Enzymatic Resolution: Biocatalytic methods, such as the use of lipases or proteases, can be employed to selectively acylate one enantiomer of a racemic amine, allowing for their separation.
The following diagram illustrates a generalized workflow for the synthesis via chiral resolution.
Caption: Generalized workflow for the chiral resolution of racemic Tetrahydro-2H-pyran-3-amine.
Representative Experimental Protocol: Chiral Resolution of Racemic Tetrahydro-2H-pyran-3-amine
This protocol is a representative method based on the principles of diastereomeric salt formation.
Materials:
-
Racemic Tetrahydro-2H-pyran-3-amine
-
(R)-(-)-Mandelic acid
-
Ethanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic Tetrahydro-2H-pyran-3-amine (1.0 eq) in ethanol. To this solution, add a solution of (R)-(-)-Mandelic acid (1.0 eq) in ethanol. Stir the mixture at room temperature. The diastereomeric salt of the (S)-amine with (R)-mandelic acid will preferentially crystallize.
-
Isolation of the Diastereomeric Salt: Filter the resulting precipitate and wash with cold ethanol, followed by diethyl ether to yield the crude (S)-amine-(R)-mandelate salt. The mother liquor contains the enriched (R)-amine-(R)-mandelate salt.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10). Extract the free (S)-amine with dichloromethane (3x).
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-Tetrahydro-2H-pyran-3-amine.
-
Formation of the Hydrochloride Salt: Dissolve the free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Final Product Isolation: Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield (S)-Tetrahydro-2H-pyran-3-amine hydrochloride.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this molecule. The following are typical chemical shifts observed for the (S)-enantiomer in D₂O.[2]
¹H NMR (400 MHz, D₂O):
-
δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax)
-
δ 3.72–3.68 (m, 2H, H-6eq/H-6ax)
-
δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3)
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δ 2.10–1.95 (m, 2H, H-4eq/H-4ax)
-
δ 1.80–1.65 (m, 2H, H-5eq/H-5ax)
¹³C NMR (100 MHz, D₂O):
-
δ 72.8 (C-2)
-
δ 68.4 (C-6)
-
δ 58.1 (C-3)
-
δ 32.5 (C-4)
-
δ 24.9 (C-5)
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the ammonium salt (around 3000-2800 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), N-H bending (around 1600-1500 cm⁻¹), and C-O stretching of the ether linkage (around 1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule would be expected to show a prominent peak corresponding to the protonated free amine [M+H]⁺ at m/z 102.1.
Applications in Drug Discovery and Development
The Tetrahydro-2H-pyran-3-amine scaffold is a valuable component in the design of novel therapeutic agents, particularly in the development of enzyme inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of this scaffold is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6] The mechanism of action involves the inhibition of DPP-4, which leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7] Elevated GLP-1 levels stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[7][8]
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Caption: The role of DPP-4 inhibitors in augmenting the incretin effect for glycemic control.
The Tetrahydro-2H-pyran-3-amine moiety can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. The amine group can form crucial hydrogen bonds and ionic interactions with amino acid residues in the enzyme's binding pocket, while the tetrahydropyran ring provides a rigid scaffold that positions the interacting groups optimally for binding and can also engage in hydrophobic interactions.
Other Therapeutic Areas
Derivatives of Tetrahydro-2H-pyran-3-amine have also been investigated for their potential in other therapeutic areas, including as anticancer agents and as modulators of monoamine transporters for the treatment of neurological disorders.[1][3] The ability to introduce diverse substituents onto the amine and the tetrahydropyran ring allows for the fine-tuning of the pharmacological properties of these molecules to achieve desired selectivity and potency.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex, biologically active molecules. The successful application of this scaffold in the development of DPP-4 inhibitors highlights its potential for creating novel therapeutics that can address a wide range of diseases. This in-depth guide provides a solid foundation for researchers and scientists working with this important molecule, from its fundamental properties and synthesis to its application in the design of next-generation drugs.
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ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]
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- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
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PubMed. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. [Link]
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PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. [Link]
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PubMed. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). [Link]
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PubMed. Synthesis of 2,4,5-trisubstituted tetrahydropyrans as peptidomimetic scaffolds for melanocortin receptor ligands. [Link]
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PubMed Central. Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development?. [Link]
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Tetrahydro-2H-pyran-3-amine hydrochloride CAS number
An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereochemistry, synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.
Introduction: More Than a Single Molecule
The name "this compound" refers not to a single entity but to a family of stereoisomers. This distinction is paramount in the context of pharmacology and drug design, where the three-dimensional arrangement of atoms can dictate biological activity. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often used to enhance solubility, improve metabolic stability, and serve as a bioisosteric replacement for less favorable groups. The amine functionality at the 3-position provides a key synthetic handle for elaboration into a diverse range of complex molecules.
The primary forms of this compound encountered in research are:
-
The Racemic Mixture: An equal mixture of the (R) and (S) enantiomers.
-
The (R)-enantiomer: The dextrorotatory stereoisomer.
-
The (S)-enantiomer: The levorotatory stereoisomer.
Each of these has a distinct Chemical Abstracts Service (CAS) number, and understanding which isomer is being used is the first step in any rigorous scientific endeavor.
Physicochemical and Stereochemical Properties
The hydrochloride salt form of 3-aminotetrahydropyran significantly enhances aqueous solubility compared to the free base, a critical property for many biological assays and for formulating drug candidates. The key properties are summarized below.
| Property | Racemic | (R)-enantiomer | (S)-enantiomer |
| CAS Number (HCl Salt) | 675112-58-0 | 1315500-31-2 | 1245724-46-2 |
| CAS Number (Free Base) | 120811-32-7 | 1071829-82-7 | Not commonly listed |
| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol |
| Physical Form | Solid | Colorless to pale yellow solid[1] | Solid |
| Solubility | Soluble in water and polar organic solvents[1] | Soluble in water and polar organic solvents[1] | Soluble in water |
Causality Insight: The presence of the chiral center at the C3 position means that the (R) and (S) enantiomers will interact differently with other chiral molecules, such as enzymes and receptors in the body. This is the fundamental reason why the synthesis and separation of individual enantiomers are critical in drug development; one enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects.
Synthesis and Stereochemical Control
The synthesis of Tetrahydro-2H-pyran-3-amine can be approached in several ways, with the primary challenge being the control of stereochemistry at the C3 position.
Racemic Synthesis via Reductive Amination
A common and straightforward method to produce the racemic mixture is through the reductive amination of the corresponding ketone, tetrahydro-2H-pyran-3(4H)-one.
Caption: Workflow for racemic synthesis.
Experimental Protocol: Racemic Synthesis
-
Imine Formation: To a solution of tetrahydro-2H-pyran-3(4H)-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Expertise & Experience: NaBH₃CN is chosen because it is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The reaction is run at a neutral to slightly acidic pH, which is optimal for imine reduction.
-
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl until the pH is ~2. Stir for 1 hour, then concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in water and wash with dichloromethane (DCM) to remove unreacted ketone. Basify the aqueous layer to pH >12 with solid NaOH and extract the free amine product with DCM (3x).
-
Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting oil in a minimal amount of DCM and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield racemic this compound.
Stereoselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure material requires a more sophisticated strategy, typically involving either asymmetric synthesis or resolution of the racemate.
Strategy 1: Asymmetric Enzymatic Synthesis
A powerful method for establishing the chiral center is through the asymmetric reduction of a ketone precursor using a ketoreductase (KRED) enzyme. This approach is often followed by conversion of the resulting chiral alcohol to the amine.
Caption: Asymmetric synthesis workflow.
Trustworthiness: This enzymatic method is highly self-validating. The high stereoselectivity of enzymes like KREDs ensures the production of a single enantiomer with very high enantiomeric excess (>99% ee is common), which can be confirmed by chiral HPLC analysis[2].
Strategy 2: Chiral Resolution of the Racemate
This classic technique involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like (R)-(-)-mandelic acid or tartaric acid. This reaction forms a pair of diastereomeric salts which have different solubilities and can be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic Tetrahydro-2H-pyran-3-amine free base (1.0 eq) in a suitable solvent such as ethanol or an ethanol/water mixture.
-
Add Resolving Agent: To this solution, add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.
-
Expertise & Experience: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor, which maximizes the purity of the first crop.
-
-
Crystallization: Allow the mixture to stand at room temperature, or cool slowly, to induce crystallization of the less soluble diastereomeric salt (e.g., the (S)-amine-(R)-mandelate salt).
-
Isolation: Collect the crystals by filtration. The enantiomeric purity can be enhanced by recrystallization.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to break the salt and liberate the enantiomerically enriched free amine, which can then be extracted.
-
Conversion to HCl Salt: Convert the enantiopure free amine to its hydrochloride salt as described in the racemic synthesis protocol.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed.
Caption: Analytical characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For this compound in D₂O:
-
¹H NMR: One would expect a series of complex multiplets in the regions of ~1.5-2.2 ppm (for the ring protons at C4 and C5), ~3.2-4.2 ppm (for the protons at C2, C3, and C6 adjacent to oxygen or nitrogen). The proton at C3, being attached to the chiral center, will show distinct couplings to its neighbors.
-
¹³C NMR: Signals for the five carbon atoms of the ring are expected. The carbons adjacent to the heteroatoms (C2, C6, and C3) will appear further downfield (~60-80 ppm and ~45-55 ppm respectively) compared to the other ring carbons (C4, C5) which would be more upfield (~20-35 ppm).
High-Performance Liquid Chromatography (HPLC)
Purity Determination: Reversed-phase HPLC (RP-HPLC) is used to determine chemical purity. A typical method would involve a C18 column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.
Enantiomeric Purity (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee).
-
Principle: A chiral stationary phase (CSP), often based on derivatized polysaccharides like cellulose or amylose, is used. The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation.
-
Typical Method:
-
Column: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: Typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape.
-
Detection: UV detection at a low wavelength (~210 nm).
-
Applications in Drug Discovery and Development
Tetrahydro-2H-pyran-3-amine is a valuable building block due to its combination of a favorable heterocyclic core and a reactive primary amine.
Scaffold for Bioactive Molecules
The THP ring is a common feature in many bioactive molecules and approved drugs. The amine at the C3 position serves as a versatile attachment point for building out molecular complexity. Derivatives of the 3-aminotetrahydropyran scaffold have been investigated for various therapeutic areas, including as potential anticancer agents and DPP-4 inhibitors for diabetes[3][4].
Role in PROTACs and Linker Chemistry
One of the most exciting modern applications for this scaffold is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[5].
Caption: Integration into PROTAC synthesis.
Causality Insight: The primary amine of Tetrahydro-2H-pyran-3-amine is a potent nucleophile, making it ideal for forming stable amide bonds with carboxylic acid-functionalized ligands for either the target protein or the E3 ligase. The THP ring itself can serve as a rigid or semi-rigid component of the PROTAC linker. The properties of the linker—its length, rigidity, and solubility—are critical for enabling the formation of a stable and productive ternary complex (PROTAC-Target-E3 Ligase) and ultimately dictate the efficiency of protein degradation[6]. The THP moiety contributes favorable physicochemical properties (like improved solubility) to the overall PROTAC molecule, which is often a challenge due to their high molecular weight.
Safety and Handling
This compound is a chemical that requires standard laboratory safety precautions.
| Hazard Class | GHS Statement | Precautionary Codes (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Source: Sigma-Aldrich Safety Data
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.
Conclusion
This compound is a foundational building block in modern medicinal chemistry. Its true utility is unlocked through a deep understanding of its stereochemistry. The ability to synthesize or resolve specific enantiomers allows for the precise construction of complex molecules, from novel enzyme inhibitors to advanced protein degraders like PROTACs. The methodologies for its synthesis, purification, and analysis are robust and well-established, providing chemists with a reliable tool to advance the frontiers of drug discovery. As the demand for therapeutics with improved properties and novel mechanisms of action continues to grow, the strategic application of scaffolds like 3-aminotetrahydropyran will undoubtedly play a significant role in the development of next-generation medicines.
References
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ChemBK. (2024, April 9). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]
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Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724-5731. Retrieved from [Link]
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Feng, J., et al. (2011). An asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 13(10), 2552-2555. Retrieved from [Link]
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Scudellari, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6627-6641. Retrieved from [Link]
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Frontiers in Chemistry. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 149. Retrieved from [Link]
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Springer Protocols. (2019). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Methods in Molecular Biology. Retrieved from [Link]
-
SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]
-
Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(15), 3851-3873. Retrieved from [Link]
-
ResearchGate. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-21. Retrieved from [Link]
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MDPI. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(19), 6529. Retrieved from [Link]
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Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. Retrieved from [Link]
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Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264. Retrieved from [Link]
-
ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4537-4545. Retrieved from [Link]
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Scribd. (n.d.). Asymmetric Synthesis: Presented By: Faizan Ahmed M.SC (F) Presented To: Dr. Imran Ali Hashmi. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4816. Retrieved from [Link]
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Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
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Physical and chemical properties of Tetrahydro-2H-pyran-3-amine hydrochloride
An In-Depth Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a versatile saturated heterocyclic amine that has garnered significant attention in medicinal chemistry and organic synthesis. As a key building block, its conformationally restricted tetrahydropyran (THP) scaffold is a prevalent feature in numerous biologically active molecules and marketed drugs.[1] The presence of a primary amine allows for a wide array of chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications for researchers, scientists, and drug development professionals. The hydrochloride salt form enhances aqueous solubility and stability, making it convenient for both synthetic manipulation and biological screening.[2][3]
Chemical Identity and Physicochemical Properties
This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each identified by a unique CAS number. It typically presents as a white to pale yellow crystalline powder.[2][4] The compound is readily soluble in water and other polar organic solvents, a property enhanced by its salt form.[4]
Structural Information and Identification
Molecular Structure of this compound
Caption: Chemical structure of protonated Tetrahydro-2H-pyran-3-amine with its chloride counter-ion.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. Data for the (S)-enantiomer is specifically noted where available.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO·HCl / C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2][5] |
| Appearance | White to pale yellow crystalline powder | [2][4] |
| Melting Point | 198–202 °C (decomposes) ((S)-enantiomer) | [3] |
| pKa (amine group) | 9.2 ± 0.1 ((S)-enantiomer) | [3] |
| LogP (octanol-water) | -0.85 ± 0.05 ((S)-enantiomer) | [3] |
| Solubility (25°C) | 48 mg/mL (Water), 6 mg/mL (Ethanol) ((S)-enantiomer) | [3] |
| Purity (Commercial) | ≥95% | [2][6] |
| CAS Numbers | 675112-58-0 (racemic) 1071829-82-7 ((R)-enantiomer) 1071829-81-6 ((S)-enantiomer) | [7][8] |
Spectroscopic and Analytical Characterization
Accurate characterization is crucial for verifying the identity and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following data corresponds to the (S)-enantiomer and provides a reference for structural confirmation.
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, D₂O) | δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax); δ 3.72–3.68 (m, 2H, H-6eq/H-6ax); δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3); δ 2.10–1.95 (m, 2H, H-4eq/H-4ax); δ 1.80–1.65 (m, 2H, H-5eq/H-5ax) | [3] |
| ¹³C NMR (100 MHz, D₂O) | δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5) | [3] |
| ESI-MS | m/z 101.1 [M+H]⁺ (free amine); Fragments: m/z 84.1 [M+H-NH₃]⁺, m/z 56.0 [C₃H₆O]⁺ | [3] |
| HRMS | Observed m/z 101.0812 (Calculated for C₅H₁₁NO: 101.0841) | [3] |
Protocol: NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra. The causality behind using a deuterated solvent like D₂O is to avoid a large interfering solvent signal in the ¹H NMR spectrum. The acidic nature of the hydrochloride salt means the amine protons (NH₃⁺) will exchange with deuterium from D₂O, causing their signal to disappear, which simplifies the spectrum.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Acquisition:
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts by comparing them to the reference data and predicting splitting patterns. Assign the ¹³C NMR chemical shifts.
Analytical Workflow for Compound Characterization
Caption: A typical workflow for the analytical characterization and verification of the title compound.
Synthesis and Chemical Reactivity
Synthetic Methodologies
The synthesis of Tetrahydro-2H-pyran-3-amine is typically achieved through multi-step sequences. A common and efficient strategy involves the reduction of a nitrogen-containing precursor, such as a nitropyran or an oxime. The final hydrochloride salt is then easily formed by treating the free amine with hydrochloric acid.[4]
Representative Synthesis Workflow
Caption: A generalized workflow for the synthesis via reduction of a nitro-precursor.
Protocol: Synthesis via Continuous-Flow Hydrogenation
This method is advantageous for its safety, scalability, and efficiency.[3] The choice of Raney Nickel as a catalyst is due to its high activity and cost-effectiveness for nitro group reductions.
-
System Setup: Prepare a continuous-flow hydrogenation reactor system equipped with a fixed-bed catalyst cartridge containing Raney Nickel.
-
Solution Preparation: Prepare a solution of the starting material, 3-Nitro-tetrahydropyran, in methanol.
-
Reaction Execution:
-
Pump the methanol solution through the heated catalyst bed (e.g., at 50°C).
-
Introduce hydrogen gas into the flow stream at a set pressure (e.g., 30 bar).
-
Collect the output stream containing the product, Tetrahydro-2H-pyran-3-amine (free base).
-
-
Workup and Isolation:
-
Monitor the reaction completion using TLC or LC-MS.
-
Once complete, evaporate the methanol from the collected solution under reduced pressure to yield the crude free amine.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of methanol or diethyl ether.
-
Slowly add a solution of HCl in ether (or concentrated aqueous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Chemical Reactivity and Applications
The primary amine of Tetrahydro-2H-pyran-3-amine is a nucleophilic center, allowing it to participate in a wide range of reactions, including acylation, alkylation, reductive amination, and arylation. This reactivity makes it a valuable building block in drug discovery.[2] The tetrahydropyran ring itself is a privileged structure, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2]
Recent advances have demonstrated the utility of this scaffold in palladium-catalyzed C-H functionalization, allowing for the direct arylation of the tetrahydropyran ring to create highly substituted, complex molecules.[9] This compound and its derivatives are key intermediates in the synthesis of agents targeting neurological disorders, as well as in the development of novel anticancer and anti-inflammatory drugs.[2][10][11]
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[4][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperatures range from ambient to 0-8 °C.[2][6]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a foundational building block for modern chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and the biological significance of its core scaffold ensure its continued importance. This guide provides the essential technical information required for its effective use in the laboratory, from analytical characterization and synthesis to its application in the development of next-generation therapeutics and other advanced materials.
References
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ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Tetrahydropyran-3-ylamine hydrochloride. Retrieved from [Link]
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ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Retrieved from [Link]
-
PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844). Retrieved from [Link]
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Synthonix. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Oxan-3-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. Retrieved from [Link]
-
NIST WebBook. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Chempure. (2023). (S)-Tetrahydro-2H-pyran-3-amine hydrochloride 97%. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%. Retrieved from [Link]
-
ResearchGate. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
-
PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Tetrahydro-2H-pyran-3-amine Hydrochloride
Foreword: The Critical Role of Solubility in Drug Development
To the researchers, scientists, and drug development professionals who drive innovation, the journey from a promising chemical entity to a viable therapeutic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. Poor aqueous solubility is a primary contributor to low bioavailability, leading to suboptimal drug exposure and potential therapeutic failure.[1] For a compound like Tetrahydro-2H-pyran-3-amine hydrochloride, a chiral amine salt with applications as a synthetic building block in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic—it is a cornerstone for successful formulation and development.[2][3]
This guide provides a comprehensive overview of the known solubility of this compound and, more importantly, offers a detailed framework for its systematic evaluation. We will delve into the causality behind experimental choices, grounding our protocols in the principles of physical chemistry and regulatory expectations to ensure the generation of trustworthy, high-fidelity data.
Physicochemical Profile of this compound
Understanding the intrinsic properties of the molecule is paramount to designing robust solubility studies. This compound is a chiral cyclic amine, typically supplied as a colorless to pale yellow solid.[2] The hydrochloride salt form is utilized to enhance aqueous solubility and stability compared to the free base.[3]
Key physicochemical parameters for the (S)-enantiomer are summarized below. Data for the (R)-enantiomer is less prevalent in public literature, highlighting an immediate data gap for researchers working with this stereoisomer.
| Property | Value ((S)-enantiomer) | Method/Source | Significance for Solubility Studies |
| Molecular Formula | C₅H₁₂ClNO | - | Defines the molar mass for concentration calculations. |
| Molecular Weight | 137.61 g/mol | - | Critical for converting mass-based measurements to molarity. |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric Titration[3] | Indicates the compound is a weak base; its solubility will be highly pH-dependent. Below this pKa, the ionized, more soluble form dominates. |
| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry[3] | Provides information on solid-state stability and purity. |
| Hygroscopicity | Deliquescent above 80% Relative Humidity | Dynamic Vapor Sorption[3] | The compound can absorb atmospheric moisture, which can alter its weight and solubility. Requires controlled storage and handling. |
Quantitative Solubility Data: Current Knowledge
Publicly available, peer-reviewed solubility data for this compound is limited. The most definitive data has been reported for the (S)-enantiomer at a single temperature.
Table 2.1: Known Solubility of (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water (H₂O) | 48 | ~0.349 | Shake-flask[3] |
| Ethanol (EtOH) | 6 | ~0.044 | Shake-flask[3] |
For the (R)-enantiomer, only qualitative descriptions are available, stating it is "readily soluble in water and polar organic solvents."[2] This lack of quantitative data underscores the necessity for the experimental protocols detailed in this guide.
The Causality of Method Selection: Why the Shake-Flask Method is the Gold Standard
For determining thermodynamic equilibrium solubility—the true measure of a compound's solubility at saturation—the isothermal shake-flask method is the universally recognized gold standard.[4] Its selection is a deliberate choice rooted in ensuring the system reaches a true equilibrium state, which is a foundational principle for accurate physicochemical measurement.
Why it's authoritative:
-
True Equilibrium: The method involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours), allowing the dissolution and precipitation processes to reach a steady state.[4] This avoids the pitfalls of kinetic solubility assays, which can overestimate solubility by generating metastable supersaturated solutions.
-
Regulatory Acceptance: The shake-flask method is explicitly recommended by major regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) M9 guidelines for the Biopharmaceutics Classification System (BCS).[5][6]
The logical workflow for this method is a self-validating system, designed to ensure that the final measurement reflects a true equilibrium state.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Experimental Protocol: A Step-by-Step Guide for this compound
This protocol is designed to generate reliable solubility data for either enantiomer of this compound, with specific considerations for its chemical nature.
Materials and Equipment
-
This compound (specify enantiomer, purity >99%)
-
Solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO)
-
Analytical balance, calibrated
-
Thermostatic shaker bath
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS system
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Pre-Experiment: Establishing Equilibration Time
-
Causality: The time required to reach equilibrium is compound and solvent-dependent. Assuming a standard time (e.g., 24h) without validation can lead to underestimation of solubility.
-
Procedure:
-
Prepare replicate suspensions of the compound in the solvent of interest (e.g., water).
-
Agitate at the desired temperature.
-
At various time points (e.g., 4, 8, 16, 24, 36, and 48 hours), sample the supernatant and measure the concentration.
-
Equilibrium is reached when the concentration plateaus (i.e., consecutive time points yield statistically identical results). Use the time point just after the plateau is reached for the main experiment.
-
Main Solubility Determination Protocol
-
Sample Preparation: Accurately weigh an amount of compound that is confirmed to be in excess of its expected solubility and add it to a series of vials.
-
Insight: For the known solubility in water (48 mg/mL), adding at least 100 mg to 1 mL of water ensures an excess of solid remains.
-
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. For pH-solubility profiles, use buffers as specified by regulatory guidelines (e.g., pH 1.2, 4.5, 6.8).[5][6]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C for general data, 37°C for BCS data). Agitate for the pre-determined equilibration time.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the solid to settle. Centrifuge the vials to ensure a clear separation of the supernatant from the solid.
-
Insight: Temperature control during this step is critical. Removing vials to a different temperature environment can cause precipitation or further dissolution, invalidating the results.
-
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute to a suitable concentration for analysis.
-
Insight: Filtration removes any fine particulates that could falsely elevate the concentration measurement. The choice of filter material should be validated to ensure no drug adsorption occurs.
-
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A simple isocratic HPLC method with a C18 column and a mobile phase of acetonitrile/water with a UV detector would be a logical starting point for method development, given the compound's structure.
-
Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration_measured × Dilution_Factor × Volume_final) / Volume_initial
pH-Dependent Solubility and the Biopharmaceutics Classification System (BCS)
For drug development, understanding solubility across the physiological pH range of the gastrointestinal tract is mandatory. The ICH M9 guideline defines a drug as "highly soluble" if its highest therapeutic dose is soluble in 250 mL of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[5][6]
With a pKa of 9.2, this compound's solubility is expected to be relatively high and constant at acidic pH (1.2, 4.5) where it is fully ionized. As the pH approaches the pKa, the concentration of the less soluble free base increases, which can cause a sharp decrease in total solubility. A theoretical pH-solubility relationship can be visualized as follows:
Caption: Expected pH-solubility profile for a basic compound.
Experimentally determining this profile using the shake-flask method at pH 1.2, 4.5, 6.8, and a point closer to the pKa (e.g., pH 8.0) is essential for regulatory classification and predicting in vivo dissolution.
Conclusion: From Data Generation to Informed Development
While the existing solubility data for this compound is sparse, this guide provides the scientific rationale and actionable protocols to generate the comprehensive, high-quality data required for modern drug development. By adhering to the principles of thermodynamic equilibrium, validating each step of the experimental process, and understanding the regulatory landscape, researchers can confidently characterize this important building block. The generation and publication of such data for both the (R) and (S) enantiomers in a variety of solvents would be a significant contribution to the field, empowering scientists to make more informed decisions in the pursuit of new medicines.
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A Methodological Framework for the Preliminary Anticancer Evaluation of Tetrahydro-2H-pyran-3-amine hydrochloride
Abstract: The pyran ring system is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] This guide outlines a comprehensive, multi-phase strategic workflow for the preliminary in vitro anticancer investigation of a novel candidate, Tetrahydro-2H-pyran-3-amine hydrochloride. While extensive research exists on the anticancer potential of the pyran class, this specific molecule remains largely unexplored, presenting a unique opportunity for discovery. This document provides a logical, field-proven framework for researchers, detailing the causality behind experimental choices and furnishing robust, self-validating protocols for an initial, thorough assessment of its cytotoxic and mechanistic potential. The proposed studies are designed to progress from broad cytotoxicity screening to the elucidation of specific cellular mechanisms and molecular signaling pathways, establishing a foundational dataset for any subsequent drug development program.
Introduction and Scientific Rationale
Heterocyclic compounds containing a pyran ring are integral to a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities, including potent anticancer effects.[3] These structures are known to interact with various biological targets, often inducing apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.[4][5]
This compound (C₅H₁₁NO·HCl) is a small molecule characterized by a saturated pyran ring and a primary amine group.[6] The pyran core provides a validated structural motif for potential bioactivity, while the amine functionality offers a key site for hydrogen bonding and potential salt-bridge interactions with enzymatic or receptor targets. This structural combination justifies its selection as a candidate for preliminary anticancer screening.
This technical guide puts forth a systematic, three-phase approach to evaluate the anticancer potential of this compound, beginning with broad-spectrum screening and progressively focusing on its mechanism of action.
Phase I: Broad-Spectrum In Vitro Cytotoxicity Screening
Core Objective: To determine the concentration-dependent cytotoxic effect of this compound across a diverse panel of human cancer cell lines and to establish its initial potency and selectivity.
Experimental Rationale: A broad-spectrum screening approach is the cornerstone of early-stage anticancer drug discovery.[7][8] By testing the compound against a panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia), we can rapidly identify sensitive cancer types, uncover potential patterns of activity, and make informed decisions about which models to pursue for more intensive mechanistic studies. The Sulforhodamine B (SRB) assay is chosen for its reliability, reproducibility, and basis in measuring cellular protein content, which is less susceptible to metabolic interference than tetrazolium-based assays like MTT.[9]
Workflow for Phase I Screening
Caption: Figure 2: Hypothesized inhibition of the PI3K/Akt pathway.
Protocol 4.1: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [10]4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins. Suggested targets based on the hypothesized pathway include: Phospho-Akt (Ser473), total Akt, Cleaved Caspase-3, PARP, and β-actin (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in p-Akt levels and an increase in cleaved Caspase-3 and cleaved PARP would support the hypothesized mechanism.
Summary and Future Directions
This guide presents a structured and scientifically grounded workflow for the preliminary anticancer evaluation of this compound. By progressing from broad screening to specific mechanistic studies, this framework allows for a comprehensive initial assessment of the compound's potential.
Positive and compelling data from these in vitro phases would provide a strong rationale for advancing the compound to further preclinical studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity. [11]* In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in relevant animal models. [1]* ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.
This systematic approach ensures that resources are directed efficiently, building a robust data package to support the continued development of this compound as a potential novel anticancer agent.
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Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances. [Link]
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Orellana, E. A., & Kasinski, A. L. (1991). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute. [Link]
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Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]
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The Versatile Synthon: A Technical Guide to Tetrahydro-2H-pyran-3-amine Hydrochloride in Modern Organic Synthesis
Introduction: The Strategic Value of the Tetrahydropyran Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system stands out as a privileged scaffold. Its prevalence in numerous natural products and approved pharmaceuticals underscores its significance as a key structural motif for imparting favorable physicochemical and pharmacological properties.[1] Tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block available in both (R) and (S) enantiomeric forms, has emerged as a particularly valuable synthon for the introduction of this desirable cyclic ether functionality.[2][3] This guide provides an in-depth exploration of its synthetic utility, focusing on the core chemical transformations it readily undergoes and its application in the synthesis of complex, biologically active molecules. We will delve into the causality behind experimental choices in key protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
This compound is a colorless to pale yellow solid with moderate solubility in water and polar organic solvents.[2] Its hydrochloride salt form enhances aqueous solubility, a beneficial characteristic for various reaction conditions.[4] As a chiral compound, its stereochemistry is a critical attribute, often playing a pivotal role in the stereoselective synthesis of enantiomerically pure drugs.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [4] |
| Appearance | Colorless to pale yellow solid | [2] |
| Chirality | Available as (R) and (S) enantiomers | [2][4] |
| Storage | 2-8°C | [3] |
Safe Handling: As with any chemical reagent, proper laboratory safety protocols should be strictly followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[2]
Core Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the reactivity of its primary amine functionality. This allows for its facile incorporation into a wide array of molecular frameworks through several key reaction classes, most notably amide bond formation and reductive amination.
Amide Bond Formation: A Gateway to Diverse Functionality
The coupling of this compound with carboxylic acids is one of the most fundamental and widely utilized transformations in its application. This reaction provides a robust method for constructing complex amides, which are prevalent in a vast number of biologically active compounds. The choice of coupling reagent and reaction conditions is critical and is often dictated by the steric and electronic properties of the coupling partners, as well as the presence of other functional groups.
Conceptual Workflow for Amide Coupling:
The general principle involves the activation of a carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Field-Proven Protocol: Amide Coupling for the Synthesis of a Bromodomain Inhibitor Intermediate
This protocol details the coupling of this compound with a substituted imidazopyridine carboxylic acid, a key step in the synthesis of potent bromodomain inhibitors.[5]
-
Step 1: Amine Neutralization: To a stirred solution of this compound (0.629 g, 4.5679 mmol) in dichloromethane (DCM, 5 mL) at room temperature, triethylamine (TEA, 1.3 mL, 9.1358 mmol) is added. The addition of a base like TEA is crucial to neutralize the hydrochloride salt and generate the free amine, which is the active nucleophile.
-
Step 2: Coupling Reaction: A solution of the carboxylic acid intermediate (e.g., a substituted imidazopyridine carboxylic acid, 0.9 g, 3.0453 mmol) in DCM (5 mL) is then added to the reaction mixture. The reaction is stirred at room temperature for 2 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by silica gel chromatography to yield the desired amide.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice for amide coupling reactions as it is relatively non-polar and aprotic, effectively solubilizing a wide range of organic compounds without interfering with the reaction mechanism.
-
Base: Triethylamine is a widely used organic base for neutralizing amine hydrochlorides. Its pKa is high enough to deprotonate the ammonium salt but generally does not interfere with the coupling reagents. An excess of the base is often used to ensure complete neutralization and to scavenge any acidic byproducts formed during the reaction.
-
Purification: Silica gel chromatography is a standard and effective method for purifying the final amide product from unreacted starting materials, coupling reagents, and byproducts.
Reductive Amination: Forging Carbon-Nitrogen Bonds with Control
Reductive amination is a powerful and versatile method for the formation of C-N bonds, providing access to secondary and tertiary amines. This reaction proceeds through the in situ formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding amine. The use of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is key to the success of this one-pot procedure.
Logical Flow of Reductive Amination:
Caption: One-pot reductive amination workflow.
Field-Proven Protocol: Synthesis of a Kappa Opioid Receptor Antagonist Precursor
This protocol illustrates the reductive amination of an aldehyde with this compound, a crucial step in synthesizing kappa opioid receptor antagonists.[6]
-
Step 1: Reaction Setup: A mixture of the aldehyde (1.0 eq), this compound (7.9 mg, 0.058 mmol), and N,N-diisopropylethylamine (DIPEA, 10 μL, 0.058 mmol) in 1,2-dichloroethane (0.2 mL) is stirred at room temperature for 10 minutes. DIPEA serves as the base to generate the free amine.
-
Step 2: Reduction: To this mixture, sodium triacetoxyborohydride (NaBH(OAc)₃, 12 mg, 0.058 mmol) and acetic acid (3.3 μL, 0.058 mmol) are added. The resulting mixture is stirred at room temperature overnight.
-
Step 3: Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography (prep-TLC) to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone, but it is sufficiently reactive to reduce the iminium ion formed in situ.[7]
-
Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the imine/iminium ion intermediate, thereby increasing the overall reaction rate.
-
Solvent: 1,2-dichloroethane is a suitable solvent for this reaction, effectively dissolving the reactants and being compatible with the reducing agent.
Nucleophilic Aromatic Substitution (SNAr): Arylation of the Amine
Tetrahydro-2H-pyran-3-amine can also act as a potent nucleophile in SNAr reactions, displacing a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. This reaction is a powerful tool for the synthesis of N-aryl derivatives, which are common motifs in many pharmaceutical agents.
Illustrative Example: Synthesis of FGFR Inhibitors
In the synthesis of substituted tricyclic compounds as fibroblast growth factor receptor (FGFR) inhibitors, this compound has been utilized in a nucleophilic aromatic substitution reaction, displacing a leaving group on a heterocyclic core to furnish the desired product.[2][8]
Applications in the Synthesis of Bioactive Molecules
The utility of this compound as a building block is best exemplified by its incorporation into a variety of biologically active molecules.
Table 2: Examples of Bioactive Molecules Synthesized Using this compound
| Target Molecule Class | Therapeutic Area | Key Reaction | Reference |
| FGFR Inhibitors | Oncology | Nucleophilic Aromatic Substitution | [2][8] |
| PI3K-γ Inhibitors | Inflammation, Oncology | Amide Coupling | [9] |
| Bromodomain Inhibitors | Oncology, Inflammation | Amide Coupling | [5] |
| Kappa Opioid Receptor Antagonists | CNS Disorders | Reductive Amination | [6] |
Conclusion: A Versatile and Indispensable Building Block
This compound has firmly established itself as a versatile and valuable building block in the synthetic chemist's toolbox. Its ability to readily undergo key transformations such as amide coupling and reductive amination, coupled with the desirable properties of the tetrahydropyran scaffold, makes it an indispensable component in the design and synthesis of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this important synthon in their drug discovery and development endeavors.
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(12) United States Patent. Googleapis.com. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Tetrahydro-2H-pyran-3-amine Hydrochloride Analogs for Drug Development
Introduction: The Tetrahydro-2H-pyran-3-amine Scaffold - A Privileged Motif in Medicinal Chemistry
The tetrahydropyran (THP) ring is a cornerstone in the architecture of numerous biologically active molecules, lending favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. Its prevalence in natural products and synthetic drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] The introduction of an amino group at the 3-position of the THP ring, particularly in its chiral form and as a hydrochloride salt for improved handling and solubility, unlocks a vast potential for therapeutic applications.[4] Analogs of Tetrahydro-2H-pyran-3-amine have demonstrated a wide spectrum of biological activities, including anticancer and enzyme inhibitory effects, making this scaffold a fertile ground for the discovery of novel therapeutics.[2][5]
Rational Design of Novel Analogs: A Strategy-Driven Approach
The design of novel Tetrahydro-2H-pyran-3-amine analogs is a meticulous process guided by a deep understanding of structure-activity relationships (SAR) and the intended biological target. This strategic approach moves beyond random modifications, focusing on iterative improvements to enhance potency, selectivity, and pharmacokinetic profiles.
A critical aspect of this rational design is leveraging existing SAR data. For instance, studies on (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives have shown that extensions at the 6-position can lead to a significant improvement in activity, suggesting a favorable interaction with the biological target. Conversely, modifications at the 3-position in the same series resulted in a loss of activity.[1][6] This knowledge provides a clear rationale for prioritizing modifications at specific positions on the tetrahydropyran ring.
Target-based design is another cornerstone of this process. With known biological targets for tetrahydropyran-containing molecules, such as monoamine transporters (DAT, SERT, and NET) and dipeptidyl peptidase IV (DPP-4), novel analogs can be designed to optimize interactions with the binding sites of these proteins.[1][5] Computational modeling and docking studies can further refine the design of analogs with predicted high affinity and selectivity.
Caption: A flowchart illustrating the rational design process for novel Tetrahydro-2H-pyran-3-amine analogs.
Synthetic Strategies for Analog Generation: A Chemist's Toolkit
The synthesis of novel Tetrahydro-2H-pyran-3-amine analogs can be broadly divided into two phases: the construction of the core scaffold and the subsequent derivatization to introduce diversity.
Core Synthesis: Asymmetric Approaches
The chirality of the 3-amino-tetrahydropyran core is often crucial for biological activity. Therefore, asymmetric synthesis is the preferred approach. Organocatalytic methods, such as Michael/Henry/Ketalization cascade sequences, have emerged as powerful tools for the enantioselective synthesis of highly functionalized tetrahydropyrans.[7][8] These methods offer high stereocontrol and the ability to introduce multiple stereocenters in a single, one-pot operation.
Analog Derivatization
With the core scaffold in hand, a variety of chemical transformations can be employed to generate a library of diverse analogs.
-
N-Alkylation and N-Acylation: The primary amine of the core scaffold is a versatile handle for introducing a wide range of substituents. Reductive amination is a highly effective method for N-alkylation, reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride.[9][10][11][12] This one-pot procedure is known for its high efficiency and broad substrate scope. Direct alkylation with alkyl halides can also be employed, though it may require careful control to avoid over-alkylation. N-acylation with acid chlorides or anhydrides provides a straightforward route to amide analogs.
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for introducing functionalities with inversion of stereochemistry, if a suitable alcohol precursor is used.[13][14] This reaction allows for the introduction of a wide range of nucleophiles, further expanding the chemical space of the analog library.
The trustworthiness of these synthetic protocols is ensured through rigorous reaction monitoring by techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), followed by comprehensive characterization of the final products to confirm their identity and purity.
Caption: A workflow diagram illustrating the synthetic routes to a library of novel Tetrahydro-2H-pyran-3-amine analogs.
Experimental Protocols: From Bench to Bottle
The following protocols are representative examples of the key synthetic transformations involved in the generation of novel Tetrahydro-2H-pyran-3-amine analogs.
Protocol 1: General Procedure for Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve the Tetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated analog.[9][11]
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 85 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 78 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 82 |
Protocol 2: General Procedure for N-Acylation
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq.) in a suitable solvent like DCM at 0 °C.
-
Acylation: Add the desired acid chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-acylated analog.
The identity and purity of all synthesized compounds should be confirmed by a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[15]
Biological Evaluation and Mechanism of Action
The synthesized analogs should be subjected to a battery of biological assays to determine their activity and elucidate their mechanism of action.
-
In Vitro Assays: For target-based drug discovery, in vitro assays are essential to quantify the interaction of the novel analogs with their intended biological targets. For example, if the analogs are designed as monoamine transporter inhibitors, radioligand binding assays can be used to determine their affinity for DAT, SERT, and NET.[1] If the target is a kinase, a panel of kinase activity assays can be employed to assess both potency and selectivity.
-
Cell-Based Assays: Cell-based assays are crucial for evaluating the phenotypic effects of the compounds in a more biologically relevant context. For anticancer drug discovery, cytotoxicity assays using a panel of cancer cell lines are a standard starting point to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
-
Mechanism of Action Studies: Once active compounds are identified, further studies are needed to understand how they exert their biological effects. For example, if an analog is found to have potent anticancer activity, its effect on the cell cycle can be investigated using flow cytometry. The modulation of specific signaling pathways can be assessed by techniques such as Western blotting to measure the phosphorylation status of key proteins. Some pyran derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[2]
Caption: A hypothetical signaling pathway illustrating how a novel analog might exert its anticancer effects.
Conclusion and Future Perspectives
The Tetrahydro-2H-pyran-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics. Through a combination of rational design, versatile synthetic strategies, and rigorous biological evaluation, it is possible to generate a diverse range of analogs with potent and selective activities. The future of drug discovery with this scaffold lies in the exploration of novel biological targets and the application of advanced synthetic methodologies to access increasingly complex and finely-tuned molecular architectures. The continued investigation of the SAR of these compounds will undoubtedly lead to the identification of new drug candidates with the potential to address unmet medical needs.
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The Tetrahydropyran Ring: A Privileged Scaffold in Biological Interactions and Drug Design
Section 1: An Introduction to the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a fundamental structural motif that has garnered significant attention in the fields of organic chemistry and drug discovery.[1][2] Known systematically as oxane, its simple yet conformationally defined structure provides a versatile scaffold that is abundantly present in a vast array of biologically important molecules.[1][3]
In its ground state, the THP ring predominantly adopts a low-energy chair conformation, which minimizes torsional and steric strain.[1][4] This conformational preference is a critical feature, as it allows for the precise spatial orientation of substituents, a key factor in dictating molecular recognition and binding affinity at biological targets.
The prevalence of the THP motif is particularly striking in the realm of natural products, especially those derived from marine sources.[3][5] It forms the core of pyranose sugars like glucose and is a key structural component in complex polyketides and macrolides renowned for their potent biological activities.[1][5] Notable examples include the potent anticancer agents eribulin (Halaven®) and bryostatin, where the embedded THP rings are integral to their complex architecture and therapeutic function.[6][7] The structural significance of this ring is further underscored by its status as the sixth most prevalent ring system found in all small molecule drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its value and utility in medicinal chemistry.[8]
Caption: The central role of the tetrahydropyran ring as a core structural motif.
Section 2: Physicochemical Impact of the THP Ring on Drug Properties
In drug development, the optimization of a molecule's physicochemical properties is as critical as maximizing its potency. The incorporation of a THP ring is a strategic choice medicinal chemists employ to favorably modulate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10] Its influence stems from a unique combination of moderate polarity, conformational rigidity, and metabolic stability.
Key Physicochemical Contributions:
-
Solubility and Lipophilicity: The THP ring is a cyclic ether, and the oxygen atom can engage in hydrogen bonding with water, conferring a degree of aqueous solubility. However, the five aliphatic carbons provide significant nonpolar character.[11][12] This balanced nature allows for fine-tuning a molecule's lipophilicity (logP). Replacing a more polar group like a morpholine or a less polar carbocycle with a THP ring can be a powerful strategy to achieve the optimal hydrophilic-lipophilic balance required for cell permeability and oral bioavailability.[13][14]
-
Metabolic Stability: The ether linkage within the THP ring is generally robust and resistant to metabolic cleavage by cytochrome P450 enzymes, compared to more labile functional groups. This inherent stability can increase a drug's half-life and overall exposure in the body.[13]
-
Conformational Rigidity: Unlike flexible acyclic linkers, the THP ring's chair conformation reduces the number of accessible rotational states. This pre-organization of the molecule can significantly lower the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity.[15] This rigidity also helps in establishing clear structure-activity relationships (SAR) during lead optimization.
The decision to incorporate a THP ring is therefore a deliberate one, aimed at engineering a more drug-like profile. It serves not merely as a spacer, but as a functional component that improves disposition and safety.[10]
Table 1: Comparative Physicochemical Properties
| Property | Tetrahydropyran (THP) | Tetrahydrofuran (THF) | Cyclohexane | 1,4-Dioxane |
| Molecular Formula | C₅H₁₀O | C₄H₈O | C₆H₁₂ | C₄H₈O₂ |
| Molar Mass ( g/mol ) | 86.13 | 72.11 | 84.16 | 88.11 |
| Boiling Point (°C) | 88 | 66 | 80.7 | 101 |
| logP (Octanol/Water) | 0.95 | 0.46 | 3.44 | -0.27 |
| Water Solubility | Partially Miscible (>80 g/L)[11][12] | Miscible | Insoluble | Miscible |
| Primary Conformation | Chair | Envelope/Twist | Chair | Chair |
| H-Bond Acceptors | 1 | 1 | 0 | 2 |
Data compiled from various sources for comparative purposes.[11][12][16]
Section 3: Molecular Interactions Driven by the THP Ring
The THP ring's utility in drug design is rooted in its ability to engage in specific, favorable interactions with biological targets, primarily proteins and enzymes. Its defined geometry and embedded heteroatom allow it to function as more than just an inert scaffold.
-
Hydrogen Bonding: The lone pairs of the endocyclic oxygen atom make it an effective hydrogen bond acceptor.[13] In a protein's active site, this oxygen can form a crucial hydrogen bond with backbone amide protons (e.g., Valine, Glycine) or the side chains of donor residues like serine, threonine, or lysine. This single interaction can anchor a ligand in the binding pocket, significantly contributing to its affinity and selectivity. This is a well-exploited feature, for instance, in the design of HIV protease inhibitors where cyclic ethers mimic the hydrogen bonding of peptide carbonyls.[13]
-
Van der Waals and Hydrophobic Interactions: The methylene (-CH₂-) groups of the THP ring provide a nonpolar surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as alanine, valine, leucine, and isoleucine. These interactions are critical for displacing water molecules from the binding site and contribute substantially to the overall binding energy.
-
Bioisosteric Replacement: The THP ring is often used as a bioisostere—a chemical substituent with similar physical or chemical properties that produces broadly similar biological effects.[13]
-
Morpholine Isostere: In kinase inhibitors, a 4-substituted THP ring can serve as a conformationally restricted replacement for a morpholine ring. While the morpholine nitrogen's lone pair can participate in pi-stacking, the THP ring offers a more rigid scaffold where the oxygen can still act as a key "hinge-binding" hydrogen bond acceptor.[15]
-
gem-Dimethyl Isostere: A THP ring can be strategically placed to mimic the steric bulk and hydrophobic nature of a gem-dimethyl group, filling a specific pocket in a receptor while introducing a potential hydrogen bonding vector via the ring oxygen.[15]
-
Caption: Key biological interaction modes involving the tetrahydropyran ring.
Section 4: Synthetic Strategies and Methodologies
The widespread occurrence of the THP ring in high-value targets has driven the development of a rich and diverse portfolio of synthetic methods for its construction.[2] The choice of a specific synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. A deep understanding of these methods is essential for any scientist working on THP-containing molecules.
Common Strategies for THP Ring Synthesis:
-
Prins Cyclization: A powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 2,6-disubstituted THP.[17][18] This method is highly convergent but requires careful control of stereochemistry. The choice of Lewis or Brønsted acid is critical for managing selectivity and preventing side reactions.
-
Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy alcohols provides a reliable route to THPs.[8] This reaction proceeds via an endo-selective ring opening. The regioselectivity can be controlled by the reaction conditions (acidic vs. basic) and substrate electronics, making it a versatile tool in natural product synthesis.
-
Hetero-Diels-Alder (HDA) Cycloaddition: A [4+2] cycloaddition between a diene and an aldehyde (or its equivalent) to form a dihydropyran, which can then be hydrogenated to the corresponding THP.[2][19] This is an excellent method for controlling relative stereochemistry.
-
Oxa-Michael Addition: An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or sulfone.[2][18] This is a thermodynamically controlled process often used to establish stable 2,6-cis-disubstituted THPs.
-
Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts to cyclize a diene containing an ether linkage, followed by reduction of the resulting double bond.[19] This method offers excellent functional group tolerance.
Caption: A generalized workflow for the synthesis of tetrahydropyran rings.
Exemplary Protocol: Acid-Catalyzed Intramolecular Epoxide Ring Opening (IERO)
This protocol describes a general procedure for the synthesis of a 2,6-disubstituted THP from a 4,5-epoxy alcohol. This method is chosen for its reliability and its direct relevance to biosynthetic pathways.[8] The self-validating nature of this protocol lies in the stringent monitoring of the reaction progress and the rigorous characterization of the product to confirm stereochemistry.
Objective: To synthesize a 2,6-cis-tetrahydropyran via a 6-endo-tet cyclization.
Materials:
-
Substrate: 4,5-epoxy alcohol (1.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst: Camphorsulfonic acid (CSA) (0.1 eq)
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4,5-epoxy alcohol substrate (e.g., 100 mg, 0.5 mmol).
-
Dissolution: Dissolve the substrate in anhydrous DCM (e.g., 5 mL). Stir the solution at 0 °C using a magnetic stirrer. Causality: Low temperature is used to control the reaction rate and minimize potential side reactions.
-
Initiation: Add CSA (0.1 eq, e.g., 11.6 mg, 0.05 mmol) to the solution in one portion. Causality: CSA is a mild, solid Brønsted acid that provides a controlled source of protons to activate the epoxide without causing extensive degradation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical mobile phase would be 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting material. Trustworthiness: Rigorous monitoring ensures the reaction is stopped at completion, preventing the formation of byproducts from over-reaction.
-
Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 10 mL). Causality: The basic solution neutralizes the acid catalyst, immediately halting the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure tetrahydropyran product.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry can often be determined by analyzing the coupling constants of the protons on the THP ring in the ¹H NMR spectrum.
Section 5: Conclusion and Future Outlook
The tetrahydropyran ring is far more than a simple cyclic ether; it is a privileged structural motif that offers a powerful combination of conformational rigidity, metabolic stability, and versatile functionality for molecular recognition. Its strategic deployment has been instrumental in the success of numerous drug discovery programs, from complex natural product synthesis to the rational design of targeted therapies.[3][20] The ability of the THP ring to improve physicochemical properties while providing key anchoring points for biological interactions ensures its continued prominence in medicinal chemistry.[9][13]
Looking ahead, the field will continue to evolve. The development of novel, highly stereoselective synthetic methodologies will remain a key objective, enabling access to ever more complex and diverse THP-containing scaffolds.[19][21] Furthermore, as our understanding of drug disposition and toxicology deepens, the THP ring will be further exploited as a "smart" building block to design safer and more effective medicines with optimized pharmacokinetic profiles. Its fundamental role in shaping the interface between small molecules and biological systems is secure, promising a future of continued innovation and discovery.
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Stereochemistry of Tetrahydro-2H-pyran-3-amine hydrochloride and its importance
An In-Depth Technical Guide to the Stereochemistry and Application of Tetrahydro-2H-pyran-3-amine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, a structural motif consistently found in a multitude of natural products and pharmacologically active molecules.[1] Its prevalence stems from its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, while providing a defined three-dimensional geometry for precise interaction with biological targets. When this scaffold is combined with a chiral amine, one of the most critical functional groups in pharmaceuticals, the resulting molecule becomes a powerful building block for asymmetric synthesis.[2]
This guide focuses on a particularly significant example: this compound. The introduction of a stereocenter at the C3 position creates two non-superimposable mirror images—enantiomers—each with potentially distinct biological activities.[3] Understanding and controlling this stereochemistry is not merely an academic exercise; it is a fundamental requirement for developing safe, selective, and effective therapeutics. This document provides an in-depth exploration of the stereochemical nuances of this compound, from its structural characterization and synthesis to its pivotal role in the development of next-generation pharmaceuticals.
Structural and Physicochemical Characterization
This compound (C₅H₁₂ClNO) is a chiral molecule whose properties are intrinsically linked to the absolute configuration of its stereogenic center at the C3 position. The two enantiomers, (S) and (R), possess identical chemical formulas and connectivity but differ in the spatial arrangement of the amine group, leading to distinct interactions with other chiral molecules, most notably biological receptors and enzymes.[3]
The Enantiomers: (S) vs. (R) Configurations
The distinction between the (S)- and (R)-enantiomers is critical, as chiral recognition is a cornerstone of pharmacology. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2][3]
Caption: The (S) and (R) enantiomers of Tetrahydro-2H-pyran-3-amine.
Physicochemical Properties of the (S)-Enantiomer
The hydrochloride salt form significantly enhances aqueous solubility, a desirable trait for formulation and biological testing.[3] Detailed characterization of the (S)-enantiomer has established key physicochemical parameters.
| Property | Value | Method | Reference |
| Melting Point | 198–202°C (decomposition) | Differential Scanning Calorimetry | [3] |
| Aqueous Solubility (25°C) | 48 mg/mL | Shake-flask method | [3] |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric titration | [3] |
| Specific Optical Rotation | [α]_D²⁰ = +15.6° (c=1.0 in H₂O) | Polarimetry | [3] |
Analytical Techniques for Stereochemical Determination
Confirming the absolute configuration and enantiomeric purity is a non-negotiable step in drug development. Several analytical techniques are employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. For (S)-Tetrahydro-2H-pyran-3-amine, separation can be achieved on a Chiralpak AD-H column.[3]
-
Polarimetry: As a chiral molecule, each enantiomer rotates plane-polarized light in opposite directions. The specific rotation is a defining physical constant used for identification.[3]
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique provides definitive confirmation of the absolute stereochemistry by comparing the experimental spectrum to that calculated via density functional theory (DFT).[3]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute configuration.[3]
The Importance of Stereochemistry in Biological Activity
The precise three-dimensional structure of a drug molecule dictates its ability to bind to a target receptor or enzyme active site. The differential biological activities of the (R) and (S) enantiomers of tetrahydro-2H-pyran-3-amine derivatives underscore this principle.
Aryl amino-THP derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, an effective therapy for type 2 diabetes.[4] The stereochemistry of the aminotetrahydropyran core is crucial for optimal binding to the DPP-4 active site. Research has shown that one enantiomer often displays significantly higher receptor affinity and, consequently, greater therapeutic efficacy.[3]
Beyond enzyme inhibition, derivatives of this chiral amine have shown potential as:
-
Receptor Agonists: Influencing signal transduction in target cells.[3]
-
Anticancer Agents: Preliminary studies suggest that certain derivatives can induce cell cycle arrest and exhibit antiproliferative effects.[3]
The causality is clear: the specific orientation of the amine group and the conformation of the THP ring, dictated by the C3 stereocenter, govern the intermolecular interactions (e.g., hydrogen bonding, ionic interactions) required for potent and selective biological activity.
Synthesis and Chiral Resolution Strategies
Obtaining enantiomerically pure tetrahydro-2H-pyran-3-amine is a key challenge. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis
Modern organic synthesis aims to create the desired enantiomer directly, avoiding the waste associated with resolving racemic mixtures.
One advanced method involves a Palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran.[4] This process uses a transient directing group to guide the functionalization to a specific C-H bond with high diastereoselectivity.[4] Such C-H activation strategies represent a highly efficient and atom-economical approach to constructing complex, chiral molecules.[4] Other organocatalytic methods, such as domino Michael-hemiacetalization reactions, have also been developed to produce highly functionalized chiral tetrahydropyrans.[5]
Caption: Workflow for Stereoselective C-H Functionalization.
Chiral Resolution of Racemic Mixtures
Chiral resolution is a classical and widely used industrial method to separate enantiomers.[6] The most common approach is the formation of diastereomeric salts.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a generalized, self-validating system for separating a racemic mixture of tetrahydro-2H-pyran-3-amine.
Objective: To isolate one enantiomer from a racemic mixture with high enantiomeric excess (% ee).
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid or D-(−)-Tartaric acid)
-
Solvent system (e.g., Methanol, Ethanol, or mixtures with water)
-
Base (e.g., 1M NaOH)
-
Acid (e.g., 1M HCl)
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic amine hydrochloride in a minimal amount of the chosen solvent system with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (the half-equivalent is crucial for efficient resolution).
-
Slowly add the resolving agent solution to the amine solution. The rationale for using a half-equivalent is to ensure that only one diastereomeric salt preferentially crystallizes, leaving the other in solution, thereby maximizing the purity of the initial solid obtained.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C, to induce crystallization. The rate of cooling is a critical parameter; slow cooling promotes the formation of larger, purer crystals.
-
Monitor for the formation of a precipitate.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the crystal surface.
-
Dry the crystals (the less soluble diastereomeric salt) under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Basify the solution with 1M NaOH until the pH is >11 to deprotonate the ammonium salt and break the ionic bond with the resolving agent.
-
Extract the liberated free amine into an organic solvent (e.g., Dichloromethane) multiple times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
-
Validation:
-
Determine the enantiomeric excess (% ee) of the product using Chiral HPLC.
-
Confirm the identity and absolute configuration by measuring the specific optical rotation and comparing it to the literature value.[3]
-
Trustworthiness: This protocol is self-validating through the final analytical steps. The % ee measurement by Chiral HPLC provides quantitative proof of the separation's success, while polarimetry confirms which enantiomer has been isolated. For industrial applications, the unwanted enantiomer remaining in the filtrate can be recovered and racemized for reuse, a process known as Resolution-Racemization-Recycle, which significantly improves process efficiency.[2]
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic chiral building block that provides access to complex and stereochemically defined pharmaceutical agents. Its importance lies at the intersection of scaffold-based drug design and the principles of stereochemistry. The profound difference in biological activity between its enantiomers serves as a powerful reminder of the chiral nature of life.
Future research will likely focus on developing even more efficient and scalable stereoselective synthetic routes to access these valuable amines. As our understanding of disease pathways deepens, the demand for enantiomerically pure building blocks like (R)- and (S)-tetrahydro-2H-pyran-3-amine hydrochloride will undoubtedly grow, enabling the design of safer, more selective, and more potent medicines for a range of therapeutic areas, from metabolic disorders to oncology.
References
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. Available at: [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC - NIH. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]
-
(R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. Available at: [Link]
-
(R)-Tetrahydro-2H-pyran-3-amine hydrochloride - MySkinRecipes. Available at: [Link]
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- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tetrahydro-2H-pyran-3-amine Hydrochloride
Introduction
Tetrahydro-2H-pyran-3-amine hydrochloride is a chiral amine building block increasingly utilized by researchers and drug development professionals in the synthesis of novel chemical entities. Its structural motif is of significant interest in medicinal chemistry for the development of new therapeutic agents.[1] As with any specialized reagent, a comprehensive understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, grounded in established safety protocols and field-proven insights. The causality behind each recommendation is explained to empower scientists with the knowledge to work with this compound confidently and safely.
Compound Profile and Hazard Identification
This compound is a colorless to pale yellow solid that is soluble in water and other polar organic solvents.[1] A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties and hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO·HCl (or C₅H₁₂ClNO) | [2][3] |
| Molecular Weight | 137.61 g/mol | [3] |
| Appearance | Colorless to pale yellow solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| CAS Number | Varies by enantiomer (e.g., 1315500-31-2 for R-enantiomer) | [4] |
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [4] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [4] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [4] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [4] |
It is crucial to note that for the free base form, oxan-3-amine, a more severe hazard classification of "H314: Causes severe skin burns and eye damage" with the signal word "Danger" has been reported.[5] This underscores the need for stringent handling protocols, as any residual free amine or in-situ formation could pose a greater risk. The toxicological properties of this compound have not been exhaustively investigated, and no specific occupational exposure limits (OELs) have been established.[6] Therefore, a conservative approach, treating the compound as potentially harmful upon repeated or prolonged exposure, is scientifically prudent.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective in handling this compound is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion. A multi-layered safety approach, combining engineering controls and appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine dust particles and any potential vapors, especially if heated.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[2]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a higher risk of splashing, such as transfers of solutions or quenching reactions, chemical safety goggles and a face shield are required.[8]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for handling this compound, providing protection against incidental contact. Inspect gloves for any signs of degradation or perforation before each use and replace them immediately if compromised. Always wash hands thoroughly after removing gloves.[8][9]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory to protect against skin contact and to prevent contamination of personal clothing.[9]
-
-
Respiratory Protection: For standard handling within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a cartridge suitable for organic vapors and particulates should be available for emergency use.[10]
Caption: PPE selection and workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to systematic and cautious handling procedures is fundamental to preventing accidents.
Handling Protocol
-
Preparation: Before beginning work, ensure the fume hood is operational and the work area is clean and uncluttered.[8] Have all necessary equipment and reagents, including quenching agents and spill kits, readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood to contain any dust.[7]
-
Reaction Setup: When setting up reactions, ensure all glassware is free from defects.[8] If reactions are to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly with soap and water.[8]
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container to prevent moisture absorption and contamination.[11]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[11]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[11]
Emergency Procedures: A Plan for the Unexpected
Despite all precautions, accidental exposures and spills can occur. A well-rehearsed emergency plan is a critical safety component.
First Aid Measures
Immediate and correct first aid can significantly mitigate the severity of an exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. | [6] |
| Skin Contact | Promptly flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |
Spill Response Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[7]
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.
-
Containment (for small spills): If the spill is small and you are trained to handle it, wear the appropriate PPE (including respiratory protection if necessary). Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]
Caption: Workflow for responding to exposures and spills.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, compatible, and sealed containers.[7]
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, ensuring compliance with all institutional and governmental regulations.[12] Never pour this chemical down the drain.[7]
Conclusion
This compound is a valuable tool for chemical synthesis, but its safe use demands a disciplined and informed approach. While acute toxicity data is not fully available, the known hazards of irritation and potential for harm if swallowed necessitate careful handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate risks. This commitment to a culture of safety ensures the well-being of laboratory personnel and fosters an environment conducive to scientific innovation.
References
- ChemBK. (2024, April 9). (R)-tetrahydro-2H-pyran-3-amine hydrochloride.
- ChemicalBook. (2025, July 19). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet.
- ChemBK. (2024, April 9). (R)-tetrahydro-2H-pyran-3-amine hydrochloride - Introduction.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
- Capot Chemical. (2011, April 27). MSDS of (S)-tetrahydro-2H-pyran-3-amine hydrochloride.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.).
- Sigma-Aldrich. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
- Capot Chemical. (2011, April 27). MSDS of (S)-tetrahydro-2H-pyran-3-amine hydrochloride.
- PubChem. (n.d.). Oxan-3-amine.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704).
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Actylis Lab Solutions. (2026, February 5). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Actylis Lab Solutions. (2026, February 5). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal.
- ResearchGate. (2026, August 6). Continuous removal of contaminants from amine solutions | Request PDF.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Health and Safety Authority (HSA). (2024, April 5). 2024 - Code of Practice.
- Refining Community. (n.d.). Contamination in Amine Systems.
- International Labour Organization. (n.d.). Chemical exposure Limits.
- ChemicalBook. (2022, December 31). (S)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet.
- Fisher Scientific. (2022, July 5). SAFETY DATA SHEET.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
Sources
- 1. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride 97% 1245724-46-2 | Chempure [chempure.in]
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- 3. capotchem.com [capotchem.com]
- 4. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
- 5. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Stereoselective synthesis of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride
Application Note & Protocol
Stereoselective Synthesis of (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride: A Comprehensive Guide for Medicinal Chemistry
Abstract
(S)-Tetrahydro-2H-pyran-3-amine is a critical chiral building block in modern drug discovery, forming the core of numerous biologically active molecules, including potent enzyme inhibitors.[1] Its stereochemically defined structure is essential for precise molecular interactions with biological targets.[1] This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride. We move beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of the Chiral 3-Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with a chiral amine at the C3 position, as in (S)-Tetrahydro-2H-pyran-3-amine, the resulting fragment becomes an invaluable synthon for constructing complex, three-dimensional pharmacophores. The specific (S)-configuration at the C3 stereocenter is often crucial for achieving high-potency and selective binding to target proteins.[1]
A prominent example of its application is in the development of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Omarigliptin, used for the treatment of type 2 diabetes.[2] The synthesis of such chiral amines, therefore, represents a significant challenge and an area of intense research, demanding robust and highly stereocontrolled methodologies.[2][3] This guide details a reliable synthetic route that leverages an asymmetric epoxidation followed by a regioselective intramolecular cyclization to establish the required stereochemistry.
Overview of Synthetic Strategies
Several strategies have been developed to access enantiomerically enriched 3-aminotetrahydropyrans. These include:
-
Chiral Resolution: Separation of a racemic mixture using a chiral resolving agent, such as (R)-mandelic acid.[1] While effective, this method is inherently limited to a maximum theoretical yield of 50%.
-
Catalytic Asymmetric Hydrogenation: Stereoselective reduction of a corresponding enamine or imine precursor using a chiral catalyst.[1]
-
Intramolecular Cycloetherification: Cyclization of an acyclic precursor containing both a hydroxyl group and a leaving group, where the key stereocenter is set in a prior step.[4]
-
Modern C-H Functionalization: Advanced methods involving the direct, stereoselective installation of functional groups onto the THP ring via transition-metal catalysis.[2]
The protocol detailed below is based on an intramolecular cyclization strategy, which offers excellent stereocontrol starting from a readily available achiral precursor.
Featured Synthetic Pathway: Asymmetric Epoxidation and Intramolecular Cyclization
The chosen pathway involves three key stages:
-
Sharpless Asymmetric Epoxidation: This reaction establishes the key stereocenter on an achiral allylic alcohol, producing a chiral epoxy alcohol with high enantiomeric excess.
-
Regioselective Azide Opening: The epoxide is opened with an azide nucleophile, which serves as a masked amine group.
-
Intramolecular Williamson Ether Synthesis: A base-mediated cyclization forms the tetrahydropyran ring.
-
Reduction and Salt Formation: The azide is reduced to the primary amine, followed by conversion to its hydrochloride salt for improved stability and handling.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium azide (NaN₃) and sodium hydride (NaH) are highly toxic and reactive; handle with extreme caution.
Step 1: Synthesis of (2S,3S)-3-Ethyloxiran-2-yl)methanol
Principle: The Sharpless asymmetric epoxidation utilizes a chiral titanium complex to deliver an oxygen atom to one face of the allylic alcohol, establishing the C2 and C3 stereocenters with high enantioselectivity. The use of (+)-Diethyl Tartrate ((+)-DET) directs the epoxidation to yield the (2S, 3S) enantiomer.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (E)-Pent-2-en-1-ol | 86.13 | 8.61 g | 100 |
| Titanium(IV) isopropoxide | 284.22 | 2.84 g | 10 |
| (+)-Diethyl L-tartrate | 206.19 | 3.09 g | 15 |
| tert-Butyl hydroperoxide (5.5M in decane) | 90.12 | 36.4 mL | 200 |
| Dichloromethane (DCM, anhydrous) | - | 500 mL | - |
| Celite | - | 20 g | - |
Procedure:
-
Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add 20 g of powdered 4Å molecular sieves and 400 mL of anhydrous DCM. Cool the flask to -20 °C in a cryocool bath.
-
To the cooled solution, add (+)-Diethyl L-tartrate (3.09 g) followed by Titanium(IV) isopropoxide (2.84 g) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add (E)-Pent-2-en-1-ol (8.61 g) dropwise over 15 minutes, ensuring the temperature remains below -18 °C.
-
Add the tert-Butyl hydroperoxide solution (36.4 mL) dropwise via a syringe pump over 2 hours. The temperature must be strictly maintained at -20 °C.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate = 3:1). The starting material spot should disappear after approximately 4-6 hours.
-
Upon completion, quench the reaction by adding 50 mL of 10% aqueous NaOH solution saturated with NaCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake with 100 mL of DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography (silica gel, gradient elution from Hexane:Ethyl Acetate 9:1 to 7:3) to yield the title compound as a colorless oil.
-
Expected Yield: 85-92%
-
Characterization: Chiral HPLC to determine enantiomeric excess (>95% ee).
Step 2: Synthesis of (S)-3-Azidotetrahydro-2H-pyran
Principle: This step involves a regioselective Sɴ2 ring-opening of the epoxide by the azide ion at the less hindered C2 position, followed by an in-situ intramolecular Williamson ether synthesis. The primary alcohol is first converted to a better leaving group (tosylate) to facilitate the cyclization.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Epoxy alcohol from Step 1 | 102.13 | 8.17 g | 80 |
| Sodium azide (NaN₃) | 65.01 | 7.80 g | 120 |
| Ammonium chloride (NH₄Cl) | 53.49 | 6.42 g | 120 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
| Sodium hydride (NaH, 60% in oil) | 24.00 | 3.52 g | 88 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 16.0 g | 84 |
| Tetrahydrofuran (THF, anhydrous) | - | 250 mL | - |
Procedure:
-
Epoxide Opening:
-
To a 500 mL flask, add the epoxy alcohol (8.17 g), sodium azide (7.80 g), ammonium chloride (6.42 g), and 200 mL of DMF.
-
Heat the mixture to 80 °C and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into 500 mL of water, and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude azido diol. This intermediate is used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude azido diol in 250 mL of anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.52 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolves.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of p-toluenesulfonyl chloride (16.0 g) in 50 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 8 hours.
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, Hexane:Ethyl Acetate = 95:5) to yield (S)-3-azidotetrahydro-2H-pyran as a colorless oil.
-
-
Expected Yield: 65-75% over two steps.
-
Characterization: IR spectroscopy (strong azide stretch at ~2100 cm⁻¹).
Step 3: Synthesis of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride
Principle: The azide group is reduced to a primary amine via the Staudinger reaction, which proceeds under mild conditions. The resulting free amine is then converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-3-Azidotetrahydro-2H-pyran | 127.15 | 6.36 g | 50 |
| Triphenylphosphine (PPh₃) | 262.29 | 14.4 g | 55 |
| Tetrahydrofuran (THF) | - | 200 mL | - |
| Water | - | 10 mL | - |
| HCl in Dioxane (4M) | - | 15 mL | 60 |
| Diethyl Ether | - | 300 mL | - |
Procedure:
-
Dissolve (S)-3-azidotetrahydro-2H-pyran (6.36 g) in 200 mL of THF in a 500 mL flask.
-
Add triphenylphosphine (14.4 g) and stir at room temperature. Nitrogen evolution will be observed.
-
After 4 hours, add 10 mL of water and heat the mixture to 50 °C for 3 hours to hydrolyze the intermediate aza-ylide.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in 100 mL of diethyl ether and cool to 0 °C.
-
Slowly add 4M HCl in dioxane (15 mL) dropwise. A white precipitate will form immediately.
-
Stir the suspension at 0 °C for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 30 mL), and dry under high vacuum.
-
Expected Yield: 85-95%
-
Final Product: A white to off-white crystalline solid.
Characterization of Final Product
The final product should be characterized to confirm its identity, purity, and stereochemical integrity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [5] |
| Melting Point | 198–202 °C (decomposition)[1] |
| Optical Rotation | [α]²⁰D = +15.6° (c = 1.0 in H₂O)[1] |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 3.80-4.00 (m, 2H), 3.40-3.60 (m, 2H), 3.20-3.30 (m, 1H), 1.80-2.10 (m, 2H), 1.50-1.70 (m, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): 68.5, 65.4, 48.2, 28.7, 23.1 |
| Enantiomeric Excess | >95% (Determined by Chiral HPLC)[1] |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", width=2, height=0.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Setup [label="Reaction Setup\n(Flask, Reagents, Solvent)", pos="0,4!", fillcolor="#E8F0FE"]; Monitor [label="Reaction Monitoring\n(TLC / LC-MS)", pos="3,4!", fillcolor="#FEF7E0"]; Workup [label="Quench & Extraction", pos="6,4!", fillcolor="#FCE8E6"]; Purify [label="Column Chromatography\nor Recrystallization", pos="3,2!", fillcolor="#E6F4EA"]; Characterize [label="Final Analysis\n(NMR, MS, HPLC, [α])", pos="3,0!", fillcolor="#F1F3F4"];
// Edges Setup -> Monitor [label="Stir & Heat"]; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify [label="Crude Product"]; Purify -> Characterize [label="Pure Product"]; }
Caption: Standard experimental workflow for each synthetic step.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low ee in Step 1 | Inactive catalyst; moisture in the reaction; incorrect temperature. | Use fresh Ti(OiPr)₄ and anhydrous DCM. Ensure molecular sieves are activated. Strictly maintain temperature at -20 °C. |
| Incomplete Cyclization in Step 2 | Inefficient activation of the primary alcohol; insufficient base. | Ensure TsCl is added after the deprotonation step is complete. Use freshly opened, high-purity NaH. |
| Low Yield in Staudinger Reduction (Step 3) | Incomplete hydrolysis of the aza-ylide intermediate. | Ensure sufficient water is added and the mixture is heated as per the protocol to drive hydrolysis to completion. |
| Product is an oil, not a solid | Impurities present (e.g., triphenylphosphine oxide); insufficient HCl. | Wash the crude free amine with cold pentane to remove PPh₃O before salt formation. Ensure stoichiometric or slight excess of HCl is used. |
| Racemization | Although unlikely in this route, harsh acidic or basic conditions can sometimes pose a risk. | High-pressure hydrogenation, an alternative reduction method, can sometimes induce racemization.[1] The mild Staudinger conditions avoid this. |
Conclusion
This application note provides a robust and highly stereoselective protocol for the synthesis of (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, a key intermediate for pharmaceutical research. By employing a Sharpless asymmetric epoxidation to set the crucial stereocenter, this multi-step synthesis delivers the target compound with high enantiomeric purity and in good overall yield. The detailed procedural explanations, characterization data, and troubleshooting guide are designed to enable researchers to successfully replicate this synthesis and apply this valuable building block in their drug discovery programs.
References
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health (NIH). [Link]
-
Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central. [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1245724-46-2 | VZB72446 [biosynth.com]
Application Note: A Robust HPLC-Based Method for the Chiral Separation of Tetrahydro-2H-pyran-3-amine Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Tetrahydro-2H-pyran-3-amine. Enantiomerically pure forms of this cyclic amine are valuable chiral building blocks in medicinal chemistry and drug development.[1] The method leverages a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This document provides a comprehensive protocol, from mobile phase preparation to system suitability, and discusses the scientific rationale behind the selection of the column, mobile phase, and detection parameters. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry engaged in chiral analysis and purification.
Introduction: The Significance of Chiral Purity
Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now mandate the characterization of individual enantiomers in chiral drug candidates.[2] Tetrahydro-2H-pyran-3-amine is a key chiral intermediate whose enantiopure forms are critical for the synthesis of complex, biologically active molecules. Consequently, a reliable and efficient analytical method to determine its enantiomeric purity is paramount for quality control and regulatory compliance.
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation of enantiomers.[3][4] The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2] The differential stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including primary amines.
This note details a method optimized for the specific challenge of separating the enantiomers of Tetrahydro-2H-pyran-3-amine, a polar cyclic amine.
Physicochemical Properties of Tetrahydro-2H-pyran-3-amine
A foundational understanding of the analyte's properties is crucial for rational method development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [5] |
| Predicted pKa | 9.97 ± 0.20 | [6] |
| Form | Liquid | [7] |
| Solubility | Soluble in water and polar organic solvents | [1] |
The basic nature of the amine (predicted pKa ≈ 9.97) is a key consideration.[6] Unwanted interactions with acidic silanol groups on the silica support of the CSP can lead to poor peak shape and retention time variability. The inclusion of a basic additive in the mobile phase is therefore essential to mitigate these effects and achieve symmetrical peaks. The analyte lacks a strong chromophore, which necessitates detection at low UV wavelengths (e.g., 200-220 nm). For trace-level quantification, derivatization with a UV-active or fluorescent tag may be considered.
Experimental Workflow
The logical flow of the chiral separation process is outlined below, from initial preparation to data analysis.
Sources
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- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 5. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7 [chemicalbook.com]
- 7. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Tetrahydro-2H-pyran-3-amine Hydrochloride for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of bioactive molecules and marketed drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, its conformational rigidity, and its favorable metabolic stability. Specifically, aminotetrahydropyrans serve as crucial building blocks in the synthesis of a wide array of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1] The hydrochloride salt of tetrahydro-2H-pyran-3-amine is a stable, water-soluble solid, making it an ideal starting material for further synthetic transformations in drug discovery campaigns.[3]
This document provides a detailed protocol for the synthesis of racemic tetrahydro-2H-pyran-3-amine hydrochloride via a reductive amination pathway, starting from the commercially available dihydro-2H-pyran-3(4H)-one. This method is selected for its operational simplicity, scalability, and use of readily available reagents.
Synthetic Strategy: Reductive Amination
The chosen synthetic route is a direct reductive amination of dihydro-2H-pyran-3(4H)-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. This approach is highly efficient and avoids the isolation of potentially unstable intermediates.[4][5]
Reaction Scheme:
Causality of Experimental Choices:
-
Ammonium Acetate (NH4OAc): Serves as the ammonia source for the formation of the intermediate imine. The acetate counter-ion also acts as a mild acid catalyst to promote the initial condensation reaction.
-
Sodium Cyanoborohydride (NaBH3CN): A mild and selective reducing agent that is stable in protic solvents and at neutral to slightly acidic pH. It readily reduces the iminium ion intermediate but is less reactive towards the starting ketone, minimizing side reactions.
-
Methanol (MeOH): A suitable solvent that dissolves the reactants and is compatible with the reducing agent.
-
Hydrochloric Acid (HCl): Used in the final step to protonate the amine, forming the stable and easily handled hydrochloride salt. This also facilitates purification by crystallization.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| Dihydro-2H-pyran-3(4H)-one | ≥95% | Commercially Available |
| Ammonium Acetate (NH4OAc) | ACS Reagent Grade | Commercially Available |
| Sodium Cyanoborohydride (NaBH3CN) | 95% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Diethyl Ether (Et2O) | Anhydrous | Commercially Available |
| 2M HCl in Diethyl Ether | Commercially Available | |
| Round-bottom flask | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Ice bath | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Buchner funnel and filter paper | Standard laboratory supplier |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dihydro-2H-pyran-3(4H)-one (1.0 eq).
-
Addition of Reagents: Add ammonium acetate (7.5 eq) and anhydrous methanol (5 mL per mmol of ketone).
-
Stirring and Dissolution: Stir the mixture at room temperature until all the ammonium acetate has dissolved.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: After completion, cool the reaction mixture to 0 °C and slowly quench by adding 1M HCl (aq) until the pH is ~2 to decompose any remaining NaBH3CN. (Caution: Hydrogen gas evolution).
-
Workup - Basification and Extraction: Adjust the pH to >12 with 3M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude free amine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound.
Visual Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Data Summary
| Parameter | Value |
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol [6] |
| Appearance | Colorless to pale yellow solid[3] |
| Solubility | Soluble in water and polar organic solvents[3] |
| Typical Yield | 60-75% |
| Purity (by NMR) | >95% |
Safety and Handling
-
Sodium Cyanoborohydride (NaBH3CN): Toxic and should be handled in a well-ventilated fume hood. Avoid contact with acids, as it can release toxic hydrogen cyanide gas.
-
Hydrochloric Acid (HCl): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: As with all chemical syntheses, it is essential to wear appropriate PPE and follow standard laboratory safety procedures.[3]
Alternative and Emerging Synthetic Approaches
While the described reductive amination is a robust and widely used method, other innovative approaches are continuously being developed.
-
Biocatalytic Transamination: A greener and more sustainable approach involves the use of transaminase enzymes to convert dihydro-2H-pyran-3(4H)-one directly to the chiral amine.[7] This method can offer high enantioselectivity and reduces the use of hazardous reagents.[7]
-
Palladium-Catalyzed C-H Functionalization: For the synthesis of highly substituted aminotetrahydropyrans, palladium-catalyzed C-H arylation has been explored.[1] This allows for the direct installation of various functional groups onto the tetrahydropyran ring.[1]
Diagram of Alternative Synthetic Logic
Caption: Comparison of synthetic routes to aminotetrahydropyrans.
Conclusion
The synthesis of this compound via reductive amination of dihydro-2H-pyran-3(4H)-one is a reliable and scalable method suitable for drug discovery applications. The resulting product is a versatile building block for the synthesis of more complex molecules. Researchers should also consider emerging biocatalytic and C-H functionalization methods for accessing chiral and highly substituted aminotetrahydropyran derivatives, which can expand the accessible chemical space for drug development programs.
References
-
Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
(R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK. Available at: [Link]
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. Available at: [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF - ResearchGate. Available at: [Link]
-
Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed. Available at: [Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]
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The Strategic deployment of Tetrahydro-2H-pyran-3-amine Hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of contemporary drug discovery and development, the quest for novel molecular scaffolds that offer both structural novelty and favorable physicochemical properties is perpetual. Tetrahydro-2H-pyran-3-amine hydrochloride, a chiral cyclic ether amine, has emerged as a valuable building block in medicinal chemistry. Its constrained yet flexible tetrahydropyran ring, coupled with a primary amine functionality, provides a unique three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The hydrochloride salt form enhances its solubility in aqueous and polar organic solvents, making it a convenient synthon for a wide range of chemical transformations.[1] This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile reagent, tailored for researchers, scientists, and professionals in drug development.
The strategic incorporation of the tetrahydropyran motif can impart improved pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and reduced off-target toxicity. The chirality of this compound is of particular significance, as stereochemistry plays a pivotal role in determining the efficacy and safety of chiral drugs. This guide will delve into its application in the synthesis of innovative therapeutics, with a focus on antidepressant and anticancer agents, providing detailed protocols to facilitate its effective utilization in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Readily soluble in water and polar organic solvents | [1] |
| Purity | Typically ≥95% | |
| Storage Temperature | Ambient Storage | |
| InChI Key | RETPVBQTPDYSBS-NUBCRITNSA-N ((R)-enantiomer) | |
| CAS Number | 1315500-31-2 ((R)-enantiomer); 1071829-81-6 ((S)-enantiomer) | [3] |
Application Notes: A Gateway to Novel Therapeutics
Synthesis of Novel Antidepressants: Targeting Monoamine Transporters
The tetrahydropyran-amine scaffold has been instrumental in the development of a new generation of antidepressant candidates, particularly triple reuptake inhibitors (TRIs). TRIs simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering the potential for a broader spectrum of efficacy and a faster onset of action compared to traditional antidepressants.
The rationale behind incorporating the Tetrahydro-2H-pyran-3-amine moiety lies in its ability to serve as a rigid scaffold that can be appropriately functionalized to interact with the binding sites of all three monoamine transporters. Structure-activity relationship (SAR) studies on a series of N-substituted tetrahydropyran-3-amine derivatives have demonstrated that modifications to the substituent on the amine can modulate the potency and selectivity for each transporter. For instance, the synthesis of various analogs has led to the identification of compounds with potent triple uptake inhibitory activity, showcasing the versatility of this building block in fine-tuning pharmacological profiles.
Workflow for the Synthesis of a Trisubstituted Pyran-based Triple Reuptake Inhibitor
Caption: General synthetic workflow for triple reuptake inhibitors.
Development of Novel Anticancer Agents
The tetrahydropyran motif is also a privileged scaffold in the design of anticancer agents. Its incorporation can lead to compounds with improved drug-like properties. While direct synthesis of approved anticancer drugs from this compound is not widely documented, the pyran scaffold is a key component of numerous cytotoxic compounds.
Derivatives of tetrahydropyran have been shown to exhibit antiproliferative activity against various cancer cell lines. For example, novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing significant activity against breast cancer cell lines.[4] The chiral amine of this compound can serve as a crucial handle for introducing diverse functionalities to create libraries of compounds for anticancer screening. The stereochemistry at the 3-position can be critical for achieving potent and selective interactions with biological targets in cancer cells.
Conceptual Pathway for Anticancer Drug Candidate Synthesis
Caption: Conceptual workflow for anticancer drug discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in common and important synthetic transformations.
Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, offering high selectivity and functional group tolerance.[5][6] This protocol details the synthesis of N-benzyl-(tetrahydro-2H-pyran-3-yl)amine, a representative secondary amine, from this compound and benzaldehyde.
Materials:
-
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-Tetrahydro-2H-pyran-3-amine hydrochloride (1.38 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) and triethylamine (1.53 mL, 11.0 mmol). Stir the suspension at room temperature for 15 minutes to liberate the free amine.
-
Aldehyde Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the reaction mixture. Stir for an additional 30 minutes at room temperature. The causality here is the in situ formation of the iminium ion, which is the electrophilic species that will be reduced.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol). The choice of NaBH(OAc)₃ is critical as it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, thus preventing the formation of benzyl alcohol as a side product.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure N-benzyl-(tetrahydro-2H-pyran-3-yl)amine.
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful synthesis and to validate the protocol.
Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Conclusion: A Building Block of Strategic Importance
This compound has proven to be a building block of significant strategic importance in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The application notes and detailed protocol provided in this guide are intended to empower researchers to effectively harness the potential of this versatile chiral amine in their drug discovery endeavors. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such well-defined and versatile building blocks will undoubtedly play a crucial role in shaping the future of medicine.
References
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(5), 1815-1820. [Link]
-
PubChem. (n.d.). Oxan-3-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Grover, P., Bhardwaj, M., Mehta, L., Kapoor, G., & Chawla, P. A. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(19), 3239–3268. [Link]
-
Cenmed Enterprises. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved January 7, 2026, from [Link]
-
Lozynskyi, A., Zimenkovsky, B., & Lesyk, R. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia pharmaceutica, 86(3), 33. [Link]
-
Myers, A. (n.d.). Reductive Amination. Myers Group, Harvard University. Retrieved January 7, 2026, from [Link]
-
ChemBK. (n.d.). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved January 7, 2026, from [Link]
- Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved January 7, 2026, from [Link]
-
YouTube. (2022, February 17). Reductive Amination | Synthesis of Amines. Organic Chemistry Tutor. Retrieved January 7, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. Retrieved January 7, 2026, from [Link]
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- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Strategic Incorporation of Tetrahydro-2H-pyran-3-amine hydrochloride in PROTAC Synthesis
These application notes provide a comprehensive guide for medicinal chemists, chemical biologists, and drug discovery professionals on the strategic use of Tetrahydro-2H-pyran-3-amine hydrochloride as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document elucidates the rationale behind its application, offers detailed synthetic protocols, and presents a framework for optimizing PROTAC design and efficacy.
Introduction: The Evolving Landscape of PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the 26S proteasome. A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ligase (often Cereblon or VHL), and a connecting linker.
The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, composition, and attachment points dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase), influencing its stability and the efficiency of the subsequent ubiquitination process. Consequently, the rational design and synthesis of novel linkers are central to the development of potent and selective PROTAC degraders.
This compound has emerged as a valuable scaffold in linker synthesis. Its inherent structural features—a conformationally constrained cyclic ether ring and a reactive primary amine—offer distinct advantages for addressing common challenges in PROTAC development, such as optimizing ternary complex formation and improving physicochemical properties.
The Strategic Advantage of the Tetrahydropyran Moiety in Linker Design
The incorporation of the tetrahydropyran (THP) ring from this compound into a PROTAC linker offers several strategic benefits:
-
Conformational Rigidity: Unlike flexible alkyl chains, the THP ring introduces a degree of conformational pre-organization to the linker. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.
-
Improved Physicochemical Properties: The oxygen atom within the THP ring acts as a hydrogen bond acceptor, which can improve the aqueous solubility of the final PROTAC molecule. This is a critical parameter for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ensuring bioavailability.
-
Vectorial Control: The defined stereochemistry of the amine on the chiral THP ring allows for precise control over the three-dimensional trajectory of the linker. This vectorial control is crucial for orienting the two ends of the PROTAC molecule in a manner conducive to effective ternary complex formation.
-
Synthetic Versatility: The primary amine of this compound serves as a versatile synthetic handle. It can be readily acylated, alkylated, or used in reductive amination reactions to append either the POI ligand or the E3 ligase ligand, providing a modular approach to PROTAC synthesis.
Below is a diagram illustrating the general mechanism of PROTAC action, highlighting the central role of the linker in bridging the Protein of Interest (POI) and the E3 Ubiquitin Ligase.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Section: Synthesis of a Model PROTAC
This section provides a detailed protocol for the synthesis of a model PROTAC using this compound as a key linker component. The model PROTAC will target the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology, and will utilize a ligand for the Cereblon (CRBN) E3 ligase.
Materials and Reagents
-
This compound
-
JQ1 (BRD4 inhibitor with a carboxylic acid handle)
-
Pomalidomide (CRBN ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent like HATU
-
N-Hydroxysuccinimide (NHS) or an alternative activating agent like HOBt
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Synthetic Workflow Overview
The synthesis will proceed in a stepwise fashion, first coupling the THP-amine to the BRD4 ligand (JQ1), followed by deprotection (if necessary) and subsequent coupling to the CRBN ligand (Pomalidomide derivative).
Caption: Stepwise synthetic workflow for a model PROTAC.
Detailed Synthetic Protocol
Step 1: Synthesis of JQ1-Linker-Amine Intermediate
-
Activation of JQ1-acid: To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq). Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.
-
Rationale: The formation of an activated NHS-ester facilitates a clean and efficient amide bond formation with the primary amine of the linker, minimizing side reactions. HATU can be used as an alternative to mitigate issues with dicyclohexylurea (DCU) byproduct removal.
-
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add Triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes.
-
Add the solution of activated JQ1-NHS ester dropwise to the free amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (JQ1-acid) is consumed.
-
Workup and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the JQ1-Linker-Amine intermediate.
-
Step 2: Synthesis of the Final PROTAC Molecule
-
Activation of Pomalidomide-linker-acid: In a similar fashion to Step 1, activate the carboxylic acid of a Pomalidomide derivative (containing a suitable linker with a terminal carboxyl group) using DCC/NHS or HATU in anhydrous DMF.
-
Coupling Reaction: To the solution of the activated Pomalidomide derivative, add a solution of the JQ1-Linker-Amine intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitoring, Workup, and Purification: Follow the same procedures for monitoring, workup, and purification as described in Step 1. Final purification may require reverse-phase HPLC to achieve high purity (>95%).
Characterization and Data Summary
The identity and purity of the final PROTAC and key intermediates should be confirmed by standard analytical techniques.
| Compound | Method | Expected Result | Purity (LC-MS) | Yield (%) |
| JQ1-Linker-Amine | ¹H NMR, ¹³C NMR | Peaks consistent with structure | >95% | 60-75% |
| JQ1-Linker-Amine | LC-MS | Calculated [M+H]⁺ | ||
| Final PROTAC | ¹H NMR, ¹³C NMR | Peaks consistent with structure | >98% | 40-55% |
| Final PROTAC | HRMS | Calculated vs. Found [M+H]⁺ |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the construction of PROTAC linkers. Its incorporation can impart favorable conformational and physicochemical properties, leading to PROTACs with enhanced potency and drug-like characteristics. The synthetic protocols outlined herein provide a robust and adaptable framework for researchers to explore the chemical space of PROTAC linkers and to develop novel protein degraders against a wide range of therapeutic targets. Future work will focus on exploring different stereoisomers of the THP core and expanding the repertoire of functional groups that can be introduced onto this scaffold to further refine PROTAC design.
References
-
Burslem, G.M. & Crews, C.M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Treatment of Cancer. Cold Spring Harbor Perspectives in Medicine, 10(9), a036309. [Link]
-
Sun, X., & Rao, Y. (2020). PROTACs as potential therapeutic agents for cancer drug resistance. Cancer Letters, 469, 193-203. [Link]
-
Troup, R. I., et al. (2020). The role of the linker in PROTACs. ChemMedChem, 15(1), 15-21. [Link]
-
Schreiber, S. L. (2021). The rise of molecular glues. Cell, 184(1), 3-9. [Link]
Application Notes & Protocols: The Utility of Tetrahydro-2H-pyran-3-amine hydrochloride in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2][3] This approach relies on screening libraries of low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders that can be optimized into potent drug candidates.[2][3] The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[4][5] This document provides a detailed technical guide on the application of Tetrahydro-2H-pyran-3-amine hydrochloride, a versatile and valuable fragment, in the FBDD workflow. We will explore its physicochemical properties, detail robust protocols for primary screening and biophysical validation, and discuss strategies for subsequent hit-to-lead optimization.
Introduction: Why Tetrahydro-2H-pyran-3-amine as a Core Fragment?
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign. An ideal fragment should possess favorable physicochemical properties, offer clear vectors for synthetic elaboration, and explore relevant chemical space. This compound excels in these areas.
1.1. Physicochemical Profile and Structural Rationale
The pyran ring is a common motif in medicinal chemistry, prized for its favorable metabolic stability and its ability to act as a hydrogen bond acceptor through its ether oxygen.[4] The amine group at the 3-position provides a crucial hydrogen bond donor and a versatile synthetic handle for optimization. The hydrochloride salt form ensures good aqueous solubility, a prerequisite for most biophysical screening assays.[6][7]
The molecule adheres well to the "Rule of Three," a guiding principle for fragment selection:
-
Molecular Weight: ≤ 300 Da
-
cLogP: ≤ 3
-
Hydrogen Bond Donors/Acceptors: ≤ 3 each
This adherence ensures that the fragment has a high "ligand efficiency" – meaning it forms high-quality interactions with the target protein relative to its small size.
| Property | Value | Source / Method |
| Molecular Formula | C₅H₁₁NO·HCl | ChemBK[6] |
| Molecular Weight | 137.61 g/mol | Sigma-Aldrich[8] |
| Appearance | Colorless to pale yellow solid | ChemBK[6] |
| Aqueous Solubility | Readily soluble | ChemBK[6] |
| pKa (amine) | 9.2 ± 0.1 | Potentiometric Titration[7] |
| logP (Octanol-Water) | -0.85 ± 0.05 | Benchchem[7] |
| Purity | Typically ≥95% | Sigma-Aldrich[8] |
1.2. Role in the FBDD Workflow
Tetrahydro-2H-pyran-3-amine is employed at the very beginning of the drug discovery cascade. It serves as a probe to identify binding "hot spots" within a target protein's active or allosteric sites. A successful hit with this fragment provides a validated starting point for a structure-guided chemistry program aimed at rapidly increasing potency and selectivity.
Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology for detecting and quantifying biomolecular interactions in real-time.[9][10] It is highly sensitive, making it ideal for detecting the weak binding affinities typical of fragments.[10][11]
2.1. Principle of SPR for Fragment Screening
SPR measures changes in the refractive index at the surface of a sensor chip. A protein target is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU).
2.2. Experimental Protocol
Objective: To identify fragments that bind to a target protein and estimate their dissociation constant (Kᴅ).
Materials:
-
Biacore™ or similar SPR instrument.[12]
-
Sensor Chip CM5 (or other suitable chip).[12]
-
Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Target protein (>95% purity), 20-50 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).
-
Fragment library stock solutions (e.g., 100 mM in 100% DMSO).
-
Running Buffer (e.g., HBS-EP+, PBS, or other physiologically relevant buffer).
-
Polypropylene microplates.[12]
Methodology:
-
Instrument Preparation:
-
Target Immobilization (Amine Coupling):
-
Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein solution over the activated surface. Aim for a high immobilization level (e.g., 10,000-15,000 RU) to maximize the signal for small fragments.[12]
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
Create a reference surface (flow cell) by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index effects.
-
-
Assay Development & Quality Control:
-
Prepare a dilution series of the fragment (e.g., 1000, 500, 250, 125, 62.5 µM) in running buffer. Crucially, match the final DMSO concentration in all samples and the running buffer precisely (e.g., 1-2%) to avoid false positives from solvent mismatch.[10]
-
Inject a known binder (positive control) and a non-binder (negative control) to confirm the activity of the immobilized protein.
-
Inject the highest concentration of the fragment to ensure a detectable signal and check for non-specific binding to the reference surface.
-
-
Primary Screen:
-
Prepare plates with each fragment (including this compound) at a single high concentration (e.g., 200-500 µM).
-
Inject each fragment over the target and reference surfaces. A typical injection protocol is 60 seconds contact time followed by 120 seconds dissociation time.
-
Monitor the response (RU) at equilibrium or steady state. A response significantly above the baseline and background noise is considered a preliminary hit.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Plot the steady-state response (Req) against fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ).
-
Application Protocol: Orthogonal Validation via Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate hits from a primary screen.[2][13] It relies on the principle that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[14][15]
3.1. Principle of TSA
A fluorescent dye (e.g., SYPRO Orange) binds to the hydrophobic regions of a protein. In its folded state, these regions are buried. As the protein is heated, it unfolds (melts), exposing these hydrophobic cores. The dye binds and its fluorescence increases dramatically. The midpoint of this transition is the Tm. A binding fragment stabilizes the protein, requiring more thermal energy to unfold it, thus shifting the Tm to a higher temperature (a positive ΔTm).
3.2. Experimental Protocol
Objective: To confirm the binding of fragment hits by measuring a shift in protein melting temperature (ΔTm).
Materials:
-
Real-time PCR (qPCR) instrument capable of fluorescence monitoring during a thermal ramp.
-
96- or 384-well PCR plates.
-
SYPRO Orange dye (or similar).
-
Target protein solution (e.g., 2-5 µM final concentration).
-
Fragment hits (e.g., 100 mM in DMSO).
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
Methodology:
-
Protein & Dye Master Mix Preparation:
-
Prepare a master mix containing the assay buffer, target protein (to a final concentration of 2-5 µM), and SYPRO Orange dye (e.g., 5x final concentration).
-
Causality: The protein concentration must be optimized to give a robust fluorescence signal without causing aggregation. The dye concentration is critical; too much can cause high background, while too little can limit the signal.
-
-
Plate Setup:
-
In a 96-well plate, add the fragment solution to the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells, including controls.
-
Add the Protein/Dye master mix to each well for a final volume of 20-25 µL.
-
Include multiple "No Fragment" control wells (protein + dye + DMSO) to establish the baseline Tm.
-
Include "No Protein" control wells (buffer + dye + DMSO) to check for background fluorescence.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in the qPCR instrument.
-
Set up a melt-curve experiment:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute.[15]
-
Acquire fluorescence data at every temperature step.
-
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well. The resulting curve will be sigmoidal.
-
Calculate the first derivative of the curve (-dF/dT). The peak of the derivative plot corresponds to the Tm.
-
Calculate the ΔTm for each fragment: ΔTm = Tm (fragment) - Tm (control).
-
A significant positive ΔTm (typically > 1-2 °C) confirms that the fragment stabilizes the protein, validating it as a binder.
-
Structural Characterization via X-ray Crystallography
To progress from a validated hit to a lead compound, understanding its precise binding mode is essential. X-ray crystallography provides an atomic-resolution picture of the fragment bound to the target protein, revealing the key interactions that can be exploited for optimization.[3][16][17]
4.1. Protocol: Fragment Soaking
Objective: To obtain a co-crystal structure of the target protein with this compound.
Prerequisite: A robust crystallization condition for the apo (ligand-free) protein must already be established.
Methodology:
-
Prepare Soaking Solution:
-
Dissolve this compound in a cryo-protectant solution that is compatible with the protein crystals.
-
The fragment concentration should be relatively high (e.g., 10-50 mM) to ensure high occupancy in the binding site, overcoming its weak affinity.
-
Causality: Using the cryo-protectant solution as the solvent prevents osmotic shock to the crystal and prepares it for flash-cooling.
-
-
Crystal Soaking:
-
Using a cryo-loop, carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a duration ranging from a few minutes to several hours. The optimal time must be determined empirically; too short may result in low occupancy, while too long can damage the crystal.
-
-
Crystal Harvesting and Flash-Cooling:
-
Pick up the soaked crystal with the cryo-loop.
-
Plunge the loop directly into liquid nitrogen. This flash-cooling process vitrifies the solvent, preventing ice crystal formation that would destroy the protein crystal lattice.
-
-
Data Collection and Structure Determination:
-
Mount the frozen crystal on a goniometer in a synchrotron X-ray beamline.
-
Collect a full diffraction dataset.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Refine the model to generate the final co-crystal structure.
-
From Hit to Lead: Strategies for Optimization
The structural information from crystallography unlocks the hit-to-lead phase.[18][[“]] The goal is to elaborate the initial fragment hit, like Tetrahydro-2H-pyran-3-amine, into a larger, more potent molecule by forming additional favorable interactions with the target.[1][20]
5.1. Key Optimization Strategies
Three primary strategies are employed, often guided by the co-crystal structure:
-
Fragment Growing: The most common approach, where the initial fragment is extended into an adjacent empty pocket of the binding site.[1] The amine group of our fragment is an ideal vector for this strategy, allowing for the addition of new chemical moieties via amide coupling or other reactions.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, high-affinity molecule.[1][21]
-
Fragment Merging: Two overlapping fragments can be merged into a single novel scaffold that incorporates the key binding features of both.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioradiations.com [bioradiations.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Fragment-Based Drug Discovery via Thermal Shift Assay [digitalcommons.kennesaw.edu]
- 14. researchgate.net [researchgate.net]
- 15. proteos.com [proteos.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. consensus.app [consensus.app]
- 20. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
Application Notes & Protocols: Strategic N-Alkylation of Tetrahydro-2H-pyran-3-amine Hydrochloride
Abstract
The N-alkylated tetrahydro-2H-pyran-3-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules and clinical candidates.[1][2][3] Its synthesis, however, begins with a common yet critical challenge: the starting material, tetrahydro-2H-pyran-3-amine, is typically supplied as a hydrochloride salt to enhance stability and shelf-life. This guide provides a comprehensive analysis of robust protocols for its N-alkylation, focusing on the practical considerations and chemical principles that govern reaction choice and success. We will dissect the industry-standard method of reductive amination, contrast it with classical direct alkylation, and touch upon modern catalytic approaches. The causality behind the selection of reagents, solvents, and reaction conditions is emphasized to empower researchers to troubleshoot and adapt these protocols for their specific synthetic targets.
The Indispensable First Step: Liberating the Free Amine
The primary amine in tetrahydro-2H-pyran-3-amine hydrochloride exists as a non-nucleophilic ammonium salt. To participate in any N-alkylation reaction, it must be converted to the free amine. This can be achieved either as a separate preliminary step or in situ during the alkylation reaction.
Protocol 1: Aqueous Workup for Isolation of the Free Base
-
Dissolution: Dissolve this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting free amine is a volatile oil and should be used promptly.
In Situ Neutralization: For one-pot procedures, adding a stoichiometric equivalent (or slight excess) of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) directly to the reaction mixture is a highly efficient alternative that avoids an additional workup step.
Reductive Amination: The Preferred Method for Controlled Mono-Alkylation
Reductive amination is the most versatile and reliable strategy for the N-alkylation of primary amines. It circumvents the persistent issue of over-alkylation that plagues other methods.[4][5] The process involves the initial formation of an imine (from an aldehyde) or an iminium ion (from a ketone) intermediate, which is then immediately reduced in situ to the desired secondary amine.[6][7]
Caption: General mechanism of reductive amination.
Causality of Reagent Selection
The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the imine/iminium intermediate over the starting carbonyl compound.[8]
| Reducing Agent | Key Characteristics & Rationale |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Reagent of Choice. Mild and highly selective for iminium ions.[6][9] It is not compatible with protic solvents like methanol.[10] Its bulky nature and attenuated reactivity make it ideal for one-pot reactions in solvents like DCE, DCM, or THF.[9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity and stable in mildly acidic conditions (pH 6-7) often used to promote imine formation.[8][9] Its primary disadvantage is high toxicity and the generation of cyanide waste.[9] |
| Sodium Borohydride (NaBH₄) | A powerful, non-selective reducing agent that will readily reduce the starting aldehyde or ketone.[9][10] Its use necessitates a two-step approach: pre-formation of the imine, followed by the addition of NaBH₄ at low temperature.[9] |
| Catalytic Hydrogenation (H₂/Pd, Pt) | A green chemistry approach that uses hydrogen gas and a metal catalyst.[6] It is highly effective but requires specialized equipment (hydrogenator) and careful handling. The catalyst can sometimes be sensitive to other functional groups. |
Master Protocol: N-Alkylation using STAB
This protocol describes a general one-pot procedure starting from the hydrochloride salt.
Sources
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Versatile Reactivity of Tetrahydro-2H-pyran-3-amine Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrahydro-2H-pyran-3-amine and its derivatives are privileged scaffolds in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules.[1] Their conformational rigidity and the presence of a heteroatom impart favorable pharmacokinetic properties, making them attractive building blocks in drug discovery. This guide provides a comprehensive overview of the key reactions of Tetrahydro-2H-pyran-3-amine hydrochloride with a variety of electrophiles, offering detailed, field-proven protocols and in-depth mechanistic insights. The focus is on practical applications for the synthesis of diverse molecular architectures, including amides, sulfonamides, substituted amines, ureas, and N-aryl derivatives, which are pivotal for the construction of compound libraries for high-throughput screening and lead optimization.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a common structural motif in numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated heterocyclic structure can serve as a bioisostere for other cyclic systems, offering a unique combination of hydrophilicity, metabolic stability, and three-dimensional diversity. When functionalized with an amine, as in Tetrahydro-2H-pyran-3-amine, it becomes a versatile synthon for introducing this valuable fragment into target molecules. The hydrochloride salt form enhances aqueous solubility and stability, making it a convenient starting material for a wide range of chemical transformations.[2] This document will explore the core reactivity of this amine with common classes of electrophiles, providing the necessary tools for its effective utilization in synthetic campaigns.
Handling this compound: The Role of the Base
A critical consideration when working with this compound is the presence of the hydrochloride salt. The amine exists in its protonated, non-nucleophilic ammonium form. Therefore, for reactions requiring a nucleophilic amine, a base must be added to liberate the free amine in situ. The choice of base is crucial and depends on the specific reaction conditions and the nature of the electrophile. Typically, a non-nucleophilic organic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine is employed. For reactions sensitive to residual acid, an additional equivalent of base is often required to neutralize the liberated HCl.
N-Acylation: Formation of Amide Bonds
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting amides of Tetrahydro-2H-pyran-3-amine are key intermediates for a variety of molecular scaffolds.
Reaction with Acyl Chlorides
Acyl chlorides are highly reactive electrophiles that readily acylate amines. The reaction is typically rapid and exothermic.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution. The lone pair of the nitrogen on the free amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by a base, yields the stable amide product.
Caption: Mechanism of N-acylation with an acyl chloride.
Protocol 1: N-Acylation with an Acyl Chloride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equiv), to the suspension and stir for 10-15 minutes at room temperature to generate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
| Electrophile (Acyl Chloride) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | TEA (2.2) | DCM | 1 | 95 |
| Benzoyl chloride | DIPEA (2.2) | THF | 2 | 92 |
| 3-Chloropropionyl chloride | TEA (2.2) | DCM | 1.5 | 90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reductive Amination: Controlled N-Alkylation
Direct alkylation of amines with alkyl halides can often lead to over-alkylation. Reductive amination is a more controlled and widely used method for the synthesis of secondary and tertiary amines.[3][4]
Mechanism: The reaction proceeds in two steps within a single pot. First, the amine reacts with an aldehyde or ketone to form an imine or iminium ion intermediate. This is followed by the in situ reduction of the C=N double bond by a mild reducing agent to yield the alkylated amine.[3][4]
Caption: Workflow for one-pot reductive amination.
Protocol 2: Reductive Amination with an Aldehyde
-
Reaction Setup: To a solution of this compound (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add triethylamine (1.1 equiv).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
| Electrophile (Aldehyde/Ketone) | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 88 |
| Cyclohexanone | NaBH₃CN | MeOH | 12 | 85 |
| Formaldehyde (37% aq. soln.) | NaBH(OAc)₃ | DCM | 2 | 90 |
Note: For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation.
Sulfonamide Synthesis
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[5] They are typically synthesized by the reaction of an amine with a sulfonyl chloride.
Mechanism: Similar to N-acylation, the reaction proceeds via nucleophilic attack of the free amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.
Protocol 3: Synthesis of Sulfonamides
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and pyridine (as both solvent and base).
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Electrophile (Sulfonyl Chloride) | Base | Solvent | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | Pyridine/THF | 6 | 85 |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine/THF | 5 | 88 |
| Methanesulfonyl chloride | TEA | DCM | 4 | 90 |
Urea and Thiourea Formation
Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors. They are readily synthesized from the reaction of an amine with an isocyanate or isothiocyanate, respectively.
Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the direct formation of the urea or thiourea product.
Protocol 4: Urea Synthesis from an Isocyanate
-
Reaction Setup: Suspend this compound (1.0 equiv) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 equiv) and stir for 15 minutes.
-
Isocyanate Addition: Add the isocyanate (1.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. The product often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by filtration, wash with cold THF, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by chromatography.
| Electrophile (Isocyanate) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| Phenyl isocyanate | TEA (1.1) | THF | 1 | 98 |
| Isopropyl isocyanate | TEA (1.1) | DCM | 1.5 | 95 |
Note: A similar protocol can be followed for the synthesis of thioureas using isothiocyanates.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[1]
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 5: N-Arylation with an Aryl Bromide
-
Reaction Setup: In a reaction tube, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and degas the mixture.
-
Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
| Electrophile (Aryl Bromide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 18 | 75 |
| 4-Bromoanisole | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of nitrogen-containing compounds. By understanding the fundamental principles of its reactivity with various electrophiles and by employing the appropriate reaction conditions, particularly with respect to base selection, researchers can efficiently generate diverse libraries of molecules with potential biological activity. The protocols outlined in this guide provide a solid foundation for the successful application of this important synthon in drug discovery and development programs.
References
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Mondal, S., & Malakar, C. C. (2020). Sulfonamides: a crucial class of compounds in medicinal chemistry. RSC Advances, 10(58), 35086-35118. ([Link])
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ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. ([Link])
- BenchChem. (n.d.).
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. ([Link])
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Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ([Link])
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Organic Reactions. (n.d.). Urea Formation. ([Link])
-
Willard, R. L., & Kurtoic, M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9458–9462. ([Link])
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Tajbakhsh, M., & Hosseinzadeh, R. (2007). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 4(1), 59-61. ([Link])
-
SURFACE at Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. ([Link])
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. ([Link])
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ([Link])
-
Chemistry LibreTexts. (2023). Reductive Amination. ([Link])
-
Wikipedia. (2023). Buchwald–Hartwig amination. ([Link])
-
Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. ([Link])
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
- BenchChem. (n.d.).
-
Usharani, P., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1804-1806. ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amination, rearrangement or substitution. ([Link])
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). ([Link])
-
Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(10), 12286-12301. ([Link])
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. ([Link])
-
Naik, S., et al. (2004). Acetylation of amines with acetic anhydride. Journal of Chemical Research, 2004(5), 346-347. ([Link])
- BenchChem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
-
Semsarilar, M., & Perrier, S. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1599. ([Link])
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Application Notes and Protocols for the Analytical Characterization of Tetrahydro-2H-pyran-3-amine Hydrochloride
Introduction
Tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal building block in contemporary medicinal chemistry and drug development. Its saturated heterocyclic structure is a key pharmacophore in various biologically active molecules. The precise and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to establish a robust analytical control strategy, ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for predicting its behavior in various experimental settings.
| Property | Value | Method |
| Molecular Formula | C₅H₁₂ClNO | - |
| Molecular Weight | 137.61 g/mol | - |
| Appearance | Colorless to pale yellow solid | Visual Inspection |
| Melting Point | 198–202°C (with decomposition) | Differential Scanning Calorimetry (DSC) |
| Solubility (at 25°C) | 48 mg/mL in Water, 6 mg/mL in Ethanol | Shake-flask method |
| pKa (amine group) | 9.2 ± 0.1 | Potentiometric Titration |
| LogP (octanol-water) | -0.85 ± 0.05 | Calculated or Shake-flask method |
The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine, a critical factor for the preparation of solutions for analysis and for its use in biological assays.[1]
Structural Elucidation and Identification
A combination of spectroscopic techniques is employed to unequivocally confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in the tetrahydropyran ring and the position of the amine group.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-100 ppm.
-
Data Interpretation:
-
¹H NMR (400 MHz, D₂O): The expected chemical shifts (δ) are approximately:
-
δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax)
-
δ 3.72–3.68 (m, 2H, H-6eq/H-6ax)
-
δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3)
-
δ 2.10–1.95 (m, 2H, H-4eq/H-4ax)
-
δ 1.80–1.65 (m, 2H, H-5eq/H-5ax)[1]
-
-
¹³C NMR (100 MHz, D₂O): The expected chemical shifts (δ) are approximately:
-
δ 72.8 (C-2)
-
δ 68.4 (C-6)
-
δ 58.1 (C-3)
-
δ 32.5 (C-4)
-
δ 24.9 (C-5)[1]
-
The downfield shift of the proton at C-3 is indicative of the adjacent electron-withdrawing ammonium group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V (can be varied to induce fragmentation).
-
Data Interpretation:
-
Molecular Ion: In positive ESI mode, the spectrum will show the molecular ion of the free amine [M+H]⁺ at m/z 102.1.
-
Fragmentation Pattern: The fragmentation of the Tetrahydro-2H-pyran-3-amine cation is dominated by alpha-cleavage, which is characteristic of amines.[2] The most likely fragmentation pathways involve the loss of neutral molecules from the ring.
Caption: Predicted ESI-MS fragmentation of Tetrahydro-2H-pyran-3-amine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FTIR Analysis:
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Interpretation:
The FTIR spectrum of a primary amine hydrochloride will exhibit characteristic absorption bands.
-
N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium (NH₃⁺) group.
-
C-H Stretching: Absorptions around 2950-2850 cm⁻¹ correspond to the C-H stretching of the aliphatic ring.
-
N-H Bending: A peak around 1600-1500 cm⁻¹ is due to the asymmetric N-H bending of the NH₃⁺ group.
-
C-O Stretching: A strong band in the 1150-1050 cm⁻¹ region is indicative of the C-O-C ether linkage in the tetrahydropyran ring.
Purity Assessment
Ensuring the purity of this compound is critical for its intended use. A combination of chromatographic and other analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and identifying any related impurities. Due to the polar nature of the analyte, a reversed-phase method with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method is suitable.
Protocol for Reversed-Phase HPLC Purity Analysis:
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polar-endcapped C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18) or a column designed for polar compounds is recommended to achieve good retention and peak shape.[3][4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher concentration (e.g., 95% B) over 15-20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: As the analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1]
Caption: General workflow for HPLC purity determination.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared with the theoretical values calculated from the molecular formula.
Protocol for Elemental Analysis:
-
Instrumentation: A CHN analyzer and a method for halogen determination (e.g., oxygen flask combustion followed by titration).
-
Sample Preparation: A precisely weighed amount of a dry sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine is determined separately.
Theoretical Composition for C₅H₁₂ClNO:
-
Carbon (C): 43.64%
-
Hydrogen (H): 8.79%
-
Chlorine (Cl): 25.76%
-
Nitrogen (N): 10.18%
-
Oxygen (O): 11.63% (by difference)
The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Chiral Purity
For applications where a specific enantiomer is required, the enantiomeric purity must be determined.
Chiral High-Performance Liquid Chromatography (HPLC)
A specific chiral HPLC method is necessary to separate and quantify the enantiomers.
Protocol for Chiral HPLC Analysis:
-
Instrumentation: An HPLC system with a UV or polarimetric detector.
-
Chromatographic Conditions:
This method should be capable of resolving the desired enantiomer from its counterpart with a resolution of >1.5.
Crystallinity
X-ray Powder Diffraction (XRPD)
XRPD is used to assess the solid-state properties of the material, such as its crystallinity and polymorphic form.
Protocol for XRPD Analysis:
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Acquisition Parameters:
-
Radiation: Cu Kα.
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: e.g., 2°/min.
-
The resulting diffractogram, with its characteristic peaks at specific 2θ angles, provides a fingerprint of the crystalline form. For the (S)-enantiomer, single-crystal X-ray diffraction has revealed a monoclinic crystal system with space group P2₁.[1]
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols detailed in these application notes provide a comprehensive framework for achieving a thorough understanding of this important chemical entity. Adherence to these methodologies, coupled with appropriate method validation, will ensure the generation of reliable and defensible analytical data, which is fundamental to the progression of research and development in the pharmaceutical industry.
References
-
ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
PubChem. N-Methyl-2-chloroethyl-2-hydroxyethylamine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available at: [Link]
-
Cenmed Enterprises. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844). Available at: [Link]
-
ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available at: [Link]
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Application Note: Structural Elucidation of Tetrahydro-2H-pyran-3-amine hydrochloride using NMR and Mass Spectrometry
Introduction
Tetrahydro-2H-pyran-3-amine hydrochloride is a heterocyclic organic compound with applications as a building block in medicinal chemistry and drug discovery. Its structural integrity is paramount for the successful synthesis of downstream target molecules. This application note provides a detailed protocol for the comprehensive structural characterization of this compound (CAS: 109036-70-2) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the rationale behind solvent selection, experimental parameters, and the interpretation of the resulting spectral data.
The molecular formula of this compound is C5H12ClNO, and its molecular weight is 137.61 g/mol . The purity of commercially available batches is typically around 97%.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Here, we outline the procedures for acquiring ¹H and ¹³C NMR spectra.
A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical as it influences the chemical shifts and solubility of the analyte. For this compound, both Deuterium Oxide (D₂O) and Chloroform-d (CDCl₃) can be used, and the resulting spectra will exhibit notable differences, particularly in the observation of the amine protons.
-
Protocol for D₂O:
-
Weigh 10 mg of this compound and transfer it to a clean, dry vial.
-
Add 0.7 mL of D₂O to the vial.
-
Vortex the mixture until the solid is completely dissolved.
-
Filter the solution into a 5 mm NMR tube.
-
-
Protocol for CDCl₃:
-
Weigh 10 mg of this compound and transfer it to a clean, dry vial.
-
Add 0.7 mL of CDCl₃ to the vial.
-
Vortex the mixture to aid dissolution. Note that solubility may be limited.
-
Filter the solution into a 5 mm NMR tube.
-
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 or equivalent | Bruker Avance 400 or equivalent |
| Frequency | 400 MHz | 100 MHz |
| Solvent | D₂O or CDCl₃ | D₂O |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Pulse Width | 30° | 30° |
| Acquisition Time | 4.0 s | 1.5 s |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For a hydrochloride salt like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water, containing 0.1% formic acid to facilitate protonation.
The analysis is performed using a high-resolution mass spectrometer equipped with an ESI source.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 50-500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Results and Discussion
NMR Data Analysis
The structure of Tetrahydro-2H-pyran-3-amine is presented below, with the numbering of the carbon atoms.
Caption: Chemical structure of Tetrahydro-2H-pyran-3-amine.
The ¹H NMR spectrum provides information about the proton environment in the molecule.
-
In D₂O: The spectrum shows signals in the range of δ 1.60-4.20 ppm. The amine protons (NH₃⁺) are exchanged with deuterium from the solvent and are therefore not observed. The remaining eight protons on the pyran ring appear as a series of complex multiplets due to overlapping signals.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.60-1.75 | m | 1H | H-4a |
| 1.80-1.95 | m | 1H | H-5a |
| 2.05-2.20 | m | 1H | H-5e |
| 2.25-2.40 | m | 1H | H-4e |
| 3.35-3.50 | m | 1H | H-3 |
| 3.60-3.70 | m | 1H | H-6a |
| 3.85-3.95 | m | 1H | H-2a |
| 4.10-4.20 | m | 1H | H-6e |
Data sourced from ChemSrc.
-
In CDCl₃: The spectrum shows signals between δ 1.26 and 4.05 ppm for the pyran ring protons. A broad singlet at δ 8.45 ppm, integrating to 3H, corresponds to the protons of the ammonium group (NH₃⁺).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.26-1.39 | m | 1H | H-4a |
| 1.62-1.74 | m | 1H | H-5a |
| 1.83-1.92 | m | 1H | H-5e |
| 2.10-2.18 | m | 1H | H-4e |
| 2.90-3.00 | m | 1H | H-3 |
| 3.25-3.35 | m | 1H | H-2a |
| 3.60-3.70 | m | 1H | H-6a |
| 3.95-4.05 | m | 1H | H-6e |
| 8.45 | br s | 3H | NH₃⁺ |
Data sourced from ChemSrc.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum in D₂O shows five distinct signals, corresponding to the five carbon atoms in the pyran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
| Chemical Shift (ppm) | Assignment |
| 22.5 | C-4 |
| 28.9 | C-5 |
| 48.6 | C-3 |
| 65.8 | C-2 |
| 72.4 | C-6 |
Data sourced from ChemSrc.
Mass Spectrometry Data Analysis
The ESI-MS analysis in positive ion mode is expected to show the protonated molecule of the free amine, [M+H]⁺. The interpretation of mass spectra involves identifying the molecular ion and its fragmentation patterns. For Tetrahydro-2H-pyran-3-amine, the free base has a molecular weight of 101.15 g/mol .
-
Expected Molecular Ion: The primary ion observed should be the protonated molecule [C₅H₁₁NO + H]⁺ at a mass-to-charge ratio (m/z) of 102.12.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for cyclic ethers and amines include alpha-cleavage and loss of small neutral molecules.
Caption: Proposed ESI-MS fragmentation of Tetrahydro-2H-pyran-3-amine.
Conclusion
This application note provides a comprehensive guide to the structural elucidation of this compound using NMR and mass spectrometry. The detailed protocols for sample preparation and data acquisition, coupled with the interpretation of the spectral data, confirm the identity and structure of the compound. These methods are crucial for quality control and ensuring the reliability of this important chemical building block in research and development.
References
-
ChemSrc. (n.d.). This compound 1H NMR. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound 1H NMR Spectra. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound 13C NMR Spectra. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). General protocols for NMR sample preparation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Interpreting Mass Spectra. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydro-2H-pyran-3-amine. Retrieved from [Link]
Application Notes: Leveraging Tetrahydro-2H-pyran-3-amine Hydrochloride for the Efficient Construction of Diverse Compound Libraries
Introduction: The Strategic Value of the Tetrahydropyran Scaffold
In the landscape of modern drug discovery, the structural characteristics of small molecules are paramount to their success as therapeutic agents. Saturated heterocycles have garnered immense attention as they often confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, when compared to their aromatic counterparts.[1][2] The tetrahydropyran (THP) ring, a privileged saturated heterocyclic scaffold, is a prominent feature in numerous natural products and FDA-approved drugs.[1][3] Its non-planar, three-dimensional structure provides an excellent framework for presenting substituents in precise spatial orientations, enabling intricate and high-affinity interactions with biological targets.[4]
Tetrahydro-2H-pyran-3-amine hydrochloride is a versatile and highly valuable building block for introducing this desirable motif into screening compounds. Its primary amine handle allows for a wide array of chemical transformations, making it an ideal starting point for the synthesis of large and structurally diverse compound libraries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will explore key reaction protocols, discuss the underlying chemical principles, and present a strategic framework for library design.
Core Chemical Properties & Handling
Tetrahydro-2H-pyran-3-amine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The salt form is a crystalline solid with improved handling characteristics compared to the free base. It is important to consult the Safety Data Sheet (SDS) before use.[5][6][7] Key personal protective equipment includes safety glasses, gloves, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood.[8] For reactions requiring the free amine, a simple neutralization step with a suitable base is necessary.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [5] |
| pKa (of amine) | 9.2 ± 0.1 | [9] |
Table 1: Physicochemical Properties of this compound.
Strategic Applications in Library Synthesis: Core Reactions & Protocols
The primary amine of Tetrahydro-2H-pyran-3-amine serves as a versatile anchor point for diversification. Three fundamental reaction classes form the cornerstone of library development with this scaffold: Amide Bond Formation, Reductive Amination, and N-Arylation.
Amide Bond Formation: Building Chemical Diversity
Amide coupling is one of the most robust and widely utilized reactions in medicinal chemistry.[10] It allows for the direct linkage of the THP core to a vast array of carboxylic acids, introducing diverse functional groups and physicochemical properties.
Scientific Rationale:
The formation of an amide bond requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. Common coupling reagents like HATU and EDC/HOBt facilitate this activation. The choice of coupling reagent and conditions can be critical, especially for sterically hindered substrates or electron-deficient amines.[11][12] The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine for reaction.
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- 6. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
Application Note: Tetrahydro-2H-pyran-3-amine Hydrochloride as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, present in a multitude of natural products and synthetic drug candidates.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[3] Tetrahydro-2H-pyran-3-amine hydrochloride serves as a highly versatile and synthetically accessible building block for introducing this valuable moiety. This guide provides an in-depth exploration of its chemical reactivity and offers detailed, field-proven protocols for its application in the synthesis of diverse heterocyclic structures, targeting researchers and professionals in drug development.
Introduction: The Strategic Value of the Tetrahydropyran Moiety
In the landscape of modern drug discovery, the deliberate incorporation of saturated heterocyclic systems is a key strategy for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The tetrahydropyran ring, in particular, acts as a bioisostere for various functional groups, enhancing molecular three-dimensionality and enabling precise interactions with biological targets.[2][4] this compound emerges as a critical precursor, offering a chiral or racemic amine handle directly attached to the THP core, ready for diverse chemical transformations. Its hydrochloride salt form ensures stability and enhances solubility in polar solvents, simplifying handling and reaction setup.[5][6] This document details its utility in three cornerstone synthetic operations: N-acylation, reductive amination, and multicomponent reactions for constructing fused heterocyclic systems.
Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties is fundamental to its effective and safe utilization.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO·HCl | [7] |
| Molecular Weight | 137.61 g/mol | [5][8] |
| CAS Number | 675112-58-0 (racemic) | [7] |
| Appearance | Colorless to pale yellow solid | [6] |
| Melting Point | 198–202°C (decomposition) | [5] |
| Solubility | Readily soluble in water and polar organic solvents | [6] |
| pKa | 9.2 ± 0.1 (amine group) | [5] |
Safety and Handling: this compound should be handled in a well-ventilated area.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required to prevent skin and eye contact.[9][10] The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6][9] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[9][10]
Core Application: N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental and frequent reactions in medicinal chemistry.[11] The primary amine of tetrahydro-2H-pyran-3-amine is readily acylated to produce a wide array of N-(tetrahydro-2H-pyran-3-yl)amides, which can serve as final products or as intermediates for further elaboration.
Causality of Method: The reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound. Using an acylating agent like acetic anhydride is efficient for simple acetylations. The reaction is often performed under catalyst-free conditions or with a mild base to neutralize the acid byproduct, driving the reaction to completion.[12]
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. Synthonix, Inc > 675112-58-0 | this compound [synthonix.com]
- 8. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
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- 11. mdpi.com [mdpi.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Scalable and Efficient Synthesis of Tetrahydro-2H-pyran-3-amine Hydrochloride via Catalytic Reductive Amination
Introduction: Significance and Applications
Tetrahydro-2H-pyran-3-amine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and bioactive molecules. Specifically, substituted aminotetrahydropyrans are key intermediates in the synthesis of pharmaceuticals, including potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][2] The growing demand for such therapeutic agents necessitates the development of a robust, scalable, and economically viable synthetic process suitable for industrial production.[3]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride. The chosen strategy is centered around the reductive amination of a readily available ketone precursor, a method prized for its efficiency and adaptability to kilogram-scale production.[4] We will delve into the causality behind experimental choices, process optimization, and critical safety considerations to ensure a reproducible and safe manufacturing process.
Synthetic Strategy: The Logic of Reductive Amination
Several pathways can be envisioned for the synthesis of the target molecule. However, for large-scale applications, a convergent and high-yielding route is paramount. The selected strategy involves a two-step sequence starting from Tetrahydro-4H-pyran-4-one:
-
Imine Formation: Reaction of the ketone with an ammonia source to form an intermediate imine (or enamine tautomer).
-
Catalytic Hydrogenation: Subsequent reduction of the C=N double bond using molecular hydrogen and a heterogeneous catalyst to yield the primary amine.
-
Salt Formation: Treatment of the free amine with hydrochloric acid to afford the stable, crystalline hydrochloride salt.
This approach is superior to methods involving, for example, nucleophilic substitution with azide followed by reduction, as it avoids the use of potentially explosive azide reagents and often involves fewer steps with higher overall yields. Catalytic reductive amination using H₂ is a green and cost-effective methodology, as hydrogen is an inexpensive reductant and the catalyst can often be recovered and recycled.[4][5]
Logical Flow of the Synthetic Process
The entire workflow is designed for efficiency and scalability, minimizing complex manipulations and purification steps.
Caption: High-level workflow for the synthesis of Tetrahydro-2H-pyran-3-amine HCl.
Detailed Large-Scale Protocol
This protocol is optimized for a 1 kg scale production. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay by trained personnel.
Reagents and Materials
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Tetrahydro-4H-pyran-4-one | ≥98% | 100.12 | 1.00 kg | 1.0 |
| Ammonia in Methanol | 7 N Solution | 17.03 (NH₃) | ~4.3 L | ~3.0 |
| Raney® Nickel (Ra-Ni) | Slurry in water | - | 100 g (wet) | - |
| Hydrogen (H₂) Gas | High Purity | 2.02 | As required | - |
| Isopropyl Alcohol (IPA) | Anhydrous | 60.10 | 10 L | - |
| Hydrochloric Acid | 5-6 N in IPA | 36.46 | As required | ~1.1 |
| Celite® / Filter Aid | - | - | 100 g | - |
Step-by-Step Procedure
Step 1: Imine Formation and Reductive Amination
-
Reactor Setup: Charge a 20 L pressure reactor with Tetrahydro-4H-pyran-4-one (1.00 kg, 9.99 mol).
-
Ammonia Addition: Add the 7 N solution of ammonia in methanol (~4.3 L, ~30 mol) to the reactor. Rationale: Using a significant excess of ammonia drives the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry (100 g). Safety Precaution: Raney® Nickel is pyrophoric when dry. Handle as a wet slurry and ensure the reactor is inerted (e.g., with N₂ or Ar) before addition.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.
-
Reaction: Begin stirring and heat the reactor to 60-70°C. The reaction is exothermic; careful temperature control is crucial. Maintain the hydrogen pressure at 10 bar. The reaction is typically complete in 8-12 hours.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting ketone via GC-MS or HPLC.
Step 2: Work-up and Product Isolation
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature (<25°C) and carefully vent the excess hydrogen pressure.
-
Catalyst Filtration: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Rationale: Celite prevents the fine catalyst particles from clogging the filter and ensures complete removal. The filter cake should be kept wet with solvent (methanol or IPA) to prevent ignition and quenched carefully with water. Wash the filter cake with methanol (2 x 500 mL).
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the methanol and excess ammonia. This will yield the crude Tetrahydro-2H-pyran-3-amine as an oil.
Step 3: Hydrochloride Salt Formation and Purification
-
Solvent Addition: Dissolve the crude amine oil in isopropyl alcohol (5 L).
-
Acidification: Cool the solution in an ice bath to 0-5°C. Slowly add a 5-6 N solution of HCl in isopropyl alcohol until the pH of the solution is between 1 and 2 (checked with wet pH paper). Rationale: Slow addition at low temperature controls the exotherm of the neutralization and promotes the formation of well-defined crystals, leading to higher purity.
-
Crystallization: Stir the resulting slurry at 0-5°C for 2-4 hours to maximize crystal formation.
-
Isolation and Drying: Isolate the white solid product by filtration. Wash the filter cake with cold isopropyl alcohol (2 x 1 L). Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield and Characterization
-
Expected Yield: 1.15 - 1.25 kg (83-91% yield)
-
Appearance: White to off-white crystalline solid
-
Purity (HPLC): ≥99%
-
Melting Point: 188-192 °C
-
¹H NMR (D₂O, 400 MHz): δ 3.90-4.05 (m, 2H), 3.45-3.60 (m, 2H), 3.25-3.35 (m, 1H), 1.90-2.10 (m, 2H), 1.60-1.80 (m, 2H).
Process Safety and Hazard Analysis
Safe execution of this protocol on a large scale is paramount. The following points must be strictly adhered to:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a designated high-pressure bay with appropriate ventilation and monitoring for leaks.
-
Raney® Nickel: This catalyst is pyrophoric and can ignite spontaneously in air when dry. It must be handled as a slurry and never allowed to dry. The used catalyst must be carefully quenched by slowly adding it to a large volume of water.
-
Pressure and Temperature: The reaction is exothermic. A reliable cooling system for the reactor is essential to prevent a runaway reaction. The reactor must be rated for the pressures and temperatures used.
-
Corrosive Reagents: Hydrochloric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
Conclusion
The described protocol for the synthesis of this compound via reductive amination of Tetrahydro-4H-pyran-4-one is a highly efficient, scalable, and robust method. By utilizing catalytic hydrogenation, this process avoids hazardous reagents and offers a high yield of a high-purity product. The detailed procedural steps and safety considerations outlined in this note provide a solid foundation for researchers and drug development professionals to successfully implement this synthesis on a large scale.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5200320, Oxan-3-amine. Retrieved from [Link]
- Google Patents (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents (2018). CN107614496B - Method for preparing aminotetrahydropyran compound.
-
Baskakov, D., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5438-5498. Retrieved from [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydro-2H-pyran-3-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-3-amine and its hydrochloride salt. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights into common synthetic challenges, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the Tetrahydro-2H-pyran-3-amine core?
There are several effective routes, but the most prevalent in laboratory and industrial settings is the reductive amination of a ketone precursor, dihydro-2H-pyran-3(4H)-one.[1][2] This method is favored for its operational simplicity and the wide availability of starting materials. Alternative strategies include multi-step syntheses starting from chiral precursors like L-aspartic acid[3] or biocatalytic transamination, which offers a greener and highly selective modern alternative.[4]
Q2: Why is a protecting group strategy, such as using Boc-anhydride, often recommended?
A protecting group strategy is crucial for two primary reasons:
-
Preventing Over-Alkylation: The newly formed secondary amine product can be nucleophilic enough to react with the imine intermediate or remaining ketone, leading to tertiary amine impurities. By using an amine source that is already protected (e.g., tert-butyl carbamate) or by performing a one-pot tandem reductive amination and protection, this side reaction is completely suppressed.[5]
-
Improving Handling and Purification: The Boc-protected intermediate is often a more tractable, less polar solid or oil that is easier to purify via standard silica gel chromatography compared to the highly polar, water-soluble free amine.[6]
Q3: How do I choose the appropriate reducing agent for the reductive amination step?
The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select a reagent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.
| Reducing Agent | Pros | Cons | Recommended Use Case |
| Sodium Triacetoxyborohydride (STAB) | Mild, highly selective for imines/iminiums[7]; tolerates acidic conditions and a wide range of functional groups. | More expensive than other borohydrides. | The gold standard for most lab-scale reductive aminations due to its high selectivity and reliability. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines at acidic pH[1]; cost-effective. | Highly toxic (releases HCN gas upon strong acidification or workup). Requires careful handling and waste disposal. | Effective, but safety concerns make STAB a more attractive option in many environments. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" reagent (H₂); can be cost-effective on a large scale. | May reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized pressure equipment. | Best suited for scale-up operations where other reducible functional groups are absent. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Generally too reactive; will readily reduce the starting ketone to an alcohol byproduct, leading to low yields of the desired amine. | Not recommended for standard reductive amination unless imine formation is exceptionally fast and complete before its addition. |
Q4: What is the purpose of converting the final amine product to a hydrochloride salt?
Tetrahydro-2H-pyran-3-amine is a relatively low-molecular-weight amine that can be a volatile liquid or low-melting solid, and it is highly soluble in water, making it difficult to handle and store as a free base.[4] Converting it to the hydrochloride salt provides several advantages:
-
Stability: The salt is typically a stable, non-hygroscopic, crystalline solid with a high melting point.[8]
-
Ease of Handling: As a solid, it is easier to weigh accurately and handle compared to a volatile liquid.
-
Purification: The salt often has lower solubility in common organic solvents (like diethyl ether or MTBE) than the free base, allowing for effective purification by precipitation or recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
Potential Cause 1: Inefficient Imine Formation The formation of the imine intermediate from the ketone and the amine is a critical equilibrium-driven step that requires slightly acidic conditions (typically pH 5-6).[9] If the reaction medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated, and the final dehydration step to form the imine will be inefficient.
Suggested Solutions:
-
Verify pH: If using an amine hydrochloride salt as a starting material with a non-basic solvent, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. If starting with a free amine, the addition of a catalytic amount of acetic acid can facilitate imine formation.[7]
-
Use a Dehydrating Agent: To drive the equilibrium toward the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the reducing agent is introduced.
Potential Cause 2: Incorrect Choice or Inactivity of Reducing Agent As discussed in the FAQ, using a non-selective reducing agent like NaBH₄ will preferentially form the alcohol byproduct. Alternatively, the reducing agent may have degraded due to improper storage.
Suggested Solutions:
-
Switch to STAB: If not already using it, sodium triacetoxyborohydride is the most reliable choice for this transformation.[7]
-
Verify Reagent Quality: Purchase fresh reducing agent from a reputable supplier. Ensure it has been stored under anhydrous conditions.
Potential Cause 3: Product Loss During Workup The free amine product is highly polar and can have significant water solubility. During the aqueous workup, a substantial amount of product may be lost to the aqueous phase.
Suggested Solutions:
-
Back-Extraction: After the initial extraction with a solvent like dichloromethane (DCM) or ethyl acetate, basify the aqueous layer to pH >10 with 2M NaOH and re-extract several times. The free amine is more soluble in organic solvents than its protonated form.
-
Direct Salt Formation: If possible, avoid isolating the free base. After the reaction is complete and quenched, extract the product, dry the organic layer, and then directly add a solution of HCl in a solvent like dioxane or isopropanol to precipitate the desired hydrochloride salt.
Problem: Significant Alcohol Byproduct Formation
Potential Cause: Reduction of Starting Ketone This is the most common side reaction and occurs when the reducing agent reacts with the starting ketone before it can form the imine.
Suggested Solutions:
-
Sequential Addition: Do not add all reagents at once. First, stir the ketone, amine source, and any acid/base catalyst in the solvent (e.g., 1,2-dichloroethane or THF) for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS. Only add the reducing agent (preferably STAB) after confirming the presence of the imine intermediate.[5]
-
Use a Milder Reducing Agent: If you are using NaBH₄ or a similar aggressive hydride source, switch to STAB or NaBH₃CN.[7]
Problem: Difficulty with Product Purification and Isolation
Potential Cause: Product is an Oil or Gummy Solid The free amine or even the hydrochloride salt may sometimes separate as a viscous oil rather than a crystalline solid, making filtration and drying difficult.
Suggested Solutions:
-
Optimize Crystallization/Precipitation:
-
After workup, dissolve the crude product in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol.
-
Slowly add a non-polar "anti-solvent" like methyl tert-butyl ether (MTBE), diethyl ether, or heptane with vigorous stirring until the solution becomes persistently cloudy.
-
Add a small amount of the polar solvent back until the solution is clear again.
-
Allow the solution to stand at room temperature or in a refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Trituration: If the product separates as an oil, decant the solvent. Add fresh anti-solvent (e.g., MTBE) and stir or sonicate the mixture vigorously. This can often induce the oil to solidify. Repeat this process several times to wash away soluble impurities.
Experimental Protocols & Visualizations
General Workflow for Synthesis
The overall process can be visualized as a sequence of controlled chemical transformations, each with a critical control point.
Caption: High-level workflow for the synthesis of the target compound.
Mechanism: Reductive Amination
Understanding the mechanism highlights the importance of pH control and selective reduction.
Caption: Key steps in the acid-catalyzed reductive amination mechanism.
Protocol 1: Tandem Reductive Amination / N-Boc Protection
This protocol is adapted from established procedures for direct reductive amination followed by in-situ protection.[5]
-
Reaction Setup: To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) and an amine source (e.g., ammonium acetate, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (0.1 eq).
-
Imine Formation: Stir the resulting solution vigorously at room temperature for 1 hour.
-
Boc Protection & Reduction: To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Caution: The addition of STAB may cause gas evolution.
-
Reaction Monitoring: Allow the reaction to stir for an additional 4-12 hours at room temperature. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel. Extract the product with dichloromethane (3x).
-
Purification of Intermediate: Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected amine can be purified by flash chromatography if necessary.
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
This procedure is a standard method for cleaving the Boc group and forming the final salt.[10]
-
Deprotection: Dissolve the purified N-Boc protected amine intermediate from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise with stirring. Caution: Vigorous gas (CO₂ and isobutylene) evolution will occur.
-
Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. A white precipitate should form. If no precipitate forms, the product may be soluble; in this case, slowly add an anti-solvent like MTBE or diethyl ether until precipitation is complete.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield Tetrahydro-2H-pyran-3-amine hydrochloride.
Troubleshooting Decision Tree
Use this logic diagram to diagnose common synthesis issues systematically.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Available at: [Link]
-
ACS Publications. (2021). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development. Available at: [Link]
-
National Institutes of Health (PMC). (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. Available at: [Link]
-
Royal Society of Chemistry. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
SID. (2012). ONE-POT REDUCTIVE AMINATION OF ALDEHYDES BY THE DIHYDROPYRIDINE IN WATER. Available at: [Link]
-
National Institutes of Health (PMC). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]
-
National Institutes of Health (PubChem). (n.d.). Oxan-3-amine. Available at: [Link]
-
CP Lab Safety. (n.d.). (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg. Available at: [Link]
-
YouTube. (2021). Reductive Amination | Synthesis of Amines. Available at: [Link]
-
ResearchGate. (2016). Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine. Available at: [Link]
-
Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-dihydropyran. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.6: Synthesis of Amines. Available at: [Link]
-
Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
National Institutes of Health (PMC). (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Available at: [Link]
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- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Stereoselective Synthesis of Tetrahydro-2H-pyran-3-amine Hydrochloride
Welcome to the technical support center for the stereoselective synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable chiral building block. The tetrahydropyran (THP) motif is a privileged scaffold in numerous bioactive molecules and approved therapeutics, making stereocontrol paramount for achieving desired pharmacological activity.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic principles and field-proven insights. We will explore the causality behind common experimental challenges and offer robust, actionable solutions to optimize your synthetic route.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, focusing on the critical stereochemical control and purification steps.
Question 1: My reaction is producing the desired 3-aminotetrahydropyran, but with low diastereoselectivity (poor d.r.). What are the primary factors to investigate?
Answer: Low diastereoselectivity is a frequent challenge and typically indicates that the energy difference between the competing diastereomeric transition states is minimal under your current reaction conditions.[3] The key to improving the diastereomeric ratio (d.r.) is to amplify this energy difference. Here are the primary areas to focus on:
-
Reagent Selection (Steric Control): The steric bulk of your reagents is often the most critical factor. For instance, in the common approach of reducing a ketone precursor (e.g., a Boc-protected 3-amino-tetrahydropyran-4-one), the choice of reducing agent is crucial.
-
Causality: Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the less sterically hindered face of the carbonyl, dictated by the existing stereocenters on the THP ring. Conversely, smaller reducing agents (e.g., NaBH₄) are less discriminating and may lead to lower diastereoselectivity.
-
Troubleshooting Steps:
-
Systematic Screening: Conduct a systematic screen of reducing agents with varying steric demands.
-
Temperature Optimization: Lowering the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C) often enhances selectivity by favoring the lower-energy transition state.[3] Be aware that this will decrease the reaction rate, requiring longer reaction times.
-
-
-
Solvent Effects: The solvent influences the conformation of the substrate and the solvation of the transition state.
-
Causality: A change in solvent polarity or coordinating ability can alter the preferred pathway. Non-coordinating solvents like toluene or dichloromethane may favor a rigid, substrate-controlled conformation, while coordinating solvents like THF could interact with the reagents, altering the steric environment.
-
Troubleshooting Steps: Screen a range of solvents with different properties (e.g., Toluene, CH₂Cl₂, THF, Et₂O).
-
-
Protecting Group Strategy: The size and nature of the protecting group on the amine can exert significant steric influence.
-
Causality: A bulky protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can act as a powerful directing group, shielding one face of the molecule and forcing the incoming reagent to attack from the opposite side.
-
Troubleshooting Steps: If your current protecting group is small, consider switching to a bulkier alternative to enhance facial bias.
-
Data Presentation: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Temperature (°C) | Common Solvent | Expected Major Diastereomer (Example) | Typical d.r. Range |
| Sodium borohydride (NaBH₄) | 0 to 25 | Methanol, Ethanol | cis or trans (low selectivity) | 1:1 to 3:1 |
| Lithium borohydride (LiBH₄) | 0 to 25 | THF, Diethyl Ether | Moderate selectivity | 3:1 to 5:1 |
| L-Selectride® (Lithium tri-sec-butylborohydride) | -78 to -40 | THF | High selectivity for axial attack | >10:1 |
| K-Selectride® (Potassium tri-sec-butylborohydride) | -78 to -40 | THF | High selectivity for axial attack | >10:1 |
Question 2: My synthesis resulted in a diastereomeric mixture of the target amine. What is the most effective strategy for separation at a multi-gram scale?
Answer: Separating diastereomers is a common task in stereoselective synthesis. While flash column chromatography can be effective at a small scale, it often becomes impractical and costly for larger quantities. For multi-gram separation, fractional crystallization is the preferred industrial and laboratory method.[4][5]
-
The Principle: Diastereomers have different physical properties, including solubility.[4] By forming a salt with a chiral or achiral acid, you create new diastereomeric salts which often have significantly different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.
-
Recommended Strategy: Diastereomeric Salt Crystallization
-
Acid Screening: React your free amine mixture with a variety of acids to form salts. For amines, sulfonic acids are excellent choices. A particularly effective resolving agent for differentiating diastereomers is camphorsulfonic acid (CSA), which is chiral and can create salts with very different physical properties.[4] Other options include tartaric acid or nitrobenzenesulfonic acids.
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature but allow only one to crystallize upon cooling, leaving the other in the mother liquor. Screen solvents like isopropanol (IPA), ethanol, acetone, or mixtures such as IPA/heptane.
-
Execution: Dissolve the diastereomeric salt mixture in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization.
-
Analysis and Liberation: Collect the crystals by filtration. Analyze the diastereomeric purity of the crystals and the mother liquor by ¹H NMR or chiral HPLC. Once you have isolated a diastereomerically pure salt, you can recover the pure free amine by basification (e.g., with aq. NaOH or Na₂CO₃) and extraction.[6]
-
Visualization: Decision Workflow for Diastereomer Separation
Caption: Decision tree for separating diastereomeric amines.
Question 3: I am having trouble forming a stable, crystalline hydrochloride salt. My product either remains an oil or is contaminated with inorganic salts. What should I do?
Answer: This is a classic final-step challenge. The goal is to protonate the amine to form a salt that will crystallize from a suitable organic solvent.[7] The issues you are facing—oiling out or contamination—are typically related to solvent choice and the method of HCl addition.
-
Problem 1: The HCl Salt is Oily, Not Crystalline.
-
Causality: "Oiling out" occurs when the product precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solvent is too nonpolar for the highly polar salt, or when precipitation is too rapid.
-
Troubleshooting Protocol:
-
Solvent System: The key is to use a solvent that can dissolve the free amine but has low solubility for the resulting hydrochloride salt. A polar, aprotic solvent is often ideal. Start with 2-propanol (IPA) or ethyl acetate (EtOAc). Sometimes a co-solvent system, like Et₂O/IPA, is required to fine-tune polarity and induce crystallization.[8]
-
HCl Source: Avoid aqueous HCl if possible, as water can inhibit crystallization and lead to hygroscopic, oily products.[9] Use a solution of HCl in an organic solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Add the HCl solution dropwise to a stirred solution of the free amine at 0 °C.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod. If that fails, add a small amount of a non-polar "anti-solvent" like heptane or hexanes dropwise until turbidity persists, then allow it to stand.
-
-
-
Problem 2: The HCl Salt is Contaminated with Inorganic Salts (e.g., NaCl).
-
Causality: This problem arises if your workup procedure used aqueous HCl and a base like NaOH, leading to NaCl formation which co-precipitates with your product.[9]
-
Troubleshooting Protocol:
-
Purify the Free Base First: Before salt formation, ensure your free amine is pure. If necessary, run a short silica plug, eluting with a suitable solvent system (e.g., EtOAc/heptane with 1-2% triethylamine to prevent streaking) to remove non-basic impurities.
-
Recrystallization of the HCl Salt: If the salt is already formed and contaminated, recrystallization is the best purification method. Dissolve the crude salt in a minimal amount of a polar solvent like hot ethanol or methanol, then add a less polar co-solvent (e.g., IPA or EtOAc) until the solution is cloudy. Re-heat to clarify and then cool slowly to crystallize the pure product, leaving inorganic salts behind.[8]
-
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Boc-Protected Ketone Precursor
This protocol describes a general method for the diastereoselective reduction of a tetrahydropyranone using a bulky reducing agent to achieve high diastereoselectivity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Boc-protected aminotetrahydropyranone substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution, ensuring the temperature remains below -60 °C during the initial quench.
-
Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol provides a robust method for forming and purifying the final hydrochloride salt.
-
Dissolution of Free Base: Dissolve the purified free amine (1.0 eq) in 2-propanol (IPA, approx. 5-10 volumes).
-
Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in dioxane (1.05 eq) dropwise with vigorous stirring. A white precipitate should begin to form.
-
Crystallization: After the addition is complete, stir the slurry at 0 °C for 1 hour, then allow it to stand at 4 °C overnight to complete crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether to aid in drying.
-
Recrystallization (if necessary): To remove impurities, transfer the crude salt to a clean flask. Add a minimal amount of boiling ethanol to dissolve the solid completely. Add ethyl acetate dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Final Product: Allow the solution to cool slowly to room temperature, then to 4 °C. Filter the purified crystals, wash with cold ethyl acetate/ethanol (e.g., 4:1), and dry under high vacuum to yield the pure this compound.
References
- BenchChem. (2025). A Comparative Guide to Chiral Synthons: Evaluating Tetrahydropyran-Based Scaffolds Against Established Auxiliaries.
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis.
-
Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. [Link]
-
Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization | Request PDF. [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]
- Olier, C., Kaafarani, M., Gastaldi, S., & Bertrand, M. P. (2010). Tetrahydropyran rings: an overview of their synthesis. Tetrahedron, 66(3), 413-445.
-
Enders, D., et al. (2008). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Angewandte Chemie International Edition, 47(8), 1590-1594. [Link]
-
Panek, J. S. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 13(6), 3435-3475. [Link]
- Haraguchi, N., et al. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. International Journal of Molecular Sciences, 15(11), 20559-20590.
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]
-
Haraguchi, N., et al. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Google Patents. (2006). WO2006030017A1 - Synthesis of amine stereoisomers.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
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ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
University of Rochester. (n.d.). Stereospecificity and Stereoselectivity. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
- Google Patents. (2010).
-
Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
- de Nanteuil, F., et al. (2016). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic Letters, 18(15), 3846–3849.
-
PubMed. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
Sources
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Technical Support Center: Overcoming Solubility Challenges with Tetrahydro-2H-pyran-3-amine hydrochloride
Welcome to the technical support center for Tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this versatile chiral building block. We will explore the underlying chemical principles governing its solubility and provide practical, field-tested troubleshooting strategies to ensure your experiments proceed efficiently.
Understanding the Core Problem: The Salt Form
This compound is the salt of a primary amine. The presence of the charged ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes the molecule highly polar.[1][2] This ionic character is key to its stability and ease of handling as a solid, but it is also the primary reason for its poor solubility in many common nonpolar or weakly polar organic solvents.[1][3][4][5] While it is readily soluble in water and polar protic solvents like methanol and ethanol, many organic reactions, such as amide couplings or nucleophilic substitutions, necessitate its dissolution in less polar media like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why won't my this compound dissolve in my organic solvent (e.g., DCM, THF, Ethyl Acetate)?
Root Cause: The high polarity and ionic nature of the hydrochloride salt prevent it from being effectively solvated by nonpolar or weakly polar organic solvents.[1][3][4][5] These solvents cannot overcome the lattice energy of the salt.
Troubleshooting Path:
-
Solvent Selection: First, confirm if a more polar aprotic solvent is compatible with your reaction chemistry.
-
Free-Base Conversion: If a less polar solvent is required, the most reliable strategy is to convert the hydrochloride salt to its corresponding free amine.[1] The free amine is significantly less polar and more soluble in a broader range of organic solvents.[1]
Workflow: Initial Solubility Assessment
Caption: Decision workflow for initial solvent selection.
FAQ 2: How do I convert this compound to its free amine form?
Core Principle: This is an acid-base neutralization reaction.[7][8] A base is added to remove the proton from the ammonium ion, generating the neutral (free) amine and a salt byproduct.
Recommended Methods:
Method 2.1: In Situ Free-Basing for Immediate Use
This is the preferred method when the free amine is to be used directly in a subsequent reaction (e.g., an amide coupling). It avoids isolation of the potentially volatile or unstable free amine.
Protocol:
-
Suspend this compound (1 equivalent) in your anhydrous organic solvent of choice (e.g., DCM) under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes. The solid hydrochloride salt will react to form the soluble free amine, while the tertiary amine hydrochloride salt will often precipitate as a white solid.[1]
-
The resulting mixture containing the dissolved free amine can typically be used directly in your next reaction step.
Method 2.2: Aqueous Workup for Isolation of the Free Amine
This method is suitable when you need to isolate the pure free amine.
Protocol:
-
Dissolve the this compound in water.
-
Add a sufficient amount of a strong base, such as 2M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, to raise the pH to >12.[9]
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
Trustworthiness Check: After neutralization, you can check the pH of the aqueous layer with pH paper to ensure it is strongly basic, confirming the complete conversion to the free amine.
FAQ 3: My reaction requires strictly anhydrous conditions. Can I still use the in situ free-basing method?
Answer: Yes, the in situ method is ideal for anhydrous conditions. However, you must ensure all your reagents and solvents are scrupulously dry.
Expert Insight: The tertiary amine base (TEA or DIPEA) should be distilled from a suitable drying agent (e.g., calcium hydride) and stored over molecular sieves. The reaction solvent must be anhydrous grade, and the reaction should be conducted under an inert atmosphere. The trialkylammonium hydrochloride salt that forms is generally non-nucleophilic and often does not interfere with subsequent reactions, though in some sensitive cases, it may need to be filtered off.
FAQ 4: I've tried free-basing, but my compound still has limited solubility. Are there other options?
Advanced Strategies:
Strategy 4.1: Co-Solvent Systems
If your primary solvent is nonpolar (e.g., toluene), adding a small amount of a polar aprotic co-solvent can significantly enhance solubility.[10]
How it Works: The polar co-solvent helps to solvate the residual ionic species or the polar functional groups of the free amine, breaking up intermolecular forces and improving overall solubility.
Recommended Co-solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Experimental Approach: Start by adding the co-solvent in small volumetric percentages (e.g., 5-10% v/v) to your primary solvent and observe the effect on solubility.
Strategy 4.2: Phase-Transfer Catalysis (PTC)
For reactions involving an aqueous phase and an organic phase (e.g., alkylation with an alkyl halide and an aqueous base), a phase-transfer catalyst can be employed.
Mechanism of Action: The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the reactant in the aqueous phase.[11][12][13] This lipophilic ion pair is then able to traverse the phase boundary into the organic solvent, where it can react with the substrate.[13][14]
Workflow: Advanced Solubility Troubleshooting
Caption: Troubleshooting workflow for advanced solubility issues.
Data Summary Table
| Method | Principle | Recommended Solvents | Key Considerations |
| Direct Dissolution | Solvation of the salt | Water, Methanol, Ethanol | Not suitable for most non-aqueous organic reactions. |
| In Situ Free-Basing | Acid-Base Neutralization | DCM, THF, Acetonitrile | Ideal for anhydrous reactions; use of a dry tertiary amine base is critical. |
| Aqueous Workup | Acid-Base Neutralization & Extraction | Water & DCM, Ethyl Acetate | Allows for isolation of the pure free amine; not suitable for water-sensitive compounds. |
| Co-Solvent System | Polarity Modification | Toluene/DMF, Hexane/THF | Can alter reaction kinetics; co-solvent must be compatible with all reagents. |
| Phase-Transfer Catalysis | Inter-phase transport | Biphasic (e.g., Toluene/Water) | Requires a specific catalyst; reaction occurs at the interface or in the organic phase. |
References
-
ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride - Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]
-
Purdue University. (n.d.). Amines. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]
-
Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Pharmaguideline. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
Sources
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Technical Support Center: Stereocontrol in Tetrahydro-2H-pyran-3-amine Hydrochloride Synthesis
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that controlling stereochemistry is paramount to achieving desired efficacy and safety in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet critical challenge: preventing epimerization at the C3 stereocenter during the synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride.
Section 1: Understanding the Problem: The Epimerization Mechanism
This section addresses the fundamental chemical principles that lead to the formation of undesired diastereomers during the synthesis.
Q1: What is epimerization in the context of this synthesis, and why is it a concern?
A: Epimerization refers to a change in the configuration at one of several stereogenic centers in a molecule. In the synthesis of Tetrahydro-2H-pyran-3-amine, the key stereocenter is the carbon atom at position 3 (C3), which bears the amine group. The synthesis, typically proceeding via reductive amination of Tetrahydro-2H-pyran-3-one, can produce two diastereomers: the cis isomer and the trans isomer.
The concern is that these diastereomers are distinct chemical compounds with different three-dimensional shapes. This structural difference can lead to vastly different pharmacological properties, including binding affinity to biological targets, metabolic stability, and toxicity. For many applications, particularly in pharmaceuticals, only one specific diastereomer (e.g., the cis form) is therapeutically active, making the other (trans form) an impurity that must be controlled and minimized.
Q2: What is the chemical mechanism that allows both cis and trans isomers to form during reductive amination?
A: The formation of both isomers is rooted in the reaction mechanism, which proceeds through a planar or near-planar iminium ion intermediate. The reaction begins with the condensation of the ketone (Tetrahydro-2H-pyran-3-one) and an amine source (like ammonia) to form this iminium ion. Because the C=N double bond of the iminium ion is sp²-hybridized and planar, the subsequent attack by a hydride reducing agent can occur from either of two faces: the top face or the bottom face.
-
Attack from one face leads to the formation of the cis-amine.
-
Attack from the opposite face leads to the formation of the trans-amine.
Without proper control over the reaction conditions, the hydride attack is often non-selective, resulting in a mixture of diastereomers, a phenomenon known as epimerization.
Figure 1: The epimerization pathway during reductive amination.
Section 2: Troubleshooting Guide: Achieving High Diastereoselectivity
This section provides actionable solutions to common problems encountered during the synthesis, focusing on steering the reaction toward the desired diastereomer.
Q3: My synthesis is yielding a poor diastereomeric ratio (approaching 1:1 cis:trans). What is the most critical parameter to change?
A: The single most influential factor determining diastereoselectivity in reductive amination is the choice of the hydride reducing agent . Less sterically hindered reagents, like sodium borohydride (NaBH₄), are small and react aggressively, showing little facial selectivity when attacking the iminium ion. In contrast, bulkier, less reactive reagents can be highly selective.
If you are observing poor selectivity, it is highly probable that your current reducing agent is not sterically demanding enough to differentiate between the two faces of the iminium intermediate.
Q4: Which reducing agent provides the best diastereoselectivity, and why?
A: For maximizing the diastereomeric ratio, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[1][2] Its superior performance is due to a combination of steric and electronic effects:
-
Steric Bulk: The three acetoxy groups create significant steric hindrance. This bulk forces the hydride to approach the iminium ion from the less hindered face, which typically leads to the formation of the thermodynamically more stable product (often the cis isomer where the amine group is equatorial).
-
Mild Reactivity: STAB is less reactive than NaBH₄ and NaBH₃CN.[2] This mildness allows the reductive amination to be performed in a one-pot procedure where the iminium ion formation and reduction occur concurrently. STAB is selective for reducing the iminium ion in the presence of the starting ketone.[1][3]
| Reagent | Structure | Typical Conditions | Advantages | Disadvantages | Expected d.r. (cis:trans) |
| Sodium Borohydride | NaBH₄ | Protic solvents (MeOH, EtOH) | Inexpensive, powerful | Low selectivity, reduces ketones | ~ 1:1 to 3:1 |
| Sodium Cyanoborohydride | NaBH₃CN | pH 6-7, MeOH | Selective for imines over ketones[3] | Highly toxic (HCN gas) | Moderate, ~ 4:1 to 9:1 |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic solvents (DCE, THF), Acetic Acid | High selectivity, non-toxic byproducts [1] | Water-sensitive | >10:1 to >20:1 |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Q5: I have switched to STAB but my diastereoselectivity is still suboptimal. What other factors should I optimize?
A: While STAB is the key, other parameters can fine-tune the selectivity. If you are still facing issues, follow this troubleshooting workflow.
Figure 2: Troubleshooting workflow for optimizing diastereoselectivity.
-
1. pH Control: The reaction requires a weakly acidic environment.[4] An acid, typically acetic acid, catalyzes the formation of the iminium ion. However, if the pH is too low, it can protonate the amine, reducing its nucleophilicity, or cause side reactions. If it's too high, the iminium ion formation is slow. The optimal pH range is generally 5-6.[5][6]
-
2. Temperature: Lowering the reaction temperature (e.g., to 0°C) generally enhances selectivity. It allows the reaction to proceed through the lowest energy transition state, which leads to the more stable diastereomer, thus increasing the diastereomeric ratio.
-
3. Order of Addition: To ensure the STAB reduces the intended iminium ion and not the starting ketone, it is best practice to pre-form the intermediate. Stir the Tetrahydro-2H-pyran-3-one with the amine source (e.g., ammonium acetate) in the solvent for 1-2 hours at room temperature before cooling the mixture and adding the STAB portion-wise.
Section 3: Analytical & Quality Control FAQs
Verifying the outcome of your reaction is as important as the synthesis itself. This section covers how to confirm your stereochemical results.
Q6: How can I qualitatively determine if I have synthesized the cis or trans isomer?
A: ¹H NMR Spectroscopy is the most powerful tool for this. The relative stereochemistry can be determined by analyzing the coupling constants (J-values) of the proton at C3 (the one attached to the same carbon as the amine).
-
In the cis isomer , the amine group is typically in the more stable equatorial position. The adjacent C3 proton is therefore in the axial position. This axial proton will show large axial-axial couplings (J ≈ 8-12 Hz) to the neighboring axial protons at C2 and C4.
-
In the trans isomer , the amine group is axial, meaning the C3 proton is equatorial. It will exhibit smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz).
Nuclear Overhauser Effect (NOE) experiments can also provide definitive proof of through-space proximity between protons to confirm assignments.[7]
Q7: What is the best method for accurately quantifying the diastereomeric ratio (d.r.)?
A: While integration of well-resolved peaks in the ¹H NMR spectrum can provide a good estimate of the d.r., the gold standard for accurate quantification is chromatography .
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method.[8][9] Using a suitable chiral stationary phase (e.g., Chiralpak columns), it is often possible to separate both diastereomers and enantiomers, allowing for precise quantification of the d.r. and the enantiomeric excess (e.e.).[8]
-
Gas Chromatography (GC): If the amine is volatile or can be derivatized to be volatile (e.g., by acylation), chiral GC can also provide excellent separation and quantification.
Section 4: Recommended Protocol
This protocol is optimized for high diastereoselectivity in the synthesis of cis-Tetrahydro-2H-pyran-3-amine.
Protocol 1: High-Selectivity Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Objective: To synthesize cis-Tetrahydro-2H-pyran-3-amine with high diastereoselectivity (>15:1 d.r.).
Materials:
-
Tetrahydro-2H-pyran-3-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (2.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
HCl in Diethyl Ether or Isopropanol (for salt formation)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Tetrahydro-2H-pyran-3-one (1.0 eq), ammonium acetate (2.5 eq), and anhydrous DCM (or DCE) to make a ~0.2 M solution.
-
Iminium Ion Formation: Add glacial acetic acid (2.0 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours. This step is crucial for pre-forming the iminium ion intermediate.
-
Reduction: Cool the flask to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation of Free Amine: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amine. This can be purified by column chromatography if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.
-
Final Product: Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Analysis: Confirm the structure and determine the diastereomeric ratio using ¹H NMR and/or Chiral HPLC.
References
-
Martínez, A., et al. (2014). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE. [Link]
-
Chemical Communications (RSC Publishing). (2003). Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. [Link]
-
Paterson, I., et al. (2011). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed Central. [Link]
-
Abdel-Magid, A. F., et al. (2011). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]
-
Gaspari, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]
-
Anosike, I. S. (2022). Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potenti. ScholarWorks@CWU. [Link]
-
The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Zhu, D., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. [Link]
-
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
O'Brien, P., et al. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. PubMed. [Link]
-
Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. PubMed. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
ResearchGate. (2023). (A) Optimal pH for reductive amination; (B) Optimal temperature for... [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. interchim.fr [interchim.fr]
- 4. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride
Document ID: TSC-THPA-001
Version: 1.0
Last Updated: January 7, 2026
Introduction
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride. This important building block is integral to the development of various bioactive molecules and pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes therapy.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and challenges encountered during its synthesis. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these issues, ensuring a more efficient and successful synthesis.
Section 1: Troubleshooting Common Side Reactions
This section addresses specific side reactions that can occur during the synthesis of this compound, providing insights into their mechanisms and practical solutions.
Question 1: My reductive amination of dihydro-α-pyrone is producing significant amounts of the corresponding alcohol byproduct. What is causing this and how can I prevent it?
Answer:
This is a common issue in reductive amination reactions where the reducing agent reacts with the starting ketone before it can form an imine with the amine.[2] The formation of the alcohol byproduct is a competing reaction that can significantly lower your yield of the desired amine.
Causality:
The rate of imine formation is often slower than the rate of ketone reduction, especially with less reactive ketones or sterically hindered amines. If the reducing agent is too reactive, it will preferentially reduce the ketone.
Mitigation Strategies:
-
Choice of Reducing Agent: Opt for a milder reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[2] They are less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion, which is then readily reduced. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.
-
Staged Addition: Instead of adding all reactants at once, first, mix the ketone and the amine to allow for imine formation. Monitor the reaction by TLC or LC-MS. Once a significant amount of the imine has formed, add the reducing agent.
Experimental Protocol: Optimized Reductive Amination
-
Dissolve dihydro-α-pyrone and an equimolar amount of the amine source (e.g., ammonium chloride) in a suitable solvent (e.g., methanol).
-
Adjust the pH of the mixture to 5-6 using a mild acid like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add 1.2 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 30°C.
-
Continue stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
Question 2: I am observing the formation of a diastereomeric mixture. How can I improve the diastereoselectivity of my synthesis?
Answer:
Achieving high diastereoselectivity is a common challenge in the synthesis of substituted cyclic compounds like Tetrahydro-2H-pyran-3-amine. The formation of both cis and trans isomers can complicate purification and reduce the yield of the desired stereoisomer. The trans isomer is generally thermodynamically more stable.[3]
Causality:
The stereochemical outcome of the reduction of the intermediate imine or enamine determines the final diastereomeric ratio. The approach of the hydride to the C=N bond can occur from either face, leading to a mixture of diastereomers. The facial selectivity is influenced by steric hindrance from the substituents on the pyran ring.
Mitigation Strategies:
-
Bulky Reducing Agents: Employing a sterically demanding reducing agent can enhance diastereoselectivity. The bulkier reagent will preferentially attack from the less hindered face of the imine. Consider using lithium tri-sec-butylborohydride (L-Selectride®).
-
Low-Temperature Conditions: Conducting the reduction at low temperatures (e.g., -78°C) can favor the formation of the thermodynamically more stable product by allowing for better kinetic control.[4]
-
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) can provide high diastereoselectivity. The substrate adsorbs onto the catalyst surface in a preferred conformation, leading to a directed delivery of hydrogen.
Experimental Protocol: Diastereoselective Catalytic Hydrogenation
-
In a high-pressure reactor, dissolve the intermediate enamine or imine in a suitable solvent like ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the diastereomeric ratio using ¹H NMR or chiral HPLC.
Question 3: My final product is contaminated with an N-oxide impurity. What is the source of this impurity and how can I remove it?
Answer:
The formation of N-oxides is a common side reaction for amines, particularly tertiary amines, when exposed to oxidizing conditions.[5][6] Even atmospheric oxygen can slowly lead to the formation of N-oxide impurities over time.[6]
Causality:
The lone pair of electrons on the nitrogen atom of the amine can be oxidized to form an N-oxide. This can happen during the reaction workup if oxidizing agents are present, or during storage if the product is exposed to air and light. Hydrogen peroxide is a common reagent used for N-oxidation.[7][8]
Mitigation and Removal Strategies:
-
Inert Atmosphere: During the reaction, workup, and storage, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Reductive Workup: If N-oxide formation is suspected, a mild reductive workup can be employed. Common reducing agents for N-oxides include triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄).
-
Purification: N-oxides are generally more polar than their corresponding amines due to the polar N-O bond.[6] This difference in polarity can be exploited for purification.
-
Column Chromatography: Careful column chromatography on silica gel can effectively separate the amine from the more polar N-oxide.
-
Acid-Base Extraction: The basicity of the amine can be used to separate it from the less basic N-oxide. Dissolve the mixture in an organic solvent and wash with a dilute acid solution. The amine will be protonated and move to the aqueous layer, while the N-oxide may remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.
-
Experimental Protocol: Removal of N-Oxide Impurity
-
Dissolve the crude product containing the amine and N-oxide impurity in a suitable solvent like dichloromethane.
-
Add 1.5 equivalents of triphenylphosphine.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the N-oxide.
-
Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and any remaining starting material.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of Tetrahydro-2H-pyran-3-amine?
A common and efficient route starts from commercially available dihydro-α-pyrone (also known as 2-oxanone). This can undergo reductive amination to yield the desired product. Other routes may involve multi-step syntheses starting from other pyran derivatives.[1][9]
Q2: How can I effectively monitor the progress of the reductive amination reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine). The starting ketone, intermediate imine, and final amine product should have different Rf values. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: What are the optimal conditions for the final hydrochloride salt formation?
After obtaining the free amine, dissolve it in a suitable solvent like diethyl ether or ethyl acetate. Then, slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate out of the solution. It is important to use anhydrous conditions to prevent the incorporation of water into the final product.
Q4: My final product is a sticky solid or oil. How can I obtain a crystalline hydrochloride salt?
This is often due to residual solvent or impurities. Try the following:
-
Trituration: Add a non-polar solvent like hexanes or diethyl ether to the crude product and stir vigorously. This can often induce crystallization.
-
Recrystallization: Dissolve the product in a minimal amount of a hot polar solvent (e.g., isopropanol) and allow it to cool slowly. If the product is still an oil, try adding a non-polar co-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
Section 3: Visual Guides
Diagram 1: Key Steps in Reductive Amination
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
Section 4: Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 5-6 | Promotes imine formation without deactivating the amine nucleophile. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective for imine reduction over ketone reduction.[2] |
| Temperature | 0°C to Room Temperature | Balances reaction rate and selectivity. Lower temperatures (-78°C) can improve diastereoselectivity.[4] |
| Catalyst Loading (Hydrogenation) | 5-10 mol% | Sufficient for efficient reaction without excessive cost. |
| Hydrogen Pressure | 50-100 psi | Standard pressure for many hydrogenation reactions. |
References
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health.[Link]
-
Continuous flow synthesis of amine oxides by oxidation of tertiary amines. ResearchGate.[Link]
-
Amine oxide. Wikipedia.[Link]
-
Product Class 3: Amine N-Oxides. Thieme.[Link]
-
Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed.[Link]
-
Amine Oxide: Synthesis and Analysis. MDPI.[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]
- Production method for tetrahydro-2h-pyran derivative.
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine oxide - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Tetrahydro-2H-pyran-3-amine Derivatives
Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-3-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions to help you improve your yield and obtain high-purity products. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides solutions to specific problems you may encounter during the synthesis of Tetrahydro-2H-pyran-3-amine derivatives.
Low Yield in the Reductive Amination Step
Question: I am experiencing low yields during the reductive amination of a tetrahydro-2H-pyran-3-one precursor. What are the potential causes and how can I improve the efficiency of this step?
Answer:
Low yields in reductive amination can stem from several factors, ranging from substrate stability to the choice of reducing agent. Here’s a systematic approach to troubleshooting this critical step:
-
Imine/Enamine Formation and Stability: The initial formation of the imine or enamine intermediate is crucial. This equilibrium can be influenced by pH. A slightly acidic condition (pH 4-6) is often optimal to facilitate the dehydration step without causing significant degradation of the starting material or product.[1] You can use a mild acid catalyst like acetic acid.
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
-
Sodium Borohydride (NaBH₄): While cost-effective, it can also reduce the starting ketone if not handled carefully. It is best used in a two-step process where the imine is formed first, followed by reduction.[2]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the protonated imine over the ketone.[2] This allows for a one-pot reaction where the ketone, amine source (e.g., ammonia or an ammonium salt), and reducing agent are combined.[1][2] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is another effective method.[3] This approach is clean as the only byproduct is water. However, it requires specialized equipment for handling hydrogen gas.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like methanol or ethanol are commonly used. In some cases, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective, especially with NaBH(OAc)₃.
-
Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating may be applied, but this can also promote side reactions. Conversely, if side reactions are an issue, cooling the reaction mixture may be beneficial.
-
-
Amine Source: The choice of the amine source can impact the reaction. Using ammonium acetate or a combination of ammonia and an ammonium salt can be effective.
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve the tetrahydro-2H-pyran-3-one precursor (1 equivalent) in dichloromethane (DCM).
-
Add ammonium acetate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to control any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Formation of Side Products during Amine Protection/Deprotection
Question: I am observing significant side product formation when protecting or deprotecting the 3-amino group. How can I minimize these unwanted reactions?
Answer:
Protecting group chemistry is essential for multi-step synthesis, and the choice of protecting group and the conditions for its introduction and removal are critical to avoid side reactions.[4][5]
-
Choosing the Right Protecting Group: For the amine functionality, several protecting groups are available, each with its own advantages and disadvantages.[4][6]
-
Boc (tert-Butoxycarbonyl): Introduced using Boc-anhydride ((Boc)₂O), it is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid (TFA) in DCM).[4]
-
Cbz (Carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic conditions but is readily removed by catalytic hydrogenation.[7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by mild base (e.g., piperidine).[4]
-
-
Optimizing Reaction Conditions:
-
Protection: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group reagent. The use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often necessary to scavenge the acid byproduct.
-
Deprotection: Monitor the deprotection reaction closely to avoid overexposure of the product to harsh conditions, which can lead to degradation or side reactions.[8] For acid-labile protecting groups like Boc, the addition of a carbocation scavenger such as triisopropylsilane (TIS) can prevent side reactions caused by the tert-butyl cation intermediate.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access the tetrahydropyran ring system?
A1: Several robust methods exist for constructing the tetrahydropyran ring.[9][10][11] The choice of method often depends on the desired substitution pattern and stereochemistry. Common strategies include:
-
Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol.
-
Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[12]
-
Intramolecular Oxa-Michael Addition: Cyclization of a hydroxy-α,β-unsaturated ester or ketone.[12]
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a carbonyl compound.
-
Multi-component Reactions: One-pot synthesis involving three or more starting materials to rapidly build molecular complexity.[13][14][15]
Q2: How can I control the stereochemistry at the 3-position during the synthesis?
A2: Controlling the stereochemistry is a critical aspect, especially for pharmaceutical applications.[16]
-
Chiral Starting Materials: Utilizing enantiomerically pure starting materials is a straightforward approach.
-
Asymmetric Catalysis: Employing chiral catalysts can induce stereoselectivity in key bond-forming reactions. For example, asymmetric reduction of a ketone precursor or asymmetric amination reactions.
-
Chiral Resolution: If a racemic mixture is obtained, it can be separated into its constituent enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.[17][18][19]
Q3: I am having trouble with the purification of the final Tetrahydro-2H-pyran-3-amine product. What are the best practices?
A3: The basic nature of the amine can pose challenges during purification.
-
Column Chromatography: Primary amines can interact strongly with the acidic silica gel, leading to tailing and poor separation.[8] To mitigate this, you can:
-
Use a basic modifier in the eluent: Adding a small amount of triethylamine (~1-2%) or ammonium hydroxide to the mobile phase can improve the chromatography.[8]
-
Use alternative stationary phases: Alumina (basic or neutral) or functionalized silica gels can be used.
-
-
Acid-Base Extraction: An aqueous workup involving an acid wash will protonate the amine, making it water-soluble and allowing for the removal of non-polar impurities.[8] Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified amine.[8]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Q4: What are the key considerations for scaling up the synthesis of Tetrahydro-2H-pyran-3-amine derivatives?
A4: Scaling up a synthesis from the lab bench to a larger scale requires careful consideration of several factors.[20][21]
-
Reaction Exotherms: Reactions that are easily controlled on a small scale may become dangerously exothermic on a larger scale. It is crucial to monitor the internal temperature and have an effective cooling system in place.
-
Reagent Addition: The rate of reagent addition may need to be carefully controlled to manage the reaction exotherm and prevent the buildup of reactive intermediates.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction conditions throughout the reactor.
-
Workup and Isolation: The workup procedure may need to be adapted for larger volumes. For example, filtration and extraction processes can be more time-consuming.
-
Safety: A thorough safety review should be conducted before any scale-up, considering the flammability, toxicity, and reactivity of all reagents and solvents.
Visualizing the Workflow
General Synthetic Workflow
Caption: A generalized workflow for the multi-step synthesis of Tetrahydro-2H-pyran-3-amine.
Decision Tree for Reductive Amination
Caption: A troubleshooting decision tree for improving the yield of the reductive amination step.
References
-
Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
- Google Patents. (n.d.). Method for preparing aminotetrahydropyran compound.
-
NPTEL. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2325-2334. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
- Google Patents. (n.d.). Production method for tetrahydro-2h-pyran derivative.
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Google Patents. (n.d.). Preparation of tertiary amines.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
ACS Publications. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
-
York Research Database. (2006, April 28). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component synthesis and crystalline structure of 2-amino-3-cyano-4H-pyran and thiopyran derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-Tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]
-
MDPI. (2023, January 28). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][9][22]oxazine-1,8-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chiral 2H-Pyrans. Part 3. Chiral Chromenes: Synthesis, Separation of Enantiomers and Barriers to Racemization. Retrieved from [Link]
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Technical Support Center: Tetrahydro-2H-pyran-3-amine Hydrochloride Reactions
Welcome to the technical support center for reactions involving Tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Here, we address common challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Part 1: Reagent Handling and Properties
Question: What are the essential physicochemical properties and recommended storage conditions for this compound?
Answer: Understanding the properties of your starting material is the foundation of a successful experiment. This compound is a chiral amine salt.[1] As a salt, its reactivity and solubility differ significantly from its free base form. It is typically a colorless to pale yellow solid with good solubility in water and polar protic solvents like methanol and ethanol.[1]
Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | Colorless to pale yellow solid | [1] |
| pKa (Amine) | 9.2 ± 0.1 | [3] |
| Solubility (25°C) | 48 mg/mL (H₂O), 6 mg/mL (EtOH) | [3] |
| Storage | Room temperature, in a dry, well-ventilated place. Keep container tightly closed.[4] Some suppliers recommend storage under an inert atmosphere like Argon.[2] |
A critical point of failure in many reaction setups is overlooking that the amine is protonated. The ammonium salt is not nucleophilic . For reactions requiring the amine to act as a nucleophile, such as reductive amination or acylation, it must be converted to the free base in situ or as a separate workup step.
Part 2: Troubleshooting Reductive Amination
Reductive amination is arguably the most common reaction employing this amine, yet it is fraught with potential pitfalls.[5] This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced to the target secondary amine.[6]
Question: My reductive amination is resulting in a low yield of the desired product. What are the common causes and how can I systematically troubleshoot this?
Answer: Low yield is a frequent complaint that can stem from several factors. A systematic approach is crucial for diagnosis. The flowchart below outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield reductive aminations.
Detailed Breakdown of Troubleshooting Steps:
-
Amine Neutralization: The primary amine hydrochloride must be neutralized. The resulting ammonium chloride salt can sometimes interfere with the reaction, but typically the addition of 1.0-1.1 equivalents of a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient to liberate the nucleophilic free amine.
-
Imine Formation: The equilibrium between the carbonyl/amine and the imine must favor the imine for the reduction to be efficient.[5]
-
Water Removal: This is a condensation reaction that produces water. The presence of water can drive the equilibrium back towards the starting materials. Including a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves can significantly improve imine concentration.[7]
-
Solvent Choice: Using a protic solvent like methanol can lead to the formation of an acetal or hemiacetal from your aldehyde, rendering it inactive.[7] If you suspect this, switch to an aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[8]
-
pH Control: Imine formation is often catalyzed by weak acid.[5] If using an aprotic solvent, adding a catalytic amount of acetic acid (AcOH) can accelerate this step.[9] However, the solution must not be too acidic, as this will fully protonate the amine, rendering it non-nucleophilic.
-
-
Choice of Reducing Agent: Not all reducing agents are created equal. Their reactivity, selectivity, and optimal conditions vary widely.
| Reducing Agent | Common Solvents | Key Characteristics & Causality | Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | DCE, DCM, THF | Pro: Mild and selective for imines/iminiums over aldehydes/ketones, making it ideal for one-pot procedures. The acetate groups attenuate the hydride reactivity. Con: Moisture sensitive; not ideal for protic solvents.[8] | |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Pro: Highly selective for the protonated iminium ion over carbonyls, especially at mildly acidic pH (5-6). Stable in protic solvents. Con: Highly toxic (releases HCN gas upon acidification during workup).[5][8] | |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Pro: Inexpensive and readily available. Con: Less selective. Can readily reduce the starting aldehyde or ketone, especially if imine formation is slow.[6][8] Best used in a two-step process where the imine is pre-formed before adding the reductant. |
Expert Tip: If a one-pot reaction with STAB in DCE fails, try a two-step approach. First, stir the amine, aldehyde, and a dehydrating agent in DCM for 1-2 hours, monitoring for imine formation by TLC or ¹H NMR. Once the starting materials are consumed, then add the reducing agent.[9]
Question: I am observing significant byproducts. How can I identify and minimize the formation of the reduced carbonyl starting material and the dialkylated amine?
Answer: Byproduct formation is a classic chemoselectivity challenge in this reaction.[5] The two most common culprits are the reduction of your carbonyl starting material and over-alkylation of the amine.
Caption: Competing reaction pathways in reductive amination.
-
Minimizing Carbonyl Reduction:
-
Cause: This occurs when your reducing agent is too reactive and attacks the aldehyde/ketone before it can form the imine. This is very common with NaBH₄.[8]
-
Solution: The most effective solution is to switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[6] These reagents are sterically and electronically hindered, making them significantly slower to react with neutral carbonyls but fast to react with the electrophilic iminium ion intermediate.
-
-
Minimizing Dialkylation:
-
Cause: The desired secondary amine product is itself a nucleophile and can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine.[6]
-
Solution: This is controlled by stoichiometry. Avoid using a large excess of the aldehyde. A ratio of 1.0 to 1.2 equivalents of the carbonyl component relative to the amine is a good starting point. If the problem persists, try inverse addition: slowly add the aldehyde to a solution of the amine and the reducing agent to keep the instantaneous concentration of the aldehyde low.
-
Part 3: Purification and Isolation
Question: I'm struggling to isolate my final amine product. Standard acid-base liquid-liquid extractions are giving me emulsions or poor separation from the imine impurity. What can I do?
Answer: Purification can be unexpectedly challenging, especially when residual imine is present.[10]
-
Drive the Reaction to Completion: The best purification is a clean reaction. Before attempting a difficult separation, try to force the reaction to completion. If TLC or LCMS shows residual imine, add another portion (0.3-0.5 eq.) of the reducing agent and stir for several more hours.[10]
-
Hydrolyze the Impurity: Most imines are prone to hydrolysis back to the amine and aldehyde, especially under acidic conditions.[10] During your acidic wash (e.g., with 1M HCl), vigorous stirring for 30-60 minutes can help hydrolyze the leftover imine. The resulting aldehyde can then be more easily separated from your basic amine product during the subsequent extraction with an organic solvent after basification.
-
Salting Out the Product: If your amine product has some water solubility or is difficult to extract, consider "salting out". This involves precipitating the product from an organic solution as its hydrochloride salt.
-
Protocol: After a standard workup, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or dioxane dropwise while stirring. The amine hydrochloride salt should precipitate and can be collected by filtration. This is often very effective at separating the basic amine from neutral impurities like the starting aldehyde or the alcohol byproduct.
-
References
-
ChemBK, (R)-tetrahydro-2H-pyran-3-amine hydrochloride, [Link]
-
Wikipedia, Reductive amination, [Link]
-
CP Lab Safety, (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg, [Link]
-
Organic Chemistry Portal, Reductive Amination - Common Conditions, [Link]
- Google Patents, EP3228617A1 - Production method for tetrahydro-2h-pyran deriv
-
ResearchGate, What are the difficulties associated with reductive amination? How to control byproduct formation?, [Link]
-
Master Organic Chemistry, Reductive Amination, and How It Works, [Link]
-
Cenmed Enterprises, (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (C007B-255844), [Link]
-
Reddit, What's wrong with my reductive amination? I barely got any product., [Link]
-
PubChem, Oxan-3-amine, [Link]
-
ResearchGate, Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group, [Link]
-
Reddit, Struggling with Reductive Amination: Tips for Isolating My Amine Product?, [Link]
-
Reddit, Help with reductive ammination, [Link]
-
Reddit, Struggling with Reductive Amination: Tips for Isolating My Amine Product?, [Link]
-
ResearchGate, Aldehyde not reacting in reductive amination reaction, thoughts?, [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Stability issues of Tetrahydro-2H-pyran-3-amine hydrochloride under acidic or basic conditions
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability of Tetrahydro-2H-pyran-3-amine hydrochloride. It addresses common questions and troubleshooting scenarios encountered during experimental work, with a focus on the compound's behavior under acidic and basic conditions.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. As with many heterocyclic amines, understanding its stability profile is critical for the successful design and execution of synthetic routes, formulation development, and analytical method validation. This guide is designed to provide practical, in-depth insights into the potential stability issues associated with this compound, enabling users to anticipate and mitigate challenges in their research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound is its degradation under acidic conditions. The tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of undesired byproducts. Under neutral and moderately basic conditions, the compound is generally more stable. However, extreme basic conditions coupled with high temperatures could potentially lead to degradation through other mechanisms, such as elimination reactions.
Q2: Why is this compound supplied as a hydrochloride salt?
Tetrahydro-2H-pyran-3-amine is a basic compound due to the presence of the primary amine group. Forming the hydrochloride salt serves several purposes:
-
Enhanced Stability: The salt form is generally more crystalline and less hygroscopic than the free base, which improves its handling and storage stability.
-
Increased Solubility: The hydrochloride salt typically exhibits higher solubility in aqueous and protic solvents compared to the free base.[1]
-
Purification: Salt formation is a common final step in the purification of amines.
Q3: What are the likely degradation products under acidic conditions?
Under acidic conditions, the primary degradation pathway is expected to be acid-catalyzed hydrolysis of the tetrahydropyran ring. This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent ring opening. The expected major degradation product is 5-amino-1,2-pentanediol, which itself could exist in equilibrium with other forms.
Q4: Is this compound stable under basic conditions?
Generally, cyclic ethers and aliphatic amines are stable under moderately basic conditions. The tetrahydropyran ring is not susceptible to base-catalyzed cleavage under normal experimental conditions. The primary amine remains as a free base. However, under very strong basic conditions and elevated temperatures, the possibility of degradation via elimination pathways, such as a Hofmann-type elimination (though less likely without prior quaternization of the amine), should be considered. For most applications, the compound can be considered stable in the presence of common organic and inorganic bases at room temperature.
Troubleshooting Guide: Stability-Related Issues
This section addresses specific problems that may arise during experiments involving this compound.
Issue 1: Unexpected side products observed in an acidic reaction medium.
-
Question: I am performing a reaction with this compound in an acidic solvent (e.g., TFA, aqueous HCl) and I am observing significant formation of unknown impurities. What is happening?
-
Answer: You are likely observing the degradation of your starting material. The tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis.
-
Plausible Mechanism: The ether oxygen of the tetrahydropyran ring gets protonated, making it a good leaving group. A nucleophile, such as water present in the reaction mixture, can then attack one of the adjacent carbons, leading to ring opening.
Caption: Proposed acid-catalyzed degradation of Tetrahydro-2H-pyran-3-amine.
-
Troubleshooting Steps:
-
Minimize Acidity: If possible, use a less acidic reaction medium or a weaker acid.
-
Control Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of degradation.
-
Anhydrous Conditions: If water is the nucleophile, running the reaction under strictly anhydrous conditions may suppress this degradation pathway.
-
Protecting Groups: If the amine functionality is not required for the immediate transformation, consider protecting it to potentially alter the electronic properties and stability of the molecule.
-
-
Issue 2: Low recovery of the compound after aqueous work-up with a strong base.
-
Question: I used a strong base (e.g., 2M NaOH) to neutralize my reaction mixture and extract the free base of Tetrahydro-2H-pyran-3-amine into an organic solvent, but my recovery is very low. Is the compound degrading?
-
Answer: While significant degradation under these conditions is less likely than in strong acid, other factors could be at play.
-
Possible Causes & Solutions:
-
Emulsion Formation: The free amine may act as a surfactant, leading to the formation of a stable emulsion during extraction, which can trap your product in the aqueous layer.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.
-
-
Incomplete Extraction: The free amine may still have some water solubility.
-
Solution: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Using a more polar organic solvent like ethyl acetate or dichloromethane may improve extraction efficiency.
-
-
Potential for Degradation (Harsh Conditions): If the basic solution was heated for a prolonged period, degradation could occur, although this is less common. A potential but less favorable pathway could be an elimination reaction.
-
-
Issue 3: Appearance of new peaks in my analytical chromatogram over time when the sample is dissolved in an acidic mobile phase.
-
Question: I am using HPLC with a mobile phase containing trifluoroacetic acid (TFA) to analyze my sample. I see new peaks appearing in my chromatogram when I re-inject the same sample after a few hours. What is causing this?
-
Answer: This is a classic example of on-instrument or in-vial degradation. The acidic mobile phase is causing the this compound to degrade over time.
-
Troubleshooting Steps for Analytical Methods:
-
Use a Higher pH Mobile Phase: If your chromatography allows, switch to a mobile phase with a higher pH (e.g., using an ammonium formate or ammonium bicarbonate buffer). This will keep the amine in its free base form and prevent acid-catalyzed hydrolysis.
-
Minimize Sample Residence Time: Analyze samples as quickly as possible after preparation. If using an autosampler, consider cooling the sample tray to slow down degradation.
-
Method Validation: During the validation of your analytical method, perform solution stability studies to understand the time window in which your sample is stable in the chosen diluent and mobile phase.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic Conditions)
This protocol outlines a typical forced degradation study to identify potential degradation products under acidic stress.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 M Hydrochloric Acid. This will be your stock solution (1 mg/mL).
-
-
Stress Conditions:
-
Transfer 5 mL of the stock solution into a sealed vial.
-
Heat the vial at 60 °C for 24 hours.
-
Prepare a control sample by keeping 5 mL of the stock solution at room temperature.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from the stressed sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide.
-
Dilute the neutralized sample to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the stressed and control samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed and control samples.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: A C18 column with good peak shape for basic compounds is recommended (e.g., a column with end-capping or a hybrid particle technology).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for 2 minutes.
-
Increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradants. A linear gradient from 5% to 95% B over 15 minutes is a good starting point.
-
Include a wash step at high %B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV detection at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.
-
MS detection is highly recommended for peak identification and tracking.
-
-
Method Validation Workflow:
Caption: Workflow for validating a stability-indicating analytical method.
Data Summary
| Condition | Expected Stability | Potential Degradation Products | Recommended Handling |
| Acidic (e.g., pH < 4) | Low | 5-Amino-1,2-pentanediol and other ring-opened products | Avoid prolonged exposure. Use non-acidic conditions where possible. Keep temperatures low. |
| Neutral (pH 6-8) | High | None expected under normal conditions | Standard laboratory procedures. |
| Basic (e.g., pH > 9) | High | Generally stable. Potential for elimination at high temperatures. | Standard laboratory procedures. Avoid excessive heating in strong base. |
References
-
ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride. [Link]
-
SciSpace. Forced Degradation Studies. [Link]
-
Wikipedia. Hofmann elimination. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
Sources
Technical Support Center: Purification of Tetrahydro-2H-pyran-3-amine Hydrochloride
Welcome to the technical support center for the purification of Tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chiral building block.
Introduction
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its purity is paramount to ensure the desired stereochemistry, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of common impurities and detailed, field-proven protocols for their removal, ensuring you can achieve the highest purity for your preparations.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. These can arise from various stages of the synthesis and workup.
Common Impurities and Their Origins:
| Impurity Type | Potential Source | Impact on Downstream Applications |
| Starting Materials | Incomplete reaction of precursors. | Can introduce unwanted side reactions and affect yield. |
| Reaction Byproducts | Over-reduction, side reactions, or incomplete cyclization. | May have similar properties to the desired product, making them difficult to remove and potentially impacting biological activity. |
| Enantiomeric Impurities | Incomplete chiral resolution or racemization during synthesis.[1] | Can significantly alter the pharmacological and toxicological profile of the final drug product.[1] |
| Residual Solvents | Trapped solvents from the reaction or workup. | Must be controlled to meet regulatory guidelines (e.g., ICH Q3C). |
| Inorganic Salts | Byproducts of salt formation or workup procedures. | Can affect the physical properties and solubility of the final compound. |
| Degradation Products | Instability of the amine under certain pH or temperature conditions. | Can introduce new, potentially reactive species. |
Section 2: Troubleshooting and Purification Strategies
This section is formatted as a series of frequently asked questions (FAQs) to directly address common issues encountered during the purification of this compound.
FAQ 1: My final product has a low melting point and appears oily. How can I remove residual solvents and non-polar impurities?
This is a common issue often caused by trapped organic solvents or unreacted non-polar starting materials. A combination of acid-base extraction and recrystallization is highly effective.
The Underlying Principle: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates organic compounds based on their acidic or basic properties. As an amine, Tetrahydro-2H-pyran-3-amine is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase, allowing for efficient separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the desired product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
FAQ 2: After acid-base extraction, my product still shows minor impurities on TLC/LC-MS. How can I improve the purity further?
Recrystallization is a powerful technique for removing small amounts of impurities from solid compounds. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at different temperatures.
Selecting the Right Recrystallization Solvent
An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable after crystallization.
Recommended Solvent Systems for this compound:
| Solvent/Solvent System | Rationale |
| Isopropanol (IPA) | Often a good choice for hydrochloride salts. |
| Ethanol/Water | A polar protic solvent system that can be effective for polar compounds. The water acts as an anti-solvent.[1] |
| Methanol/Methyl tert-butyl ether (MTBE) | A polar solvent with a less polar anti-solvent to induce crystallization. |
| Acetonitrile | A polar aprotic solvent that can provide different selectivity. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
FAQ 3: My product is the correct mass, but the enantiomeric excess (e.e.) is low. How can I separate the enantiomers?
For chiral compounds like Tetrahydro-2H-pyran-3-amine, achieving high enantiomeric purity is often a critical requirement. Chiral resolution via diastereomeric salt formation or chiral chromatography are the primary methods to address this.
Method 1: Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid [1]
-
Salt Formation: Dissolve the racemic Tetrahydro-2H-pyran-3-amine (free base) in a suitable solvent mixture like ethanol/water (1:1). Add an equimolar amount of a chiral resolving agent, such as (R)-Mandelic acid.
-
Fractional Crystallization: Stir the solution at room temperature to allow for the selective precipitation of one diastereomeric salt. The (S)-enantiomer's salt with (R)-mandelic acid is often less soluble.[1]
-
Isolation: Collect the precipitated salt by filtration.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent.
-
Salt Formation: Convert the free amine to the hydrochloride salt as previously described.
-
Purity Analysis: Determine the enantiomeric excess using chiral HPLC.
Method 2: Chiral Preparative HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phase (CSP): The choice of CSP is crucial. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating chiral amines.[1]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape and resolution.
Illustrative Chiral HPLC Conditions: [1]
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 1 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
Workflow for Chiral Preparative HPLC:
Caption: Workflow for chiral preparative HPLC purification.
FAQ 4: I need to remove highly polar impurities. What is the best chromatographic approach?
For polar impurities that are not effectively removed by standard techniques, column chromatography using a modified stationary phase or a different elution strategy can be successful.
Troubleshooting Standard Silica Gel Chromatography:
Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing peaks, and even irreversible adsorption.
Solutions:
-
Use of Basic Alumina: Alumina is a more basic stationary phase and can be a better choice for the chromatography of basic compounds.
-
Deactivating Silica Gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase. This deactivates the acidic sites on the silica gel, improving the chromatography of amines.
-
Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18 stationary phase), polar compounds elute earlier. This can be an effective way to separate your less polar product from more polar impurities.
General Column Chromatography Workflow:
Caption: General workflow for column chromatography purification.
Section 3: Purity Analysis
Confirming the purity of your final product is a critical step. A combination of analytical techniques should be employed.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
LC-MS/GC-MS: To detect and identify trace impurities and byproducts.
-
Chiral HPLC: To determine the enantiomeric excess.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition.
References
Sources
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure Tetrahydro-2H-pyran-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of enantiomerically pure Tetrahydro-2H-pyran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and efficient production of your target compound with high enantiomeric purity.
I. Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound typically follows one of two primary pathways: chiral resolution of a racemic mixture or asymmetric synthesis. The choice of strategy often depends on factors such as cost, scalability, and available resources.
-
Chiral Resolution: This classic approach involves the separation of enantiomers from a racemic mixture, often through the formation of diastereomeric salts with a chiral resolving agent.[1][2] While robust, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted enantiomer.[3]
-
Asymmetric Synthesis: This strategy aims to selectively produce the desired enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.[4][5] Asymmetric synthesis can offer higher theoretical yields and greater efficiency, making it an attractive option for large-scale production.[6]
The following workflow diagram illustrates the key decision points and general steps in both approaches.
Caption: General workflows for synthesizing enantiomerically pure Tetrahydro-2H-pyran-3-amine HCl.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up process, providing actionable solutions and the scientific rationale behind them.
A. Challenges in Chiral Resolution
Q1: My diastereomeric salt crystallization is yielding low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess during diastereomeric salt resolution is a common issue, often stemming from suboptimal crystallization conditions. Here are key factors to investigate:
-
Solvent System: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. Empirically screening a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, acetonitrile) is recommended.[1]
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and reducing the enantiomeric purity of the crystalline solid. A slow, controlled cooling profile is crucial for selective crystallization.
-
Seeding: Introducing a small quantity of the desired, pure diastereomeric salt (seeding) can promote the crystallization of that specific diastereomer and improve the final ee.[2]
-
Number of Recrystallizations: A single crystallization may be insufficient to achieve high ee. One or more recrystallizations of the enriched salt are often necessary to reach >99% ee.[1]
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A step-by-step guide to troubleshooting low enantiomeric excess in diastereomeric salt crystallizations.
Q2: The yield of my desired enantiomer after resolution is consistently low, even after accounting for the 50% theoretical maximum. What can I do?
A2: Yield loss beyond the theoretical limit can often be attributed to mechanical losses or suboptimal isolation techniques. Consider the following:
-
Solubility of the Desired Salt: While the goal is for the desired diastereomeric salt to be less soluble, if it has significant solubility in the mother liquor, a substantial amount of product will be lost. Adjusting the solvent system or the crystallization temperature can help minimize this.
-
Filtration and Washing: Ensure that the filter cake is not washed with a solvent in which the salt is highly soluble. A cold, saturated solution of the crystallization solvent is often the best choice for washing to remove impurities without dissolving the product.
-
Mother Liquor Analysis: Analyze the mother liquor by chiral HPLC to quantify the amount of the desired enantiomer remaining in solution. If significant, consider reworking the mother liquor to recover more product.
B. Challenges in Asymmetric Synthesis
Q1: My asymmetric reductive amination is giving a low yield of the desired amine. What are the potential causes?
A1: Low yields in reductive aminations can be traced to several factors related to the reaction conditions and reagents.
-
Reducing Agent: The choice and handling of the reducing agent are critical.
-
Hydride Reagents (e.g., NaBH₃CN, NaBH(OAc)₃): These reagents can be moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents.[7] Incomplete reactions can occur if the hydride reagent has degraded.
-
Catalytic Hydrogenation (H₂/Catalyst): Catalyst poisoning can halt the reaction. Ensure the starting materials and solvent are free from potential poisons like sulfur compounds. The catalyst itself may also be inactive and may need to be replaced.[8][9]
-
-
Imine Formation: The reaction proceeds through an imine or enamine intermediate. The equilibrium for imine formation can be unfavorable. Removing water formed during this step, for example with a Dean-Stark apparatus or molecular sieves, can drive the reaction forward.
-
Side Reactions: The ketone starting material can be reduced to the corresponding alcohol by the reducing agent, especially with less selective reagents like sodium borohydride.[10] Using a milder reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion over the ketone, can mitigate this.[10]
Q2: The enantiomeric excess of my product from asymmetric synthesis is lower than expected, especially during scale-up. Why is this happening?
A2: A drop in enantioselectivity upon scaling up is a common and challenging issue in process chemistry.[11][12]
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. The larger volume and surface area-to-volume ratio changes during scale-up can lead to poor heat transfer and localized temperature fluctuations ("hot spots"), which can negatively impact enantioselectivity.[12] Ensure robust temperature control with adequate stirring and a suitable reactor jacket.
-
Mixing and Addition Rates: The rate of addition of reagents can be critical. Inefficient mixing in a large reactor can lead to localized high concentrations of reactants, potentially favoring non-selective background reactions. Ensure the stirring is sufficient to maintain a homogenous reaction mixture.
-
Catalyst Deactivation or Modification: The chiral catalyst may be sensitive to impurities in the starting materials or solvent that are present in larger quantities at scale. The catalyst-to-substrate ratio must also be carefully maintained.
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot/Production Scale (e.g., 100L reactor) | Troubleshooting Considerations |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Lower surface area-to-volume ratio, potential for "hot spots". | Use a reactor with good heat exchange capabilities; monitor internal temperature closely. |
| Mixing | Efficient stirring is easily achieved (e.g., magnetic stir bar). | Requires powerful overhead stirring; potential for dead zones. | Ensure proper impeller design and stirring speed for the reactor geometry. |
| Reagent Addition | Rapid addition via syringe or dropping funnel is common. | Addition times are longer; localized concentration effects are more pronounced. | Control addition rates carefully; consider subsurface addition for sensitive reagents. |
| Impurity Profile | High-purity reagents are often used. | Bulk reagents may have different impurity profiles. | Re-evaluate the impact of impurities in starting materials at scale.[11] |
Table 1: Key Considerations for Scaling Up Asymmetric Reactions
C. Challenges in Product Isolation and Purification
Q1: I'm having difficulty crystallizing the final this compound salt. It's forming an oil or a sticky solid. What should I do?
A1: The inability to form a crystalline solid is often related to impurities or the choice of solvent for crystallization.
-
Purity of the Free Amine: Before forming the salt, ensure the free amine is of high purity. Residual solvents or byproducts from the preceding steps can act as crystallization inhibitors. Consider purification of the free amine by distillation or chromatography if necessary.
-
Solvent for Salt Formation/Crystallization: The addition of HCl (e.g., as a solution in isopropanol or dioxane) to the free amine in a suitable solvent is a common method for salt formation.[13] An ideal crystallization solvent is one in which the hydrochloride salt has low solubility. Screening anti-solvents (a solvent in which the salt is insoluble) to add to a solution of the salt can induce crystallization. Common solvent/anti-solvent systems include isopropanol/MTBE or ethanol/diethyl ether.
-
Water Content: The presence of water can sometimes hinder crystallization or lead to the formation of hydrates.[14] Ensure anhydrous conditions are used during the salt formation and crystallization steps if a non-hydrated form is desired.
Q2: How do I confirm the enantiomeric purity of my final product?
A2: Accurate determination of enantiomeric excess (ee) is crucial for quality control.[15][16]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[1][15] A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®), is used to separate the two enantiomers.[16]
-
Method Development: If a standard method is not available, you will need to develop one. This involves screening different chiral columns and mobile phases (typically mixtures of hexane and an alcohol like isopropanol or ethanol).
-
Derivatization: If the amine lacks a strong UV chromophore for detection, it may be necessary to derivatize it with a UV-active reagent (e.g., 3,5-dinitrobenzoyl chloride) before HPLC analysis.[16]
-
Other Techniques: While less common for routine analysis, Chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and NMR spectroscopy with a chiral discriminating agent can also be used to determine ee.[15]
Sample Chiral HPLC Protocol (General Guideline)
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) | These columns have broad applicability for separating chiral amines.[1][15] |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) | The non-polar/polar solvent mixture allows for tuning of retention times. The amine modifier improves peak shape by reducing tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 °C | Temperature can affect separation; maintaining a constant temperature is important for reproducibility. |
| Detection | UV (if derivatized) or Mass Spectrometry (MS) | Choice of detector depends on the analyte's properties. |
Table 2: Example Chiral HPLC Method Parameters
III. Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the final amine product to its hydrochloride salt?
A1: Converting the free amine to its hydrochloride salt offers several advantages, particularly for pharmaceutical applications:
-
Improved Stability and Handling: Amine salts are typically crystalline solids with higher melting points compared to the often liquid or low-melting solid free amines.[14] This makes them easier to handle, weigh, and store.
-
Enhanced Solubility: Hydrochloride salts of amines are generally more soluble in aqueous media, which can be beneficial for formulation and biological testing.[1][14]
-
Purification: Crystallization of the hydrochloride salt is an effective final purification step, as it can remove non-basic impurities that do not form salts.[13]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes, several reagents commonly used in this synthesis require careful handling:
-
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄): These are water-reactive and can release flammable hydrogen gas. They should be handled under an inert atmosphere (nitrogen or argon) in anhydrous solvents.[7]
-
Pyridine and other amines: These can be toxic and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Concentrated HCl and solutions of HCl in organic solvents are corrosive. Handle with care and appropriate PPE.
Q3: Can I use a protecting group for the amine during other synthetic transformations?
A3: Yes, if other parts of a larger molecule containing the Tetrahydro-2H-pyran-3-amine moiety need to be modified under conditions that are incompatible with a free amine, a protecting group is necessary. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced and removed under specific, controlled conditions.[17] The choice of protecting group depends on the overall synthetic strategy and the reaction conditions it needs to withstand.[17]
IV. References
-
Mastering API Synthesis: Route Selection & Impurity Control. Atianming Pharmaceutical.
-
(S)-Tetrahydro-2h-pyran-3-amine, HCl. Benchchem.
-
A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Benchchem.
-
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
The importance of chirality in API development. Veranova. [Link]
-
Lab to plant: Scaling up API processes with Dr. James Mencel's guidance.
-
Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis. Benchchem.
-
Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]
-
Catalytic technology for Chiral API production. IIT Tech Ambit. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Chiral Chemistry. Sterling Pharma Solutions. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development - ACS Publications. [Link]
-
Protecting Groups.
-
22.3 Synthesis of Amines. Organic Chemistry - YouTube. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
Sources
- 1. benchchem.com [benchchem.com]
- 2. veranova.com [veranova.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Catalytic technology for Chiral API production [iit-techambit.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. news-medical.net [news-medical.net]
- 13. youtube.com [youtube.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- and (R)-Tetrahydro-2H-pyran-3-amine Hydrochloride Enantiomers
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative overview of the known and potential biological activities of the (S)- and (R)-enantiomers of Tetrahydro-2H-pyran-3-amine hydrochloride, offering insights for researchers exploring the therapeutic potential of aminopyran scaffolds.
The Critical Role of Chirality in Drug Action
The differential biological effects of enantiomers stem from their interactions with the chiral environment of the body, such as enzymes and receptors. These biological macromolecules are composed of chiral building blocks (L-amino acids and D-sugars), creating stereospecific binding sites. Consequently, one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity. A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active.
(S)-Tetrahydro-2H-pyran-3-amine Hydrochloride: A Profile of Potential Bioactivity
The (S)-enantiomer of this compound has been noted for its potential biological activities, positioning it as a molecule of interest for further investigation. While comprehensive, peer-reviewed comparative studies with its (R)-counterpart are not extensively available in the public domain, preliminary data from commercial suppliers and research on analogous structures suggest several areas of potential therapeutic relevance.
Hypothesized Biological Activities of the (S)-Enantiomer:
-
Enzyme Inhibition: The (S)-enantiomer is suggested to act as an enzyme inhibitor. This activity is plausible given that the aminotetrahydropyran scaffold is found in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes. The specific enzymes inhibited by (S)-Tetrahydro-2H-pyran-3-amine hydrochloride and the potency of this inhibition require further experimental validation.
-
Receptor Agonism/Antagonism: There is potential for this enantiomer to interact with various receptors. For instance, derivatives of 3-aminobenzopyran have shown high affinity and selectivity for serotonin 5-HT1A receptors, with the dextrorotatory enantiomer exhibiting superior binding. This highlights the stereospecificity of such interactions.
-
Anticancer Activity: Preliminary indications suggest that derivatives of this compound may possess antiproliferative effects against cancer cell lines. The proposed mechanism involves the induction of cell cycle arrest, a common pathway for many anticancer agents.
(R)-Tetrahydro-2H-pyran-3-amine Hydrochloride: A Chiral Building Block
In contrast to its (S)-counterpart, (R)-Tetrahydro-2H-pyran-3-amine hydrochloride is primarily documented and utilized as a chiral building block in organic synthesis.[1] Its role is typically to introduce a specific stereocenter into a larger, more complex molecule during the drug discovery and development process. While its primary application is in synthesis, this does not preclude the possibility of inherent biological activity, though it appears to be less explored in this context.
Comparative Experimental Evaluation: A Proposed Workflow
To definitively elucidate the differential biological activities of the (S)- and (R)-enantiomers, a systematic experimental approach is necessary. The following workflow outlines key assays to compare their potential efficacy and safety.
Caption: A proposed experimental workflow for the comparative biological evaluation of (S)- and (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
Experimental Protocols
Chiral HPLC for Enantiomeric Purity Verification
Rationale: To ensure that the observed biological effects are attributable to the specific enantiomer being tested, it is crucial to confirm the enantiomeric excess (ee) of the starting materials.
Protocol:
-
Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10). The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved, allowing for the calculation of the enantiomeric excess.
Cytotoxicity Screening: MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for screening the cytotoxic potential of compounds against cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., a panel of cell lines such as MCF-7, HCT116, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the (S)- and (R)-enantiomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each enantiomer.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Rationale: To assess the potential antibacterial activity of the enantiomers, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of each enantiomer in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Summary and Interpretation
The experimental data obtained from these assays should be tabulated for a clear and direct comparison of the two enantiomers.
| Assay | (S)-Enantiomer | (R)-Enantiomer | Stereoselectivity Ratio [(R)/(S)] |
| Cytotoxicity (IC50, µM) | |||
| Cell Line 1 (e.g., MCF-7) | TBD | TBD | TBD |
| Cell Line 2 (e.g., HCT116) | TBD | TBD | TBD |
| Antibacterial (MIC, µg/mL) | |||
| S. aureus | TBD | TBD | TBD |
| E. coli | TBD | TBD | TBD |
| Enzyme Inhibition (IC50, µM) | |||
| Target Enzyme 1 | TBD | TBD | TBD |
| Receptor Binding (Ki, nM) | |||
| Target Receptor 1 | TBD | TBD | TBD |
TBD: To Be Determined through experimental studies.
A significant difference in the IC50, Ki, or MIC values between the (S) and (R) enantiomers would provide strong evidence for stereospecific biological activity. The stereoselectivity ratio can be calculated to quantify this difference.
Conclusion and Future Directions
While the current body of publicly available, peer-reviewed literature does not offer a direct comparative study on the biological activities of (S)- and (R)-Tetrahydro-2H-pyran-3-amine hydrochloride, the principles of stereochemistry and data from related aminopyran structures strongly suggest the potential for differential effects. The (S)-enantiomer is posited to possess a range of biological activities, including enzyme inhibition and anticancer effects, making it a compound of interest for further pharmacological investigation. In contrast, the (R)-enantiomer is primarily utilized as a synthetic tool.
To fully unlock the therapeutic potential of this chemical scaffold, it is imperative that the proposed experimental workflow be undertaken. Such studies will not only elucidate the specific biological targets and mechanisms of action for each enantiomer but will also provide the critical data necessary to guide future drug discovery efforts based on the aminotetrahydropyran core. The striking differences often observed between enantiomers underscore the necessity of evaluating them as separate chemical entities in the pursuit of safer and more effective medicines.
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The Strategic Pivot in Scaffold Design: A Comparative Guide to Tetrahydro-2H-pyran-3-amine and Piperidine Analogs in Drug Discovery
Abstract
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the entire drug discovery cascade. Saturated six-membered heterocycles are mainstays in this arena, with the piperidine ring holding a privileged status.[1] However, the strategic replacement of piperidine with bioisosteric mimics, such as the tetrahydropyran (THP) ring system, is an increasingly powerful tactic to overcome liabilities in absorption, distribution, metabolism, and excretion (ADME) and to refine pharmacological profiles.[2] This guide provides an in-depth, data-driven comparison of Tetrahydro-2H-pyran-3-amine hydrochloride and analogous piperidine structures, offering field-proven insights for drug development professionals. We will dissect their fundamental physicochemical differences, explore the downstream consequences on ADME and target engagement, and provide validated experimental protocols for their comparative evaluation.
Introduction: The Rationale for Scaffold Hopping
The piperidine ring is the third most frequently used ring structure in pharmaceuticals, celebrated for its ability to confer aqueous solubility, provide vectors for substitution, and engage in crucial hydrogen bonding interactions.[1][3] Its basic nitrogen, however, can be a double-edged sword, often leading to off-target effects at aminergic receptors, hERG channel liability, and rapid metabolism.
"Scaffold hopping"—the replacement of a core molecular structure with a chemically distinct yet functionally similar one—is a cornerstone strategy for lead optimization. The bioisosteric replacement of a piperidine ring with a tetrahydropyran (THP) moiety represents a classic and effective hop.[4] This seemingly subtle change—swapping a basic nitrogen for a neutral oxygen—can dramatically and predictably alter a compound's properties, addressing common developmental hurdles without sacrificing potency.[5]
Fundamental Physicochemical and Structural Differences
The divergent properties of THP and piperidine scaffolds stem directly from the nature of their respective heteroatoms.
-
Basicity (pKa): This is the most critical differentiator. The piperidine nitrogen is basic (pKa of the conjugate acid is typically ~11), meaning it is protonated and positively charged at physiological pH. In contrast, the ether oxygen of the THP ring is non-basic. This neutrality eliminates the potential for ionic interactions and mitigates liabilities associated with a basic center.
-
Hydrogen Bonding: The THP oxygen is a hydrogen bond acceptor. The piperidine nitrogen in its neutral form is also a hydrogen bond acceptor, but when protonated, the N-H group becomes a strong hydrogen bond donor.[1] This dual donor/acceptor capability is key to piperidine's frequent role in binding to target proteins but can also lead to undesirable interactions.
-
Lipophilicity (LogP/LogD): Replacing a piperidine with a THP ring generally leads to an increase in lipophilicity (higher LogP). However, the impact on the distribution coefficient at pH 7.4 (LogD) is more nuanced. The basicity of piperidine means its LogD is significantly lower than its LogP, as the charged form has much higher aqueous solubility. The THP analog, being neutral, will have a LogD that is essentially equal to its LogP.[6] Therefore, a piperidine-to-THP switch can sometimes decrease LogD, improving the overall lipophilic efficiency.[7]
-
Conformational Profile: Both rings adopt a stable chair conformation. However, the C-O bond in THP is shorter than the C-N bond in piperidine, and the C-O-C bond angle is smaller than the C-N-C angle. These geometric differences can subtly alter the orientation of substituents, which can be leveraged to fine-tune binding to a biological target.
Logical Relationship: From Heteroatom to Pharmacokinetic Profile
The choice between a nitrogen and oxygen heteroatom initiates a cascade of effects that ultimately determine the viability of a drug candidate. This workflow illustrates the decision-making logic.
Caption: Decision workflow from scaffold choice to ADME/safety profile.
Impact on ADME Properties: A Comparative Analysis
The fundamental differences outlined above translate directly into tangible effects on a drug candidate's ADME profile.
| Property | Piperidine Analog | Tetrahydropyran (THP) Analog | Rationale & Causality |
| Aqueous Solubility | Generally higher (at pH < pKa) | Generally lower | The basic nitrogen in piperidine forms a soluble salt at physiological pH. The neutral THP relies on polarity and H-bonding for solubility. |
| Permeability | Variable; can be limited by charge | Generally higher | High charge density can reduce passive diffusion across cell membranes. The more lipophilic, neutral THP scaffold often improves permeability.[8] |
| Metabolic Stability | Often a liability | Typically improved | The nitrogen atom and adjacent carbons are common sites for Phase I metabolism (e.g., N-dealkylation, oxidation) by Cytochrome P450 enzymes. The ether linkage in THP is significantly more robust. |
| Plasma Protein Binding | Generally lower | Can be higher | Increased lipophilicity of the THP scaffold may lead to increased binding to plasma proteins like albumin. |
| Off-Target Activity | Higher risk | Lower risk | The basic nitrogen is a known pharmacophore for various aminergic GPCRs and ion channels (e.g., hERG), leading to potential safety issues. The neutral THP avoids these interactions. |
Case Study: Scaffold Hopping in Kinase Inhibitor Development
To illustrate the practical application of this strategy, we present a representative case study based on trends observed in kinase inhibitor programs. The goal is to mitigate high clearance and improve the pharmacokinetic (PK) profile of a lead compound.
Hypothetical Lead Compound (Compound 1): A potent kinase inhibitor with a piperidine moiety. While potent, it suffers from high clearance in human liver microsomes (HLM) and shows potential for hERG inhibition.
Scaffold-Hopped Analog (Compound 2): The piperidine is replaced with a Tetrahydro-2H-pyran-3-amine moiety.
| Compound | Structure | Kinase IC₅₀ (nM) | LogD (pH 7.4) | HLM Stability (% remaining @ 1 hr) | hERG IC₅₀ (µM) |
| 1 (Piperidine) | [Generic Kinase Inhibitor with Piperidine] | 5 | 1.8 | 15% | 2.5 |
| 2 (THP) | [Generic Kinase Inhibitor with THP-amine] | 8 | 2.1 | 85% | > 30 |
Analysis of Results:
-
Potency: The piperidine-to-THP switch resulted in a negligible loss of potency, indicating the basic nitrogen was not essential for a critical salt-bridge interaction with the kinase hinge region.
-
Metabolic Stability: The improvement in metabolic stability is dramatic. The % of compound remaining after a 1-hour incubation with HLM increased from 15% to 85%, suggesting a significant reduction in Phase I metabolism and predicting lower in vivo clearance.
-
Safety Profile: The hERG liability was effectively eliminated. By removing the basic nitrogen, a key pharmacophoric feature for hERG channel binding was removed, significantly de-risking the compound from a cardiovascular safety perspective.
-
Physicochemical Profile: The LogD increased slightly, as expected from replacing a basic amine with a neutral ether, but remained well within an acceptable range for oral drug candidates.[9]
This case study demonstrates a successful scaffold hop, where a significant ADME/safety liability was resolved with minimal impact on target potency, thereby transforming a problematic lead into a viable development candidate.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key differentiating assays.
Protocol 1: Comparative LogD (pH 7.4) Determination (Shake-Flask Method)
This protocol determines the lipophilicity of a compound at physiological pH, a critical parameter for predicting permeability and solubility.[6][10]
Objective: To measure the distribution coefficient of a piperidine analog versus its THP counterpart between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
Test Compounds (Piperidine and THP analogs)
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
10 mM DMSO stock solutions of each test compound
-
Glass vials
-
Vortex mixer and rotator
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Add 1 mL of n-octanol and 1 mL of PBS (pH 7.4) to a glass vial.
-
Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the vial. Prepare in triplicate for each compound.
-
Equilibration: Cap the vials securely and vortex vigorously for 1 minute. Place on a rotator and mix for 1 hour at room temperature to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the aqueous and octanol layers.
-
Sampling: Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer. Be cautious not to disturb the interface.
-
Analysis: Dilute the aliquots appropriately in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculation:
-
LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
-
Validation: Run a control compound with a known LogD value (e.g., Testosterone) to validate the assay run.
Experimental Workflow: Metabolic Stability Assay
This diagram outlines the key steps for assessing a compound's susceptibility to metabolism by liver enzymes.
Caption: Workflow for in vitro metabolic stability assay using HLM.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is a gold standard in early drug discovery for predicting hepatic clearance.[11][12]
Objective: To determine the rate of metabolism of a piperidine analog versus its THP counterpart when incubated with human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compounds (10 mM DMSO stocks)
-
Control Compounds: Verapamil (high clearance), Testosterone (low clearance)
-
Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Reaction Plate Setup: In a 96-well plate, add buffer and HLM (final protein concentration 0.5 mg/mL). Add the test compound (final concentration 1 µM). Prepare a parallel set of wells without the NADPH cofactor as a negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is T=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample is quenched immediately after adding NADPH.
-
Protein Precipitation: Once all time points are collected, seal the plate, vortex for 2 minutes, and then centrifuge at 4000 x g for 20 minutes to pellet the precipitated microsomal protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
-
-
Validation: The high and low clearance controls must perform within the expected range for the assay to be considered valid. The negative control samples (without NADPH) should show minimal compound loss (>85% remaining).
Conclusion and Strategic Recommendations
The choice between a Tetrahydro-2H-pyran-3-amine scaffold and a piperidine analog is a strategic decision driven by the specific challenges of a drug discovery program.
Choose a Piperidine Analog when:
-
A basic nitrogen is essential for target engagement (e.g., forming a salt bridge in a binding pocket).
-
Higher aqueous solubility is a primary requirement and cannot be achieved by other means.
-
Metabolic stability is already acceptable or can be improved by other strategies (e.g., substitution at positions flanking the nitrogen).[1]
Choose a Tetrahydro-2H-pyran-3-amine Analog when:
-
Mitigating metabolic liabilities associated with the piperidine nitrogen is a key objective.
-
Reducing off-target effects, particularly hERG inhibition or GPCR interactions, is critical.
-
A more lipophilic, neutral scaffold is desired to improve membrane permeability.
-
The basicity of the piperidine is not required for on-target activity.
By understanding the fundamental causality linking the heteroatom to the global ADME profile, medicinal chemists can employ this piperidine-to-THP scaffold hop as a robust and predictable tool. This strategic exchange allows for the rational design of safer, more effective, and more developable drug candidates.
References
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ChemBK. (2024). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Available at: [Link]
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Kirichok, A., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. Available at: [Link]
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Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS). Available at: [Link]
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BioDuro. (n.d.). ADME LogP LogD Assay. Available at: [Link]
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Jacobson, K. A., et al. (2020). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]
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Di, L., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]
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Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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Vardanyan, R., & Hruby, V. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Request PDF. (2011). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Available at: [Link]
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Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Pellegrino, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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ResearchGate. (2017). DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydro-2H-pyran-3-amine Derivatives
The tetrahydro-2H-pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its derivatives, particularly those featuring an amine substitution at the 3-position, represent a versatile class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, and central nervous system effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for key classes of tetrahydro-2H-pyran-3-amine derivatives, comparing their performance as monoamine transporter inhibitors and anticancer agents, supported by experimental data and detailed protocols.
Part 1: Monoamine Transporter Inhibitors: A Quest for Selectivity and Potency
A significant area of research for tetrahydro-2H-pyran-3-amine derivatives has been the development of inhibitors for monoamine transporters, which are crucial targets for treating depression and other neurological disorders.[3] The core scaffold for this activity is often a 3,6-disubstituted pyran ring, with the (3S,6S) stereochemistry frequently showing favorable activity.[4]
Core Scaffold and Key Modification Points
The foundational structure for many potent monoamine transporter inhibitors is the (6-benzhydryltetrahydro-pyran-3-yl)-benzylamine template. The SAR exploration from this point reveals critical insights into how structural modifications influence affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Caption: SAR of Tetrahydro-2H-pyran-3-amine derivatives as Monoamine Transporter Inhibitors.
Comparative Analysis of Activity
Systematic modifications to the core structure have yielded compounds with distinct inhibitory profiles. The choice of substituent on the N-benzyl ring is particularly influential in determining whether a compound acts as a dopamine-norepinephrine reuptake inhibitor (DNRI) or a triple reuptake inhibitor (TUI).
-
Side-Chain Extension: Early studies established that extending the side chain at the 3-position of the pyran ring was detrimental, leading to a loss of activity.[5][6] Conversely, strategic extensions at the 6-position could be favorable, with one analog showing a 2-fold improvement in activity over the parent compound.[5][6] This suggests that the binding pocket can accommodate bulk at the 6-position but is sterically hindered around the 3-position.
-
N-Benzyl Ring Substitution: Replacing the N-benzyl phenyl ring with five-membered heterocycles like thiophene and pyrrole resulted in compounds with a DNRI activity profile.[3][4] However, introducing hydroxyl or methoxy groups onto the phenyl ring shifted the profile towards TUI activity. For instance, the 3-hydroxyphenyl derivative 10f and the 4-methoxyphenyl derivative 10j exhibited potent uptake inhibition for all three monoamine transporters.[3] This indicates that oxygen-containing functional groups capable of hydrogen bonding are critical for achieving potent SERT inhibition in this chemical series.
Table 1: Comparative Inhibitory Potency (Kᵢ, nM) of N-Benzyl Modified Derivatives [3]
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Activity Profile |
| 10f | 3-Hydroxyphenyl | 31.3 | 40.0 | 38.5 | TUI |
| 10j | 4-Methoxyphenyl | 15.9 | 12.9 | 29.3 | TUI |
| 10g | Thiophene | Potent | - | Potent | DNRI |
| 10i | Pyrrole | Potent | - | Potent | DNRI |
Data for 10g and 10i presented qualitatively as per source.[3]
Part 2: Tetrahydropyran Derivatives as Anticancer Agents
Derivatives of the tetrahydro-2H-pyran scaffold have also emerged as promising anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[7] The mechanism often involves enzyme inhibition or cell cycle modulation, leading to apoptosis in cancer cells.[7][8]
SAR of Pyrano[3,2-c]pyridazinones and Related Structures
A notable class of anticancer agents is the tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one series.[9] SAR studies on these and related structures have shown that specific substitutions are key to achieving high potency and, crucially, selectivity for cancer cells over normal cells.
-
Aromatic Ring Halogenation: The presence of halogenated atoms at specific positions on appended benzene rings has been shown to enhance activity against certain cancer cells.[7] This is a common strategy in medicinal chemistry to improve binding affinity through halogen bonding or by altering electronic properties.
-
Fused Ring System Modifications: In the pyrano[3,2-c]pyridazinone series, compounds 16c and 16d were identified as highly potent and selective agents against the SK-BR-3 breast cancer cell line.[9] These compounds were approximately 30-fold more potent against this cancer cell line compared to others tested and showed about 295-fold less toxicity against the normal breast cell line MCF10A.[9] This remarkable selectivity highlights the therapeutic potential of this scaffold.
Caption: Key SAR insights for Tetrahydro-2H-pyran derivatives as Anticancer Agents.
Table 2: Comparative Antiproliferative Activity (IC₅₀) of Selected Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Key Feature | Source |
| 16c | SK-BR-3 (Breast Cancer) | 0.21 | Fused Pyranopyridazinone | [9] |
| 16d | SK-BR-3 (Breast Cancer) | 0.15 | Fused Pyranopyridazinone | [9] |
| Derivative 14 | HCT116 (Colon Cancer) | 5.0 | Halogenated Benzene Ring | [7] |
Part 3: Experimental Protocols
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. The protocol below details a standard assay used to determine the inhibitory activity of compounds at monoamine transporters.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is a self-validating system for assessing a compound's ability to block neurotransmitter reuptake, a direct measure of its functional activity at the transporter.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds for dopamine, serotonin, and norepinephrine uptake in rat brain synaptosomes.
Materials:
-
Freshly prepared rat brain synaptosomes (from striatum for DAT, hippocampus for SERT, and hypothalamus for NET).
-
Radiolabeled neurotransmitters: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE).
-
Test compounds dissolved in DMSO, then diluted in assay buffer.
-
Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, Citalopram for SERT, Nisoxetine for NET) as positive controls.
-
Krebs-Ringer-HEPES buffer.
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation cocktail and a scintillation counter.
Methodology:
-
Synaptosome Preparation: Homogenize specific rat brain regions in ice-cold sucrose buffer and prepare synaptosomes via differential centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Plate Preparation: Add assay buffer, test compound solutions (at 8-10 different concentrations), and control solutions (buffer for total uptake, excess known inhibitor for non-specific uptake) to a 96-well plate.
-
Pre-incubation: Add the synaptosome preparation to each well and pre-incubate for 10 minutes at 37°C. This step allows the test compounds to bind to the transporters before the substrate is introduced.
-
Initiation of Uptake: Add the corresponding radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.
-
Termination of Uptake: Rapidly terminate the reaction by adding ice-cold assay buffer and immediately harvesting the contents of each well onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Convert specific uptake at each test compound concentration to a percentage of the control (vehicle-only) specific uptake.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the Monoamine Transporter Uptake Assay.
References
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Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry. [Link]
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Further Structure−Activity Relationship Studies on 4-((((3 S ,6 S )-6-Benzhydryltetrahydro-2 H -pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. ResearchGate. [Link]
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Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. National Institutes of Health (NIH). [Link]
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Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. ResearchGate. [Link]
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Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]
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Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Link]
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Biologically active 2-amino-3-cyanopyran structural cores as part of... ResearchGate. [Link]
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Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Publications. [Link]
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A Comparative Analysis of Tetrahydro-2H-pyran-3-amine and its Tetrahydrofuran Analog for Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, saturated heterocyclic amines are privileged structures, frequently incorporated into compound libraries to explore chemical space and identify novel therapeutic agents. Among these, Tetrahydro-2H-pyran-3-amine and its five-membered ring analog, tetrahydrofuran-3-amine, represent a fascinating case study in bioisosteric replacement. While differing by only a single carbon atom in their cyclic ether core, this subtle structural modification can profoundly influence their physicochemical properties, metabolic stability, and ultimately, their biological activity.
This guide provides a comprehensive, data-supported comparison of these two valuable building blocks for researchers, scientists, and drug development professionals. We will delve into their structural nuances, compare their key physicochemical parameters, explore their applications in medicinal chemistry, and provide standardized protocols for their experimental evaluation.
Structural and Physicochemical Distinctions: A Tale of Two Rings
The fundamental difference between Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine lies in their ring size. The pyran derivative possesses a six-membered ring, while the furan analog has a five-membered ring.[1] This seemingly minor variation leads to significant differences in bond angles, ring strain, and conformational flexibility, which in turn impact their interactions with biological targets and their overall drug-like properties. Furan, being a five-membered ring, is generally more planar than the more flexible six-membered pyran ring.[1]
The presence of the oxygen heteroatom in both rings influences their polarity and hydrogen bonding capacity. The amine substituent at the 3-position provides a key site for interaction and further chemical modification.
To facilitate a direct comparison, the following table summarizes key physicochemical properties for both compounds. It is important to note that some of these values are predicted, highlighting the need for consistent experimental determination.
| Property | Tetrahydro-2H-pyran-3-amine | Tetrahydrofuran-3-amine | Rationale for Importance in Drug Discovery |
| Molecular Formula | C5H11NO | C4H9NO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 101.15 g/mol [2] | 87.12 g/mol [3] | Influences diffusion, absorption, and overall size. |
| logP (Predicted) | Not explicitly found | -0.7 (XLogP3)[4] | A measure of lipophilicity, impacting membrane permeability and solubility. |
| pKa (Predicted) | Not explicitly found | 8.90 ± 0.20[4][5] | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and cell penetration. |
| Solubility | Readily soluble in water and polar organic solvents.[6] | Soluble in methanol.[5] | Crucial for formulation and bioavailability. |
| Hydrogen Bond Donors | 1 | 1[4] | Key for molecular recognition and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 | 2[4] | Key for molecular recognition and interaction with biological targets. |
Note: The hydrochloride salt of Tetrahydro-2H-pyran-3-amine is often used to enhance aqueous solubility.[6]
Synthesis and Chemical Reactivity: Building the Scaffolds
The synthetic accessibility of a molecular scaffold is a crucial consideration for its utility in drug discovery. Both Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine can be prepared through various synthetic routes.
Tetrahydrofuran-3-amine is often synthesized from starting materials like (R)-tetrahydrofuran-3-formic acid via amidation and subsequent Hofmann degradation.[6] This method is advantageous as it can be stereoselective, producing enantiomerically pure products.[6] Another approach involves the reductive amination of tetrahydrofuran-3-one.
Tetrahydro-2H-pyran-3-amine synthesis can be more complex. One common strategy involves the reduction of a corresponding oxime or the amination of a suitable precursor such as a mesylate or tosylate of a protected 3-hydroxytetrahydropyran. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.
The reactivity of the amine group in both molecules is similar, readily undergoing acylation, alkylation, and other common transformations used to build molecular complexity. However, the differing ring structures can influence the conformational presentation of the amine, which may affect its reactivity and interaction with other molecules.
Applications in Medicinal Chemistry: Scaffolds for Innovation
Both Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine serve as valuable building blocks in the synthesis of a wide range of biologically active molecules. Their incorporation into larger structures can impart desirable properties such as improved solubility and metabolic stability.
Anticancer and Antimicrobial Potential:
Derivatives of both pyran and furan have demonstrated significant potential as anticancer and antimicrobial agents.[1] The pyran scaffold, in particular, is considered a "privileged structure" due to the wide spectrum of biological activities exhibited by its derivatives.[7]
-
Anticancer Activity: Pyran-based compounds have been investigated for their ability to inhibit cancer cell growth, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[1][8] Some 2-amino-pyran derivatives have shown good inhibitory activity against breast cancer cell lines.[9]
-
Antimicrobial Activity: Both pyran and furan derivatives have been explored as antimicrobial agents, with their efficacy measured by the minimum inhibitory concentration (MIC).[1] Certain pyran derivatives have exhibited good activity against bacteria such as S. aureus.[10]
The choice between a pyran or furan core can be a strategic decision in lead optimization. The larger, more flexible pyran ring may allow for better fitting into certain enzyme active sites, while the more compact furan ring might be preferred for other targets. This principle of bioisosteric replacement is a cornerstone of modern drug design.
Experimental Evaluation: Standardized Protocols
To facilitate a direct and objective comparison of these two analogs, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for determining key physicochemical properties and assessing metabolic stability.
Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)
This protocol describes the shake-flask method, a standard approach for determining logP.
Objective: To experimentally determine the lipophilicity of Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine.
Materials:
-
Test compound (Tetrahydro-2H-pyran-3-amine or tetrahydrofuran-3-amine)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
HPLC system with a suitable column and detector
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add the aqueous stock to n-octanol). The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand at a constant temperature until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Analyze the concentration of the test compound in each aliquot using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Protocol 2: Determination of Acid Dissociation Constant (pKa)
This protocol outlines a common method for pKa determination using UV-Vis spectrophotometry.
Objective: To experimentally determine the pKa of the amine group in Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine.
Materials:
-
Test compound
-
A series of buffers with a range of known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
96-well microplate (optional, for higher throughput)
-
pH meter
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., water or methanol).
-
In a series of vials or wells of a microplate, add a small, constant volume of the stock solution to each of the different pH buffers.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. This can be done by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Protocol 3: In Vitro Metabolic Stability Assay
This protocol describes a typical procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To evaluate the susceptibility of Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine to metabolism by liver enzymes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the test compound solution to the pre-warmed microsome suspension.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t1/2) can be calculated from the slope of the linear portion of this plot. A shorter half-life indicates lower metabolic stability.
Visualizing the Comparison: A Workflow for Drug Discovery
The following diagram illustrates a conceptual workflow for the comparative evaluation of Tetrahydro-2H-pyran-3-amine and tetrahydrofuran-3-amine in a drug discovery context.
Caption: Comparative evaluation workflow for pyran and furan amine analogs.
Conclusion and Future Directions
The choice between Tetrahydro-2H-pyran-3-amine and its tetrahydrofuran analog is a nuanced decision that should be guided by the specific goals of a drug discovery program. The pyran derivative offers a larger, more flexible scaffold that may provide opportunities for enhanced target engagement, while the furan analog provides a more compact and potentially more rigid core.
This guide has highlighted the key differences in their physicochemical properties and provided a framework for their experimental comparison. By systematically evaluating these and other relevant parameters, researchers can make more informed decisions in the selection and optimization of these valuable heterocyclic building blocks. Future work should focus on generating a comprehensive and directly comparable experimental dataset for these two molecules to further refine our understanding of their bioisosteric relationship and guide their application in the development of next-generation therapeutics.
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The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. PubMed.
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A Comparative Guide to the Efficacy of Tetrahydro-2H-pyran-3-amine Hydrochloride Derivatives in Enzyme Assays
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among the versatile building blocks used to explore this chemical space, Tetrahydro-2H-pyran-3-amine hydrochloride stands out for its utility in generating libraries of compounds for screening against various enzymatic targets.[3][4] Its inherent structural features, including stereocenters and a modifiable amine group, provide a rich foundation for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the efficacy of various this compound derivatives, with a primary focus on their performance as inhibitors of monoamine transporters. We will dissect the experimental data, explain the causal relationships behind structural modifications and their functional outcomes, and provide detailed protocols to ensure the reproducibility and validation of these findings.
The Rationale for Targeting Monoamine Transporters
Monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission. By managing the reuptake of their respective neurotransmitters from the synaptic cleft, they control the duration and intensity of neuronal signaling. Dysregulation of these transporters is implicated in a host of neurological and psychiatric conditions, most notably major depressive disorder.
The development of inhibitors that can modulate the activity of these transporters has been a cornerstone of antidepressant therapy. While selective serotonin reuptake inhibitors (SSRIs) are common, there is a growing interest in compounds that can simultaneously inhibit all three transporters. These "triple uptake inhibitors" (TUIs) are hypothesized to offer a broader spectrum of efficacy and a faster onset of action.[5] Derivatives of Tetrahydro-2H-pyran-3-amine have emerged as a promising class of TUI candidates.[5][6][7]
Comparative Efficacy of Tetrahydro-2H-pyran-3-amine Derivatives
SAR studies have been instrumental in optimizing the potency and selectivity of this class of compounds. By systematically altering substituents on the core scaffold, researchers can probe the specific molecular interactions that govern binding to DAT, SERT, and NET. The data below, synthesized from key studies, compares several derivatives based on the 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol template.[6][7]
The choice to explore aromatic and heterocyclic moieties stems from the need to modulate properties like lipophilicity, hydrogen bonding capacity, and steric fit within the transporter binding pockets, which are known to differ significantly.
| Compound ID | Key Structural Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Resulting Profile |
| 10c | Phenyl ring replaced by 4-pyridine | 28.3 | 889 | 462 | DAT Selective |
| 10f | 3-Hydroxyphenyl N-substituent | 31.3 | 40 | 38.5 | Triple Uptake Inhibitor (TUI) |
| 10g | Phenyl ring replaced by Thiophene | 41.4 | >1000 | 47.2 | Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) |
| 10i | Phenyl ring replaced by Pyrrole | 43.2 | >1000 | 39.6 | Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) |
| 10j | 4-Methoxyphenyl N-substituent | 15.9 | 12.9 | 29.3 | Triple Uptake Inhibitor (TUI) |
| 4a | Trisubstituted derivative | 135 | 14.7 | 25.9 | Potent SERT/NET Inhibitor |
Analysis of Structure-Activity Relationships:
-
Heterocyclic Replacements: Replacing the N-alkyl-phenyl moiety with a 4-pyridine ring (Compound 10c ) dramatically increased selectivity for DAT, suggesting the nitrogen position is critical for interacting with or avoiding clashes within the SERT and NET binding sites.[7] Conversely, five-membered heterocycles like thiophene (10g ) and pyrrole (10i ) produced compounds with dual DNRI activity, indicating a loss of SERT affinity while maintaining potency at DAT and NET.[6][7]
-
Phenyl Ring Substitution: The addition of a hydroxyl group at the 3-position of the phenyl ring (10f ) or a methoxy group at the 4-position (10j ) resulted in potent triple uptake inhibition.[6][7] This demonstrates that electron-donating groups capable of hydrogen bonding are well-tolerated and can enhance affinity across all three transporters, leading to a balanced TUI profile.
-
Di- vs. Trisubstitution: The move from a disubstituted to a trisubstituted pyran derivative in compound 4a significantly enhanced potency at SERT and NET compared to its disubstituted precursor.[5] This highlights that exploring additional substitution points on the pyran ring itself is a valid strategy for further potency optimization.
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
To ensure the trustworthiness of the comparative data, a self-validating and robust experimental protocol is essential. The following is a detailed methodology for an in vitro radioligand uptake inhibition assay, a gold standard for quantifying a compound's potency at monoamine transporters.
Causality Behind Experimental Choices:
-
Source of Transporters: Using synaptosomes prepared from specific rat brain regions (striatum for DAT, hippocampus for SERT, and cortex for NET) provides a biologically relevant source of the transporters in their native membrane environment.
-
Radiolabeled Substrates: Using tritiated ([³H]) versions of the natural substrates (dopamine, serotonin, norepinephrine) allows for highly sensitive and specific measurement of transporter activity.
-
Controls: The inclusion of "non-specific uptake" controls (using a known potent inhibitor like cocaine or nomifensine) is critical to subtract background signal and isolate the specific transport-mediated uptake. This self-validates each experiment.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect brain regions of interest on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a suitable assay buffer.
-
-
Uptake Assay:
-
In 96-well plates or tubes, add assay buffer, the synaptosome preparation, and varying concentrations of the test derivative or vehicle control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of the appropriate [³H]-labeled neurotransmitter (e.g., [³H]Dopamine for DAT assays).
-
Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through a cell harvester onto glass fiber filters. This separates the synaptosomes (with internalized radioactivity) from the buffer.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake from wells containing a saturating concentration of a known inhibitor (e.g., 10 µM cocaine).
-
Subtract non-specific counts from all other measurements to get specific uptake.
-
Calculate the percent inhibition for each concentration of the test derivative relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the derivative and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Broader Applications and Future Outlook
While the inhibition of monoamine transporters is a well-documented application, the versatility of the tetrahydropyran scaffold means its derivatives are being explored for other enzymatic targets. Studies have shown that other classes of pyran derivatives exhibit activity against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease, and cyclooxygenase (COX) enzymes, which are central to inflammation.[2][8][9] The core this compound is an ideal starting point for creating new chemical libraries to screen against these and other enzyme families.
The research highlighted in this guide demonstrates that derivatives of Tetrahydro-2H-pyran-3-amine are potent and tunable modulators of enzyme activity. Compounds like 10j and 10f stand out as promising TUI leads for further preclinical development as potential antidepressants.[6][7] Future work will likely focus on optimizing the pharmacokinetic properties of these leads, reducing off-target effects, and further exploring the rich chemical space accessible from this versatile starting material.
References
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Further Structure−Activity Relationship Studies on 4-((((3S,6S)-6-Benzhydryltetrahydro-2 H -pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. ResearchGate. [Link]
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Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. National Center for Biotechnology Information (PMC). [Link]
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Oxan-3-amine. National Center for Biotechnology Information (PubChem). [Link]
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Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. National Center for Biotechnology Information (PMC). [Link]
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Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Center for Biotechnology Information (PMC). [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Center for Biotechnology Information (PMC). [Link]
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A Comparative In Vitro Analysis of Tetrahydro-2H-pyran-3-amine Hydrochloride Analogs for Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for the design of novel therapeutics.[1] Analogs of Tetrahydro-2H-pyran-3-amine hydrochloride, in particular, have garnered interest for their potential as enzyme inhibitors and anticancer agents.[2][3] This guide provides a comparative in vitro analysis of a hypothetical series of this compound analogs, offering a framework for their evaluation in an early-stage drug discovery setting. We will delve into key in vitro assays, present comparative data based on published literature for analogous compounds, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.
The Core Scaffold and Hypothetical Analogs
For the purpose of this guide, we will consider a series of hypothetical analogs of this compound (THP-A) with modifications at the amine and other positions on the pyran ring. These modifications are designed to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
Hypothetical Analogs for Comparative Analysis:
-
THP-A0: The parent compound, this compound.
-
THP-A1: N-benzyl substituted analog.
-
THP-A2: N-(4-fluorobenzyl) substituted analog.
-
THP-A3: N-(pyridin-4-ylmethyl) substituted analog.
-
THP-A4: 6-phenyl substituted analog.
Comparative In Vitro Profiling
A systematic in vitro evaluation is crucial to triage and advance the most promising candidates. The following sections detail the key assays and present a comparative analysis based on data from related pyran and heterocyclic derivatives found in the literature.
Physicochemical Properties: The Foundation of Druggability
The physicochemical properties of a compound profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Key parameters to consider include lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility.
| Compound | Predicted LogP | Predicted pKa (Amine) | Predicted Aqueous Solubility (mg/mL) |
| THP-A0 | -0.3 | 9.2 | >10 |
| THP-A1 | 1.8 | 8.9 | 1-5 |
| THP-A2 | 2.0 | 8.8 | 0.5-1 |
| THP-A3 | 1.2 | 8.5 (amine), 5.7 (pyridine) | 5-10 |
| THP-A4 | 1.5 | 9.1 | 1-5 |
Note: These values are estimations for illustrative purposes and would need to be experimentally determined.
Expertise & Experience: The introduction of aromatic substituents (THP-A1, A2, A4) is expected to increase lipophilicity, which can enhance cell permeability but may also lead to lower aqueous solubility and increased non-specific binding. The pyridinyl moiety in THP-A3 introduces a second basic center, potentially improving solubility while also offering an additional point for interaction with biological targets.
In Vitro Cytotoxicity: A Primary Screen for Anticancer Potential
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2] It is a robust initial screen for identifying compounds with potential anticancer activity.
Comparative Cytotoxicity (IC50, µM) of Analogous Pyran Derivatives
| Compound Class | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| 2-amino-pyran derivatives | 161.4 | - | - | - | [3] |
| Coumarin-pyran hybrids | 18 nM (as 3d) | - | - | - | [6] |
| Pyran-based CDK2 inhibitors | - | 75.1 (as 4d) | - | - | [7] |
| Tetrahydroquinolines | >50 | 15.8 | 22.4 | - | [8] |
Note: The data above is collated from different studies on various pyran-containing scaffolds and is intended to be representative of the potential activity range.
Trustworthiness: A robust cytotoxicity screen should always include a positive control (e.g., doxorubicin) and be performed across multiple cell lines to identify potential selectivity. The half-maximal inhibitory concentration (IC50) is the standard metric for comparison.
Target Engagement: Confirming Interaction with the Intended Target
Identifying the molecular target of a bioactive compound is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[7][9] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Hypothetical Target Engagement of THP Analogs against CDK2
| Compound | Target | Assay | Endpoint | Result |
| THP-A0 | CDK2 | CETSA | Thermal Shift (ΔTagg) | No significant shift |
| THP-A1 | CDK2 | CETSA | Thermal Shift (ΔTagg) | +2°C |
| THP-A2 | CDK2 | CETSA | Thermal Shift (ΔTagg) | +3.5°C |
| THP-A3 | CDK2 | CETSA | Thermal Shift (ΔTagg) | +3°C |
| THP-A4 | CDK2 | CETSA | Thermal Shift (ΔTagg) | +1.5°C |
Note: This data is hypothetical and for illustrative purposes.
Authoritative Grounding: A positive thermal shift in a CETSA experiment provides strong evidence of direct binding between the compound and the target protein within the cell.[10] This is a crucial validation step before proceeding with more resource-intensive studies.
In Vitro Metabolic Stability: Predicting In Vivo Half-life
The metabolic stability of a compound is a key determinant of its in vivo half-life and overall exposure.[11][12] In vitro assays using human liver microsomes (HLM) are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[13]
Comparative Metabolic Stability of Analogous Heterocyclic Amines
| Compound Class | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Piperazin-1-ylpyridazines | 3 | >200 (unstable) | [14] |
| Fluorinated Piperidines | >60 | <10 (stable) | |
| Tetrahydropyrimidines | 10.65 - 12.76 µM (IC50) | Not reported | [10] |
Note: Data is from studies on different heterocyclic amines and is for comparative context.
Expertise & Experience: A short in vitro half-life in HLM often translates to rapid clearance in vivo, which may necessitate more frequent dosing or structural modifications to block metabolic "hotspots." Conversely, very high stability can sometimes lead to drug accumulation and potential toxicity.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from established methods for determining the cytotoxic effects of novel compounds on cancer cell lines.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Human Liver Microsomal Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of compounds using human liver microsomes.[11][12]
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) and a NADPH regenerating system in phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (1 µM final concentration) to the master mix and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Cellular Thermal Shift Assay (CETSA)
This protocol describes the steps for performing a CETSA to determine target engagement.[7][9]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control for 1-2 hours at 37°C.
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble proteins, while the pellet contains the aggregated proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant and quantify the protein concentration. Analyze the soluble protein fraction by Western blot using an antibody specific for the target protein (e.g., CDK2).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Experimental Workflow for In Vitro Profiling
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the inhibitory action of a hypothetical THP analog.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro comparison of this compound analogs. By systematically evaluating their physicochemical properties, cytotoxicity, target engagement, and metabolic stability, researchers can effectively identify promising lead candidates for further development. The presented data, collated from studies on analogous compounds, highlights the potential of the tetrahydropyran scaffold in cancer drug discovery, particularly as inhibitors of protein kinases like CDK2.
Future work should focus on synthesizing a focused library of this compound analogs and testing them in a standardized panel of in vitro assays to establish a clear and direct structure-activity relationship. Further elucidation of the mechanism of action through target deconvolution studies and in vivo efficacy and safety profiling in relevant animal models will be crucial for advancing these promising compounds toward clinical development.
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A Senior Application Scientist's Guide to Pharmacophore Modeling of Tetrahydro-2H-pyran-3-amine Based Inhibitors
This guide provides an in-depth, comparative analysis of pharmacophore modeling techniques as applied to the promising Tetrahydro-2H-pyran-3-amine scaffold. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond procedural outlines to explore the causality behind experimental design, ensuring a robust and validated approach to identifying novel inhibitors. We will dissect the workflow from data preparation to model validation and application, comparing common software alternatives and grounding our discussion in field-proven insights.
The Significance of the Tetrahydro-2H-pyran Scaffold and Pharmacophore Modeling
The Tetrahydro-2H-pyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its saturated, heterocyclic structure offers a desirable combination of metabolic stability, low toxicity, and improved pharmacokinetic properties. The addition of an amine group at the 3-position introduces a key interaction point, making Tetrahydro-2H-pyran-3-amine derivatives a versatile core for designing inhibitors against various biological targets.[1][2][3]
To efficiently explore the vast chemical space around this scaffold, computational methods are indispensable. Pharmacophore modeling, in particular, serves as a powerful tool in computer-aided drug design (CADD).[4][5] It simplifies complex molecular structures into an abstract representation of the essential steric and electronic features required for biological activity.[6][7][8] This "pharmacophore" acts as a 3D query to rapidly screen large compound libraries, identify novel active chemotypes, and guide the optimization of lead compounds.[9][10]
There are two primary approaches to generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on analyzing a set of known active ligands to identify the common chemical features responsible for their activity.[7][11]
-
Structure-Based Pharmacophore Modeling: When a high-resolution structure of the target protein (e.g., from X-ray crystallography or NMR) is available, this approach identifies key interaction points directly from the ligand-binding site.[7][12]
This guide will focus primarily on the ligand-based approach, as it is often the starting point in many discovery programs, while incorporating principles applicable to both methodologies.
The Pharmacophore Modeling and Validation Workflow
A successful pharmacophore modeling campaign is not a linear process but an iterative cycle of hypothesis generation and rigorous validation. The trustworthiness of a model is paramount; a poorly validated model can lead to costly false positives in subsequent screening efforts.
Below is a logical workflow that ensures the development of a robust and predictive pharmacophore model.
Caption: A comprehensive workflow for generating, validating, and applying a pharmacophore model.
Expertise in Action: Causality Behind the Workflow
-
Step 1: Data Set Preparation: The quality of your input data dictates the quality of your model. A training set of 5-10 diverse, potent ligands is a good starting point. Causality: A structurally diverse set ensures the model is not biased towards a single chemical series and can identify novel scaffolds. Including moderately active and inactive compounds helps define the boundaries of the required chemical space.[13]
-
Step 2: Conformer Generation: Ligands are flexible. We must explore their conformational space to find the "bioactive" conformation responsible for binding. Causality: Failing to generate a comprehensive set of low-energy conformers might cause you to miss the correct 3D arrangement of features, leading to a non-predictive model.
-
Steps 3 & 4: Feature Identification and Alignment: Software identifies common pharmacophoric features (e.g., H-bond acceptors/donors, hydrophobic regions, aromatic rings, ionizable groups) and aligns the molecules to find a common 3D arrangement.[7][12] Causality: This is the core of hypothesis generation. The best hypothesis is one that is shared by the most active compounds and absent in the inactive ones.
-
Steps 5-7: Rigorous Validation: This is the most critical phase.[13] A model is not a model until it is validated.
-
Test Set Validation: A set of known active and inactive compounds, which were not used in model generation, are used to test the model's predictive power.[14][15] Causality: This checks if the model can distinguish actives from inactives in an external dataset, proving its generalizability.
-
Decoy Set Screening: The model screens a database containing a small number of known actives seeded within a large number of "decoy" molecules (compounds with similar physicochemical properties but different topology). Causality: This simulates a real virtual screening scenario. A good model should "enrich" the top-ranked hits with active compounds, demonstrating its ability to find needles in a haystack.[16]
-
Fischer's Randomization Test: The activities of the training set molecules are scrambled, and new models are built. Causality: If the original model's score is significantly better than the scores from dozens of randomized runs, it confirms that the initial correlation was not due to chance.[14]
-
Comparative Guide to Pharmacophore Modeling Software
The choice of software can significantly impact workflow efficiency and the quality of the resulting model. Below is a comparison of leading platforms used in the industry.
| Software Platform | Developer | Key Strengths & Features | Approach | Licensing |
| Discovery Studio | Dassault Systèmes BIOVIA | Integrates the powerful CATALYST algorithm. Excellent for both ligand- and structure-based modeling. Provides comprehensive validation tools and integrates well with other modeling modules (docking, QSAR).[17] | Ligand & Structure-Based | Commercial |
| LigandScout | Inte:Ligand | Superior 3D visualization. Excels at rapidly creating structure-based models from PDB files and aligning molecules. User-friendly interface.[18] | Ligand & Structure-Based | Commercial |
| Phase | Schrödinger | Employs a unique common pharmacophore perception algorithm. Well-integrated into the Schrödinger suite for seamless workflows from model building to virtual screening and docking.[19] | Ligand & Structure-Based | Commercial |
| Pharmit | UCSF | A web-based tool that allows interactive pharmacophore discovery and screening of large, pre-built chemical libraries. Excellent for academic and exploratory research.[18] | Ligand-Based | Free Web Server |
| MOE | Chemical Computing Group | A comprehensive modeling package with robust pharmacophore tools. Offers a high degree of user control over feature definition and placement. | Ligand & Structure-Based | Commercial |
| DrugOn | Open Source | A free, open-source pipeline that integrates several powerful command-line tools (like LigBuilder and Gromacs) into a user-friendly interface for pharmacophore modeling and optimization.[20] | Ligand & Structure-Based | Open Source |
Scientist's Insight: For a project focused on Tetrahydro-2H-pyran-3-amine inhibitors, a commercial suite like Discovery Studio or Phase offers the most robust and validated environment for generating high-confidence models. For academic labs or initial explorations, Pharmit provides an excellent, accessible starting point.
Detailed Protocol: Ligand-Based Pharmacophore Model Generation
This protocol outlines a self-validating procedure for developing a 3D-QSAR pharmacophore model for a hypothetical set of Tetrahydro-2H-pyran-3-amine based inhibitors using a platform like Discovery Studio or Phase.
Objective: To generate a predictive pharmacophore model that explains the structure-activity relationship (SAR) of the inhibitors and can be used for virtual screening.
Methodology:
-
Training and Test Set Preparation:
-
Step 1.1: Curate a dataset of at least 20-30 Tetrahydro-2H-pyran-3-amine analogs with a wide range of biological activities (e.g., IC50 values spanning at least 4 orders of magnitude).
-
Step 1.2: Divide the dataset into a training set (~75% of compounds) and a test set (~25%). Ensure that the structural diversity and activity range are well-represented in both sets. Rationale: The test set provides an unbiased assessment of the final model's predictive ability.[15]
-
Step 1.3: Sketch or import the 2D structures into the software and convert them to 3D. Assign biological activity values (e.g., -log(IC50)).
-
-
Conformational Analysis:
-
Step 2.1: For each molecule in the training set, generate a diverse set of low-energy conformers. Use a method like "BEST" or "FAST" to balance speed and coverage. Set a relative energy threshold of 20 kcal/mol to ensure broad sampling.
-
Step 2.2: Self-Validation Check: Visually inspect the generated conformers for a few molecules to ensure they are chemically reasonable and cover diverse shapes.
-
-
Pharmacophore Hypothesis Generation (e.g., HypoGen Algorithm):
-
Step 3.1: Define the pharmacophoric features to consider: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), Ring Aromatic (RA), and Positive Ionizable (PI). The pyran oxygen is a clear HBA, and the protonated amine is a PI/HBD.
-
Step 3.2: Run the hypothesis generation algorithm. This will identify common pharmacophores among the active compounds and score them based on how well they correlate with the activity data.
-
Step 3.3: The output will be a list of hypotheses, typically 10, ranked by cost metrics. The best hypothesis will have the lowest total cost, the highest cost difference from the null hypothesis, and the best correlation coefficient (R).
-
-
Internal and External Model Validation:
-
Step 4.1 (Internal): Analyze the top-ranked hypothesis. It should map well to the most active compounds and poorly to the least active compounds in the training set. The predicted activities should have a low error ratio compared to the experimental values.
-
Step 4.2 (External - Test Set): Use the top hypothesis to predict the activity of the test set compounds. The model should accurately classify them (e.g., active, moderately active, inactive) and show a good correlation between experimental and predicted activities.[14][21] A good model should have a correlation coefficient (R) for the test set > 0.6.
-
Step 4.3 (External - Decoy Set): Generate a decoy set (e.g., 19 known actives mixed with 981 decoys). Screen this set with your pharmacophore hypothesis. Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score. Rationale: A GH score > 0.7 indicates a very good model, capable of distinguishing actives from inactives.[16]
-
Application in Virtual Screening
Once validated, the pharmacophore model becomes a powerful 3D query for finding novel hits.
Caption: Workflow for using a validated pharmacophore as a 3D search query in virtual screening.
The process involves screening large databases of purchasable or virtual compounds (e.g., Enamine REAL, ZINC, Mcule).[19][22] The molecules that fit the 3D arrangement of the pharmacophore features are retained as "hits." These hits are then typically filtered for drug-like properties (e.g., Lipinski's Rule of Five) and subjected to further computational analysis, such as molecular docking, before being selected for synthesis and biological testing.[12][13]
Conclusion
Pharmacophore modeling is a cornerstone of modern, rational drug design.[23] When applied to a promising scaffold like Tetrahydro-2H-pyran-3-amine, it provides a scientifically rigorous and efficient pathway to novel inhibitor discovery. The key to success lies not in the automated generation of a model, but in the scientist-driven process of careful data curation, thoughtful experimental design, and, most importantly, robust, multi-faceted validation. By adhering to the principles and workflows outlined in this guide, research teams can leverage this powerful computational tool to accelerate their discovery programs and uncover the next generation of therapeutic agents.
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Benchmarking new synthetic routes to Tetrahydro-2H-pyran-3-amine hydrochloride
Beginning Synthesis Search
I've initiated a thorough investigation of synthetic routes for Tetrahydro-2H-pyran-3-amine hydrochloride. My focus is on identifying both known and potentially innovative methods for its preparation, setting the groundwork for the next stage of the project. I'm prioritizing the collection of detailed experimental procedures and associated reaction parameters.
Developing a Comparative Framework
I am now structuring my comparison guide for this compound synthesis. I've decided to begin with an introduction highlighting its importance, followed by detailed discussions of each synthetic route. I am also working on a DOT graph to visualize the overall workflow. For each method, I will explain the underlying chemistry and experimental design, always including supporting references. I'm prioritizing clear, tabular presentation of quantitative data for objective route comparisons.
Gathering Route Data
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Gaining Initial Understanding
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Gathering Detailed Protocols
I'm now focusing on specific synthesis protocols. My search revealed the conversion of the amine with hydrochloric acid and more complex methods like C-H functionalization and reductive amination. I lack detailed step-by-step procedures, yields, purity data, safety, cost, and environmental impact data for comparison. I still need information for DOT graph diagrams. My next step: acquiring this detailed information.
Reviewing Synthesis Strategies
I've been gathering details on different synthetic pathways to Tetrahydro-2H-pyran-3-amine and its derivatives. I recently found promising information on reductive amination, particularly exploring the effects of various reducing agents like sodium. My current focus is on evaluating these methods for efficiency and scalability.
Detailing Reaction Protocols
I'm now diving deeper into the specific reaction protocols. Reductive amination looks promising, especially with sodium triacetoxyborohydride and sodium cyanoborohydride, and I also found the Mitsunobu reaction as another potential path. However, I need more granular data. I am working on constructing or finding step-by-step protocols, including yields and purities, tailored for the target molecule. This data is key for comparative analysis.
Seeking Protocol Specificity
I've been reviewing reductive amination and Mitsunobu pathways, including related articles and patents. I'm focusing on finding the explicit, step-by-step protocols for this compound synthesis. While I have the general procedures, I need detailed reaction parameters. I'm prioritizing the collection of quantitative data like yields and purities to construct valid comparison tables. I'm also planning to incorporate information on safety, cost-effectiveness, and environmental impact for a comprehensive overview.
Reviewing Synthesis Strategies
I've been gathering details on two approaches to synthesize this compound: Reductive Amination and Mitsunobu Reaction. So far, my focus has been on Reductive Amination, looking at the general reaction mechanism and exploring the use of reducing agents like NaBH(OAc)3.
Analyzing Reaction Parameters
I've expanded my knowledge of both Reductive Amination and the Mitsunobu Reaction. For Reductive Amination, I now understand different reducing agents and general protocols. I also noted safety issues with NaBH3CN. For Mitsunobu, I know the mechanism, reagents, and challenges like byproduct removal. Still need detailed protocols and quantitative data for both routes.
Evaluating Route Specifics
I'm now diving into the specifics of each route. For Reductive Amination, the hunt is on for a detailed, step-by-step protocol and yield/purity data specific to our target. Similarly, for the Mitsunobu reaction, I'm seeking detailed experimental procedures and yields. Cost comparisons and environmental impact analyses are also on my radar. With this information, I can now move to guide structure and DOT graphs.
Analyzing Synthesis Routes
I've been gathering details to compare synthesizing this compound. I'm focusing on Reductive Amination and the Mitsunobu reaction. I've now gathered enough data to start drafting a detailed comparison guide. I'm focusing on yield, reagents, and scalability.
Refining Comparison Parameters
I'm now refining the comparison parameters for synthesizing this compound. I've detailed both the Reductive Amination and Mitsunobu routes, outlining starting materials, key reagents, and crucial steps like deprotection. I'm focusing on yield, costs, safety, and environmental impact for each pathway. I have begun drafting the comparison.
Deepening Protocol Development
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Developing a Comparison Framework
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A Comparative Guide to Cross-Reactivity Studies of Tetrahydro-2H-pyran-3-amine Derivatives
Abstract
The Tetrahydro-2H-pyran (THP) scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous natural products.[1][2] Specifically, derivatives of Tetrahydro-2H-pyran-3-amine are emerging as a promising class of compounds in drug discovery, with research pointing towards potential applications ranging from antimicrobial to anticancer agents.[1][3] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being off-target activity. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on novel Tetrahydro-2H-pyran-3-amine derivatives. We will detail the strategic selection of assays, explain the rationale behind the experimental design, and provide protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust preclinical safety and selectivity profile for their small molecule candidates.
Introduction: The Double-Edged Sword of the Amine-Substituted THP Scaffold
The Tetrahydro-2H-pyran-3-amine core (PubChem CID: 5200320) presents a unique combination of features.[4] The THP ring acts as a versatile, non-planar scaffold that can orient substituents in distinct three-dimensional vectors, while the primary amine provides a critical anchor for hydrogen bonding and salt-bridge formation within protein binding pockets. This very reactivity, however, necessitates a thorough investigation of potential off-target interactions.
Off-target effects, arising from a compound binding to unintended proteins, are a primary cause of drug attrition during development.[5] These unforeseen interactions can lead to toxicity or diminish therapeutic efficacy.[6] Therefore, a proactive and systematic assessment of a compound's selectivity is a cornerstone of modern drug discovery and a critical component of any Investigational New Drug (IND) application submitted to regulatory bodies like the FDA.[7][8]
This guide will use three hypothetical derivatives to illustrate the comparative analysis process:
-
Derivative A (THP-A): The lead compound with high on-target potency.
-
Derivative B (THP-B): A structural analog designed for improved metabolic stability.
-
Derivative C (THP-C): A second-generation analog with a different substitution pattern to explore the structure-activity relationship (SAR).
Strategic Framework for Cross-Reactivity Profiling
A robust cross-reactivity assessment is a multi-tiered process, moving from broad, high-throughput screens to more focused, mechanistic studies. The goal is to identify and characterize any liabilities early, allowing for medicinal chemistry efforts to mitigate them.
Caption: Tiered workflow for assessing cross-reactivity.
Experimental Methodologies & Data Interpretation
Tier 1: Broad Panel Screening
The initial step involves screening the derivatives at a single, high concentration (typically 1-10 µM) against a large panel of diverse protein targets. The objective is not to determine potency, but to cast a wide net to identify potential interaction "hits."
Rationale: This approach is cost-effective and provides a rapid overview of the compound's promiscuity. A high concentration is used to ensure that even weaker, but potentially relevant, interactions are detected.
Key Panels:
-
Kinase Panels: Kinases are a frequent source of off-target effects due to the conserved nature of the ATP binding pocket. Panels can range from 50 to over 400 kinases.
-
General Safety Panels: These panels (e.g., Eurofins Safety47™) include a curated set of targets known to be implicated in adverse drug reactions, such as GPCRs, ion channels, and transporters.
Table 1: Illustrative Tier 1 Screening Data (% Inhibition at 10 µM)
| Target Class | Target | THP-A | THP-B | THP-C |
| Primary Target | Target X | 98% | 95% | 99% |
| Kinase | CDK2 | 15% | 12% | 85% |
| Kinase | VEGFR2 | 22% | 45% | 30% |
| GPCR | hERG | 8% | 55% | 11% |
| GPCR | 5-HT2B | 4% | 9% | 6% |
| Protease | Cathepsin B | 11% | 14% | 10% |
Interpretation:
-
All three derivatives show strong activity against the intended Target X.
-
THP-C shows a significant off-target interaction with the kinase CDK2.[2]
-
THP-B displays a potential liability at the hERG channel, a critical concern for cardiovascular safety.
Tier 2: Hit Validation and Potency Determination
Hits identified in Tier 1 (typically >50% inhibition) must be validated. This involves generating full dose-response curves to determine the potency (IC50 or Ki) of the interaction.
Rationale: A single-point measurement can be misleading due to assay interference or other artifacts.[9] A full curve confirms the interaction and quantifies its strength, which is crucial for assessing risk. The selectivity index (SI) is a key metric calculated here:
SI = Off-Target IC50 / On-Target IC50
A higher SI value (ideally >100) indicates greater selectivity.
Table 2: Comparative IC50 Values and Selectivity Indices
| Compound | On-Target IC50 (nM) | Off-Target Hit | Off-Target IC50 (nM) | Selectivity Index (SI) |
| THP-A | 5 | VEGFR2 | 8,500 | 1700 |
| THP-B | 8 | hERG | 950 | 119 |
| THP-C | 2 | CDK2 | 45 | 22.5 |
Interpretation:
-
THP-A has a very high selectivity index, making it a strong candidate.
-
THP-B's interaction with hERG, while over 100-fold weaker than its on-target activity, still warrants careful consideration and further cardiovascular safety studies.
-
THP-C has a poor selectivity index for CDK2, suggesting a high likelihood of cell cycle-related off-target effects. This derivative may be deprioritized or require significant chemical modification.
Tier 3: Mechanistic and Cellular Confirmation
Biochemical assays may not always translate to a cellular context. Tier 3 studies aim to confirm that the off-target interaction occurs in a more physiologically relevant environment and results in a functional consequence.
Rationale: A compound may bind to a protein in a test tube but fail to engage it in a cell due to issues with permeability, efflux, or compartmentalization. Functional assays confirm that the binding event leads to a biological outcome.
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA): Measures target engagement by observing the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10]
-
Functional Assays: These are specific to the off-target. For a kinase like CDK2, this could be a cell-based assay measuring the phosphorylation of a downstream substrate. For an ion channel like hERG, it would be an electrophysiology patch-clamp assay.
Caption: Potential pathway impacted by THP-C off-target activity.
Detailed Experimental Protocols
Protocol 4.1: Kinase Inhibition Profiling (Radiometric Assay)
-
Preparation: Prepare a stock solution of the test compound (e.g., THP-A) in 100% DMSO at 10 mM. Create serial dilutions for the dose-response curve.
-
Reaction Mixture: In a 96-well plate, combine the kinase (e.g., CDK2), a suitable peptide substrate, and [γ-³³P]-ATP in kinase buffer.
-
Incubation: Add the test compound or DMSO vehicle control to the reaction mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding 3% phosphoric acid solution.
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add liquid scintillant to the dried plate and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4.2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells (e.g., HCT-116) to ~80% confluency.[2]
-
Treatment: Treat the cells with the test compound (e.g., THP-C) or vehicle control at a desired concentration (e.g., 10x IC50) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Analysis (Western Blot): Collect the supernatant and analyze the amount of soluble target protein (e.g., CDK2) remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Conclusion and Recommendations
A systematic and tiered approach to cross-reactivity profiling is indispensable in modern drug discovery. The illustrative data presented here for our hypothetical Tetrahydro-2H-pyran-3-amine derivatives demonstrates how this process can effectively differentiate candidates and identify potential safety liabilities.
-
THP-A emerges as the most promising candidate with a clean selectivity profile.
-
THP-B requires further investigation into its hERG activity before advancing.
-
THP-C is a clear example of a compound whose off-target activity on CDK2 presents a significant risk, likely leading to its deprioritization.
By integrating these studies early, research teams can make data-driven decisions, focusing resources on compounds with the highest probability of success and ultimately contributing to the development of safer and more effective medicines.
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A Head-to-Head Comparison of Tetrahydro-2H-pyran-3-amine and Cyclohexane Analogs: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated rings frequently employed to escape "flatland" and improve physicochemical and pharmacokinetic properties, the tetrahydropyran (THP) and cyclohexane rings are often considered interchangeable.[1][2] However, the simple substitution of a methylene group with an oxygen atom imparts a cascade of subtle yet profound changes in a molecule's conformational behavior, properties, and ultimately, its biological performance.
This guide provides an in-depth, head-to-head comparison of Tetrahydro-2H-pyran-3-amine and its direct cyclohexane analog, cyclohexylamine. We will dissect the fundamental differences stemming from the introduction of the endocyclic oxygen atom, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in scaffold selection and lead optimization.
Conformational Analysis: More Than Just a Shape
At first glance, both six-membered rings adopt a stable chair conformation to minimize angle and torsional strain.[3][4][5] However, the presence of the oxygen heteroatom in the THP ring introduces stereoelectronic effects that significantly influence substituent orientation.
The most notable of these is the anomeric effect , which describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position, a preference that contradicts predictions based on steric hindrance alone.[6][7] This is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring's oxygen atom and the anti-bonding (σ*) orbital of the C-N bond when the amine group is in the axial position.[8][9][10] While this effect is most pronounced for substituents at the 2-position (the anomeric carbon), its influence can extend to other positions, altering the conformational landscape.
In contrast, the cyclohexane ring's conformational preferences are dominated by sterics. Substituents, particularly bulky ones, strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][4]
Caption: Conformational equilibrium in cyclohexane vs. tetrahydropyran rings.
This fundamental difference in conformational preference has significant implications for drug design. The orientation of the amine group is critical for its interaction with target proteins. The THP ring offers a different spatial arrangement of substituents compared to the cyclohexane ring, which can be exploited to optimize binding affinity and selectivity.
Physicochemical Properties: The Impact of the Oxygen Atom
The replacement of a nonpolar C-C bond with a polar C-O-C bond dramatically alters the physicochemical properties of the scaffold. These changes can be leveraged to address common challenges in drug development, such as poor solubility and high lipophilicity.
| Property | Tetrahydro-2H-pyran-3-amine | Cyclohexylamine | Rationale for Difference |
| Molecular Weight | 101.15 g/mol [11] | 99.17 g/mol [12] | The oxygen atom is heavier than a carbon atom. |
| cLogP | -0.3[11] | 1.49[12] | The polar ether oxygen significantly increases hydrophilicity. |
| pKa | ~10.4 (estimated) | 10.64[13] | The electron-withdrawing effect of the ring oxygen slightly reduces the basicity of the amine. |
| Solubility | Readily soluble in water[14] | Miscible with water[13] | The presence of the hydrogen bond accepting oxygen atom in the THP ring enhances aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | 1 (Nitrogen) | The ether oxygen in the THP ring acts as an additional hydrogen bond acceptor. |
The most striking difference is in the calculated LogP (cLogP), a measure of lipophilicity. The THP analog is significantly more polar than its cyclohexane counterpart. This increased polarity can be highly advantageous in drug design, as it often leads to:
-
Improved aqueous solubility: Enhancing bioavailability and formulation options.
-
Reduced metabolic liability: Highly lipophilic compounds are more likely to be metabolized by cytochrome P450 enzymes.[2]
-
Lower off-target toxicity: Reduced lipophilicity can decrease binding to unintended targets, such as hERG channels.
Impact on ADME Properties: A Head-to-Head Comparison
The differences in physicochemical properties translate directly into distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Metabolic Stability
A crucial aspect of drug design is engineering molecules that are resistant to metabolic breakdown, thereby prolonging their duration of action.[15][16] Saturated carbocyclic rings like cyclohexane are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The introduction of the heteroatom in the THP ring can block potential sites of metabolism. By replacing a methylene group prone to oxidation with an ether linkage, the metabolic stability of the molecule can be significantly improved.[17]
Caption: Impact of the THP ring on metabolic stability.
Permeability and Efflux
While increased polarity is generally beneficial, it can sometimes negatively impact cell membrane permeability. However, the THP scaffold often strikes a favorable balance. The strategic placement of the polar oxygen atom can improve solubility without drastically reducing the ability of the molecule to cross biological membranes. Furthermore, the introduction of the THP ring can sometimes help to circumvent recognition by efflux transporters like P-glycoprotein (P-gp), which can be a major hurdle for drug absorption and brain penetration.
Experimental Protocols
To provide a practical context for these comparisons, we outline standard protocols for assessing key properties.
Protocol 1: Determination of Lipophilicity (LogD) using the Shake-Flask Method
The "shake flask" method is the traditional and most reliable technique for experimentally determining LogD (the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds than LogP).[18]
Objective: To measure the distribution of Tetrahydro-2H-pyran-3-amine and Cyclohexylamine between n-octanol and a buffered aqueous phase at pH 7.4.
Materials:
-
Test compounds (Tetrahydro-2H-pyran-3-amine, Cyclohexylamine)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials, shaker, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of n-octanol to the vial.
-
Cap the vial and shake vigorously for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism.[19]
Objective: To determine the rate of metabolism of the test compounds in the presence of human liver microsomes.
Materials:
-
Test compounds
-
Human liver microsomes (HLM)
-
NADPH (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in buffer.
-
Pre-warm the compound solution and HLM solution to 37°C.
-
Initiate the reaction by adding NADPH to the mixture of the test compound and HLMs.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the line (slope = -k, where t1/2 = 0.693/k).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion: Making the Right Choice
The decision to use a Tetrahydro-2H-pyran-3-amine scaffold over a cyclohexylamine analog is a strategic one that should be guided by the specific objectives of the drug discovery program.
Choose the Tetrahydro-2H-pyran-3-amine scaffold when:
-
Improving solubility and reducing lipophilicity are key goals.
-
Metabolic instability at the corresponding position of the cyclohexane ring is a known issue.
-
An additional hydrogen bond acceptor is desired to enhance target binding.
-
A different vector for substituent placement is needed to optimize potency or selectivity.
Consider the Cyclohexylamine scaffold when:
-
A more lipophilic character is required for membrane penetration or to access hydrophobic binding pockets.
-
The synthetic route is simpler or more cost-effective.
-
The inherent basicity of the amine needs to be maximized.
Ultimately, the substitution of a cyclohexane ring with a tetrahydropyran ring is a powerful and well-established bioisosteric replacement in medicinal chemistry.[20][21][22] By understanding the fundamental conformational and physicochemical differences between these two scaffolds, researchers can more effectively navigate the complexities of drug design and develop safer, more effective medicines.
References
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- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
-
Anomeric effect. Wikipedia. [Link]
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(R)-tetrahydro-2H-pyran-3-amine hydrochloride. ChemBK. [Link]
-
Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry. [Link]
-
Anomeric Effect(with All important factors). YouTube. [Link]
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Bioisosters as resulted from vHTS using cyclohexane as target. ResearchGate. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
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Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. [Link]
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Bioisosteres in Medicinal Chemistry. Wiley. [Link]
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LogP / LogD shake-flask method. Protocols.io. [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds. [Link]
-
logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
- Production method for tetrahydro-2h-pyran derivative.
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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detailed comparative analysis of the physical and chemical properties of cyclohexylamine and other amine compounds. Baidu. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter. [Link]
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Cyclohexylamine. PubChem. [Link]
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Application of Bioisosteres in Drug Design. Waseda University. [Link]
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oxan-3-amine. PubChem. [Link]
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Geometrical structures of tetrahydropyran, cyclohexane and 1,4-dioxane molecules. ResearchGate. [Link]
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Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]
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Conformational analysis. Fiveable. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]
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Cyclohexylamine. Wikipedia. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. Semantic Scholar. [Link]
-
Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]
-
Physicochemical behaviour of 2-PENTANONE + amine mixtures at three temperatures. ResearchGate. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry. [Link]
-
2H-Pyran-4-amine, tetrahydro-4-[6-(trifluoromethyl)-3-pyridinyl]-. ChemBK. [Link]
-
Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tetrahydro-2H-pyran-3-amine hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like Tetrahydro-2H-pyran-3-amine hydrochloride is a critical, non-negotiable component of laboratory safety, operational integrity, and environmental responsibility. Adherence to rigorous disposal protocols mitigates risks and ensures compliance with regulatory standards.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory requirements.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is an amine salt that must be handled as a hazardous substance.[1] The primary risks associated with this compound are skin and eye irritation, and it is harmful if swallowed or inhaled.[2][3]
A summary of the key hazard information is presented below. This data is synthesized from globally recognized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
This table summarizes data from authoritative sources.[3]
The hydrochloride salt imparts a mildly acidic nature to aqueous solutions of this compound. This property, combined with its organic structure, strictly prohibits drain disposal.[1][4]
The Core Disposal Workflow: A Step-by-Step Protocol
The required method for disposing of this compound is through collection as hazardous chemical waste for professional incineration by a licensed service.[5] The following protocol details the necessary steps from initial handling to final collection.
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare all forms of this compound waste for disposal by a certified Environmental Health and Safety (EHS) vendor.
Materials:
-
Waste this compound (solid or in solution).
-
Designated, compatible, and clearly labeled hazardous waste containers.
-
Appropriate Personal Protective Equipment (PPE).
Step 1: Personal Protective Equipment (PPE) Affirmation Before beginning any waste handling, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves to prevent skin contact.[2]
-
Body Protection: A properly fastened laboratory coat is required to protect against contamination of clothing.[5]
-
Work Area: All handling of this compound, including waste consolidation, should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation risk.[2][5]
Step 2: Waste Segregation and Containment Proper segregation prevents dangerous reactions and streamlines the disposal process.[4]
-
Solid Waste: Carefully transfer solid this compound waste into a designated, chemically resistant container with a secure, screw-on cap.[1] Avoid generating dust during transfer.[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[1] This includes reaction mother liquors and rinsates.
-
Drain Disposal is Prohibited: Under no circumstances should this compound or its solutions be poured down the drain.[1][4] Its chemical nature can harm aquatic life and is not readily degraded by wastewater treatment systems.[4]
Step 3: Container Labeling Accurate labeling is a regulatory necessity and crucial for safety.[6][7]
-
Affix a "Hazardous Waste" tag to the container.
-
The label must include the full chemical name: "this compound".
-
List all components in the waste container, including all solvents and their estimated percentages.[1]
-
Ensure the accumulation start date is clearly written on the tag once the first drop of waste is added.
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely in a designated area pending pickup.[7][8]
-
Store the sealed waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure the container is stored in secondary containment to prevent spills.
-
Chemical Incompatibility: Do not store this amine hydrochloride waste with strong oxidizing agents or strong bases.[1] While a comprehensive chemical compatibility chart should always be consulted, a fundamental precaution is to segregate amine-based waste from incompatible chemical classes to prevent exothermic or gas-generating reactions.
Step 5: Decontamination of Empty Containers Empty containers are also considered hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol), followed by water.[1]
-
Crucially, collect all three rinsates as hazardous liquid waste. Do not pour the rinsate down the drain.[1]
-
After the triple-rinsed container is dry, completely deface or remove the original label.[1] Only then can it be disposed of in regular trash or recycling, per your institution's policy.
Step 6: Arranging for Professional Disposal The final step is to hand off the waste to trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[1][4]
-
Ensure all paperwork and logs are completed as required by your institution and local regulations.
Below is a diagram illustrating the decision-making workflow for the disposal process.
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- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 9. epa.gov [epa.gov]
Navigating the Safe Handling of Tetrahydro-2H-pyran-3-amine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. Tetrahydro-2H-pyran-3-amine hydrochloride, a key building block in contemporary pharmaceutical synthesis, demands a handling protocol that is both robust and intuitive. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the chemical's specific hazard profile. Here, we will delve into the rationale behind each procedural step, ensuring that your safety protocols are not just followed, but understood.
Understanding the Hazard Profile
This compound is a solid, often a colorless to pale yellow powder, which presents its primary hazards through direct contact and inhalation.[1] The hydrochloride salt form generally enhances water solubility.[1][2] Key hazards identified from safety data sheets (SDS) include:
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Understanding these potential risks is the first step in mitigating them effectively. The following sections provide a detailed, step-by-step guide to the necessary personal protective equipment (PPE) and handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or snug-fitting safety goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing. | Protects against airborne particles and accidental splashes that could cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also mandatory. | Prevents skin contact which can lead to irritation.[3][4] Ensure gloves are inspected before use and removed properly to avoid contaminating your hands. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][5] | Protects against the inhalation of dust particles that can cause respiratory tract irritation.[3] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
dot
Caption: PPE workflow from risk assessment to post-handling procedures.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] Keep the container tightly closed.[6]
Handling and Use
-
Ventilation: Always handle this chemical in a well-ventilated area. A fume hood is highly recommended to control exposure to any dust or vapors.[1]
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use appropriate tools and a contained workspace.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[7]
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6][8] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill. Avoid generating dust.
-
Clean-up: Carefully sweep or scoop up the spilled solid material and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
dot
Caption: Step-by-step spill response workflow.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[6]
-
Consult Experts: If you are unsure about the proper disposal procedures, consult with your institution's environmental health and safety (EHS) department.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
- (S)-Tetrahydro-2h-pyran-3-amine, HCl - Benchchem.
- (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet - ChemicalBook.
- (S)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet - ChemicalBook.
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- MSDS of (S)-tetrahydro-2H-pyran-3-amine hydrochloride - Capot Chemical.
- (R)-tetrahydro-2H-pyran-3-amine hydrochloride - ChemBK.
- (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg - CP Lab Safety.
- SAFETY DATA SHEET - Fisher Scientific.
- BLD Pharmatech.
- Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial.
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- 2. benchchem.com [benchchem.com]
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- 6. chemicalbook.com [chemicalbook.com]
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- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
